molecular formula C9H8O4S B1356606 4-(Vinylsulfonyl)benzoic acid CAS No. 95535-40-3

4-(Vinylsulfonyl)benzoic acid

Cat. No.: B1356606
CAS No.: 95535-40-3
M. Wt: 212.22 g/mol
InChI Key: XVNBCTUERGUCCX-UHFFFAOYSA-N
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Description

4-(Vinylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C9H8O4S and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBCTUERGUCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539217
Record name 4-(Ethenesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95535-40-3
Record name 4-(Ethenesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(vinylsulfonyl)benzoic acid, a valuable intermediate in organic synthesis. The document details a feasible synthetic pathway, purification protocols, and expected analytical data, designed to assist researchers in the successful preparation of this compound.

Synthesis of this compound

The most plausible and commonly alluded to synthetic route for this compound involves a two-step process commencing with the formation of a precursor, 4-(2-chloroethylsulfonyl)benzoic acid, followed by a dehydrochlorination reaction to yield the desired vinylsulfonyl moiety.

Synthesis of the Precursor: 4-(2-Chloroethylsulfonyl)benzoic Acid
Dehydrochlorination to Yield this compound

The crucial step in the synthesis is the elimination of hydrogen chloride from 4-(2-chloroethylsulfonyl)benzoic acid to form the vinyl group. This dehydrochlorination is a standard transformation in organic synthesis and can typically be achieved using a suitable base.

Experimental Protocol:

  • Reactants:

    • 4-(2-chloroethylsulfonyl)benzoic acid (1.0 eq)

    • Triethylamine (2.0-3.0 eq)

  • Solvent:

    • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-(2-chloroethylsulfonyl)benzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add triethylamine to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The triethylamine hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.

    • Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining triethylamine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent applications. Recrystallization is a widely used and effective method for the purification of solid organic compounds like benzoic acid derivatives.

Experimental Protocol: Recrystallization

  • Solvent System: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of benzoic acid derivatives. The optimal ratio should be determined experimentally.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • If any insoluble impurities are present, perform a hot filtration to remove them.

    • Gradually add hot water to the hot ethanolic solution until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, cool the flask in an ice bath for a period of time.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key quantitative data for this compound. Please note that while some data is available from commercial suppliers, detailed experimental yields and spectroscopic data from published literature are scarce.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈O₄S
Molecular Weight 212.22 g/mol
CAS Number 95535-40-3
Appearance White to off-white solid

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Chemical Shifts / Peaks
¹H NMR * Vinyl Protons: Three distinct signals in the range of 6.0-7.0 ppm (a doublet of doublets for the proton geminal to the sulfonyl group, and two doublets for the terminal vinyl protons).* Aromatic Protons: Two doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the para-substituted benzene ring.* Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR * Carboxylic Carbonyl Carbon: ~165-175 ppm.* Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm).* Vinyl Carbons: Two signals in the alkene region (~120-140 ppm).
FTIR (cm⁻¹) * O-H stretch (Carboxylic Acid): Broad band around 3000 cm⁻¹.* C=O stretch (Carboxylic Acid): Strong absorption around 1700 cm⁻¹.* S=O stretch (Sulfonyl): Two strong absorptions around 1350 cm⁻¹ and 1150 cm⁻¹.* C=C stretch (Vinyl): Absorption around 1630 cm⁻¹.* C-H bend (Vinyl): Absorptions around 980 cm⁻¹ and 910 cm⁻¹.
Mass Spectrometry (m/z) * Molecular Ion [M]⁺: Expected at approximately 212.

Note: The exact chemical shifts and peak positions can vary depending on the solvent and the specific instrument used.

Visualizations

The following diagrams illustrate the synthetic pathway and the purification workflow for this compound.

Synthesis_Pathway Precursor 4-(2-Chloroethylsulfonyl)benzoic Acid Product This compound Precursor->Product Dehydrochlorination Byproduct Triethylamine Hydrochloride Product->Byproduct + Base Triethylamine

Caption: Synthetic pathway for this compound.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in hot ethanol Crude->Dissolve HotFiltration Hot Filtration (optional) Dissolve->HotFiltration AddWater Add hot water until turbid HotFiltration->AddWater Cooling Slow cooling to room temperature AddWater->Cooling IceBath Cool in ice bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Drying Dry under vacuum VacuumFiltration->Drying Pure Pure this compound Drying->Pure

An In-depth Technical Guide to the Physicochemical Properties of 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid (VSBA), with the CAS Number 95535-40-3, is a bifunctional organic compound containing both a carboxylic acid and a vinyl sulfone moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The vinyl sulfone group acts as a Michael acceptor, allowing for covalent modification of biological targets, while the carboxylic acid group provides a handle for further chemical derivatization and can influence solubility and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and presents a plausible synthetic route.

Core Physicochemical Properties

Data Presentation
PropertyValueSource/Comment
IUPAC Name 4-(Ethenylsulfonyl)benzoic acid
CAS Number 95535-40-3
Molecular Formula C₉H₈O₄S[1][2]
Molecular Weight 212.22 g/mol [1][2]
Appearance White to light yellow solid[3]
Melting Point Not Available (N/A)[1] Likely decomposes before melting.
Boiling Point 438.3 ± 37.0 °C at 760 mmHg[1] Predicted value.
Density 1.4 ± 0.1 g/cm³[1] Predicted value.
logP (Octanol/Water) 1.33Predicted value.
pKa ~3.5 - 4.0 (Estimated)Estimated based on the pKa of benzoic acid (4.20) and the electron-withdrawing nature of the vinylsulfonyl group.
Solubility Sparingly soluble in water; soluble in polar organic solvents.General property of aromatic sulfonic acids.[4] Specific quantitative data is not available.
Vapor Pressure 0.0 ± 1.1 mmHg at 25°CPredicted value.
Index of Refraction 1.569Predicted value.
Storage Conditions 2-8°C, Sealed in dry conditions[3]

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments that would be applicable.

Melting Point Determination

The melting point of an organic compound is a key indicator of its purity.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a calibrated thermometer or digital sensor.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol:

  • A precise amount of this compound is dissolved in a known volume of deionized water, potentially with a co-solvent like methanol if solubility is low.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.

Protocol:

  • A biphasic system is prepared using n-octanol and water, which are pre-saturated with each other.

  • A known amount of this compound is added to a flask containing a known volume of both the n-octanol and water phases.

  • The flask is sealed and shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Aqueous solubility is a critical parameter for drug delivery and formulation.

Protocol:

  • An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The measured concentration represents the solubility of the compound in that solvent at that temperature.

Synthesis and Workflow

While a specific, detailed synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established methods for the synthesis of vinyl sulfones. A common and effective method involves the dehydrohalogenation of a corresponding 2-haloethylsulfonyl precursor.

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound starting from 4-(chlorosulfonyl)benzoic acid.

G A 4-(Chlorosulfonyl)benzoic acid C Reaction with Sodium Sulfite (Reduction) A->C B Ethylene glycol B->C D Sodium 4-carboxybenzenesulfinate C->D Intermediate F Nucleophilic Substitution D->F E 1-Bromo-2-chloroethane E->F G 4-(2-Chloroethylsulfonyl)benzoic acid F->G Intermediate I Dehydrohalogenation G->I H Base (e.g., Triethylamine) H->I J This compound I->J Final Product

Caption: Proposed synthesis of this compound.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and materials science. This guide has summarized its key physicochemical properties, noting where data is based on prediction due to a lack of experimental values. Standardized protocols for determining these properties have been detailed to aid researchers in further characterization. Additionally, a plausible synthetic workflow has been proposed to guide its preparation in the laboratory. Further experimental investigation is warranted to fully elucidate the properties of this versatile molecule and unlock its full potential in various applications.

References

Chemical Identity and Properties of 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core chemical data for 4-(Vinylsulfonyl)benzoic acid, a compound of interest in various research and development applications.

Core Molecular Data

This compound is identified by the CAS Number 95535-40-3.[1][2] Its molecular structure and weight are foundational for any experimental and theoretical work.

PropertyValue
Molecular Formula C9H8O4S
Molecular Weight 212.22 g/mol [1][2][3][4][5]

The molecular formula, C9H8O4S, indicates the elemental composition of the molecule, which consists of nine carbon atoms, eight hydrogen atoms, four oxygen atoms, and one sulfur atom.[1][2][4][5] This composition results in a molecular weight of approximately 212.22 g/mol .[1][2][3][4][5] Some sources may round this value to 212.23 g/mol . This compound is also known by its IUPAC name, 4-ethenylsulfonylbenzoic acid.[4]

References

Navigating the Solubility Landscape of 4-(Vinylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Vinylsulfonyl)benzoic acid is a molecule of interest in various research and development sectors, including pharmaceuticals, due to its reactive vinylsulfonyl group and the acidic benzoic acid moiety. A critical parameter for its application in synthesis, formulation, and biological studies is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this guide outlines the theoretical principles governing its solubility, presents a generalized experimental protocol for its determination, and offers insights into its likely behavior in various solvent classes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior.

PropertyValueReference
CAS Number 95535-40-3[1]
Molecular Formula C₉H₈O₄S[2]
Molecular Weight 212.22 g/mol [2]
Appearance White to light yellow solid
Purity Typically ≥97%[2]

Principles of Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The carboxylic acid (-COOH) and sulfonyl (-SO₂) groups are highly polar and capable of hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the sulfonyl group's oxygens are strong hydrogen bond acceptors.

  • Non-Polar Moiety: The benzene ring and the vinyl group (-CH=CH₂) contribute to the molecule's non-polar character.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.[3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The shaking ensures thorough mixing.

  • Sample Collection and Filtration:

    • After equilibration, allow the suspension to settle for a short period.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Sample Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the solute in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Data Presentation:

The solubility data should be presented in a clear and organized manner, as shown in the hypothetical table below.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25DataData
Ethanol25DataData
Acetone25DataData
Acetonitrile25DataData
Dichloromethane25DataData
Toluene25DataData

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Filtration cluster_analysis Analysis & Quantification A Add excess this compound to a known volume of solvent B Seal container and place in shaking incubator at constant temperature A->B D Allow suspension to settle C Equilibrate for 24-72 hours B->C C->D E Withdraw supernatant with syringe D->E G Dilute filtered sample F Filter through 0.45 µm syringe filter E->F F->G H Analyze by HPLC or other method G->H I Determine concentration from calibration curve H->I J Calculate original solubility I->J

References

Stability and Storage of 4-(Vinylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(vinylsulfonyl)benzoic acid. The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and evaluation of this compound. While specific, quantitative stability data for this compound is not extensively available in public literature, this document consolidates information from material safety data sheets (MSDS), supplier information, and established chemical principles to provide best-practice recommendations. Furthermore, it outlines potential degradation pathways and provides a general framework for conducting stability-indicating studies.

Chemical and Physical Properties

This compound is a bifunctional molecule containing a vinylsulfonyl group and a carboxylic acid moiety. These functional groups dictate its reactivity and stability profile.

PropertyValue
Chemical Name This compound
Synonyms 4-(ethenylsulfonyl)benzoic acid
CAS Number 95535-40-3
Molecular Formula C₉H₈O₄S
Molecular Weight 212.22 g/mol
Appearance White to light yellow solid

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are based on available safety data sheets.

Storage Conditions
ParameterRecommendationSource
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[1]
Atmosphere Store in a well-ventilated area.[2]
Container Keep container tightly closed and sealed in a dry environment.[2]
Light Store away from light.General recommendation for photosensitive compounds
Incompatible Materials and Conditions to Avoid

Exposure to certain substances and conditions can lead to the degradation or unintended reaction of this compound.

Incompatible MaterialsConditions to Avoid
Strong acidsExcess heat
Strong alkalisIgnition sources
Strong oxidizing agentsMoisture
Strong reducing agents

Potential Degradation Pathways

  • Polymerization: The vinyl group is susceptible to radical, anionic, or cationic polymerization, especially in the presence of initiators, heat, or light. This can lead to the formation of oligomers or polymers.

  • Hydrolysis: The sulfonyl group could potentially undergo hydrolysis under strong acidic or basic conditions, although sulfones are generally stable.

  • Decarboxylation: At elevated temperatures, the benzoic acid moiety may undergo decarboxylation to yield ethenylsulfonylbenzene and carbon dioxide, similar to the thermal degradation of benzoic acid itself.[1]

  • Oxidation: Strong oxidizing agents can potentially react with the vinyl group.

Below is a diagram illustrating these potential degradation pathways.

G Potential Degradation Pathways of this compound cluster_poly Polymerization cluster_hydrolysis Hydrolysis cluster_decarboxylation Thermal Decarboxylation 4-(Vinylsulfonyl)benzoic_acid This compound Polymer Polymer/Oligomer 4-(Vinylsulfonyl)benzoic_acid->Polymer Heat, Light, Initiators Hydrolysis_Product Potential Hydrolysis Products 4-(Vinylsulfonyl)benzoic_acid->Hydrolysis_Product Strong Acid/Base Decarboxylation_Product Ethenylsulfonylbenzene + CO₂ 4-(Vinylsulfonyl)benzoic_acid->Decarboxylation_Product High Temperature

Potential Degradation Pathways

Framework for Stability Indicating Studies

For drug development purposes, a forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method. A general workflow for such a study is presented below.

G General Workflow for Forced Degradation Study cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prepare_Sample Prepare Solutions of This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, heat) Prepare_Sample->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, heat) Prepare_Sample->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prepare_Sample->Oxidation Thermal_Stress Thermal Stress (e.g., 60°C, solid & solution) Prepare_Sample->Thermal_Stress Photostability Photostability (ICH Q1B guidelines) Prepare_Sample->Photostability Analyze_Samples Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Thermal_Stress->Analyze_Samples Photostability->Analyze_Samples Characterize_Degradants Characterize Degradation Products (e.g., LC-MS) Analyze_Samples->Characterize_Degradants Validate_Method Validate Analytical Method Analyze_Samples->Validate_Method Assess_Stability Assess Intrinsic Stability Characterize_Degradants->Assess_Stability Elucidate_Pathways Elucidate Degradation Pathways Characterize_Degradants->Elucidate_Pathways

Forced Degradation Workflow
General Experimental Protocol for Forced Degradation

The following protocols are generic and should be optimized for this compound. The goal is to achieve 5-20% degradation of the parent compound.

4.1.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.1.2. Hydrolytic Degradation

  • Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase for analysis.

  • Alkaline Conditions: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic conditions, neutralizing with 0.1 M HCl.

  • Neutral Conditions: Mix the stock solution with an equal volume of water and heat at an elevated temperature.

4.1.3. Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and analyze at various time points.

4.1.4. Thermal Degradation

  • Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 60°C or higher) for a specified period.

  • Solution State: Heat the stock solution at an elevated temperature.

4.1.5. Photolytic Degradation Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.

4.1.6. Sample Analysis All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is recommended to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in structure elucidation.

Conclusion

This compound is a stable compound under recommended storage conditions. Key factors for maintaining its stability are storage in a cool, dry, well-ventilated area, in a tightly sealed container, and away from incompatible materials such as strong acids, bases, and oxidizing agents. Due to the presence of a vinyl group, the potential for polymerization should be considered, and conditions that could initiate this (heat, light, radical initiators) should be avoided. For applications in drug development, conducting forced degradation studies is crucial to understand its intrinsic stability and to develop validated, stability-indicating analytical methods. The general protocols and potential degradation pathways outlined in this guide provide a solid foundation for such investigations.

References

Spectroscopic Analysis of 4-(Vinylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic data for 4-(vinylsulfonyl)benzoic acid (CAS 95535-40-3), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups. Detailed, general experimental protocols for acquiring such data are also provided, along with visualizations of the molecular structure and a typical spectroscopic analysis workflow to aid researchers in their laboratory work.

Introduction

This compound is a bifunctional organic molecule containing a carboxylic acid, a vinyl sulfone, and an aromatic ring. These functional groups impart specific chemical reactivity and make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Spectroscopic analysis is critical for the verification of its structure and purity. This guide aims to serve as a reference for researchers working with this compound by providing an in-depth look at its expected spectroscopic characteristics.

Predicted Spectroscopic Data

Extensive searches for experimental NMR, IR, and MS spectra of this compound did not yield publicly available data. The following tables summarize the expected spectroscopic characteristics based on established values for its functional groups. These predictions are intended to guide researchers in the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~11.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.0 - 8.3Doublet2HAromatic Protons (ortho to -COOH)
~7.8 - 8.1Doublet2HAromatic Protons (ortho to -SO₂-)
~6.8 - 7.1Doublet of Doublets1HVinyl Proton (-SO₂-CH=)
~6.3 - 6.6Doublet1HVinyl Proton (=CH₂, trans to sulfone)
~6.0 - 6.3Doublet1HVinyl Proton (=CH₂, cis to sulfone)

Note: The exact chemical shifts and coupling constants for the aromatic protons will form a complex splitting pattern typical of a para-disubstituted benzene ring.[1]

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165 - 175Carboxylic Acid Carbon (-C OOH)
~135 - 145Aromatic Carbon (ipso- to -SO₂-)
~135 - 145Vinyl Carbon (-SO₂-C H=)
~130 - 140Aromatic Carbon (ipso- to -COOH)
~128 - 135Vinyl Carbon (=C H₂)
~125 - 130Aromatic Carbons (ortho to -COOH)
~125 - 130Aromatic Carbons (ortho to -SO₂-)

Note: Aromatic carbon signals are expected in the 125-150 ppm range.[2][3] The presence of electron-withdrawing groups will influence their exact positions.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2500 - 3300BroadO-H StretchCarboxylic Acid
3100 - 3000Medium=C-H StretchAromatic/Vinyl
1680 - 1710StrongC=O StretchCarboxylic Acid (Aromatic)[5][6]
1600 - 1620MediumC=C StretchVinyl
1585, 1450-1500Medium-WeakC=C StretchAromatic Ring
~1320 & ~1150StrongAsymmetric & Symmetric S=O StretchSulfone
960 - 990Medium=C-H BendVinyl

Note: The broad O-H stretch of the carboxylic acid is a hallmark feature and may overlap with C-H stretching frequencies.[7][8]

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion and characteristic fragment ions.

Predicted m/z Possible Fragment Ion Interpretation
212[C₉H₈O₄S]⁺•Molecular Ion (M⁺•)
195[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
167[M - COOH]⁺Loss of the carboxyl group
147[M - SO₂CH=CH₂]⁺Loss of the vinylsulfonyl group
105[C₆H₄CO]⁺Fragmentation of the benzoic acid moiety[9]
77[C₆H₅]⁺Phenyl cation from further fragmentation[9]

Note: Aromatic sulfones can also undergo rearrangement and loss of SO₂.[10][11] The fragmentation of benzoic acid derivatives is well-characterized.[12][13][14]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.[15]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[16]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[17]

  • Alternative (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Drop the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.[18]

  • Background Spectrum: Run a background spectrum of the pure KBr pellet or the empty salt plate.

  • Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[19][20]

  • Ionization: Ionize the sample molecules in the gas phase. Electron ionization (EI) is a common method that causes fragmentation.[21][22]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

Molecular Structure and Functional Groups

G Sample Pure Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Information (Connectivity, Skeleton) NMR->Structure FunctionalGroups Functional Group Identification IR->FunctionalGroups MolecularFormula Molecular Weight & Elemental Formula MS->MolecularFormula Confirmation Structure Confirmation & Purity Assessment Structure->Confirmation FunctionalGroups->Confirmation MolecularFormula->Confirmation

References

In-Depth Technical Guide to 4-(Vinylsulfonyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Vinylsulfonyl)benzoic acid (VSBA) is a bifunctional organic compound of increasing interest in chemical biology, drug discovery, and materials science. Its structure incorporates a vinyl sulfone moiety, a well-established Michael acceptor, and a carboxylic acid group, which allows for further chemical modification and can influence its pharmacokinetic properties. This guide provides a comprehensive overview of VSBA, focusing on its commercial availability, its role as a covalent modifier in biological systems, and its applications in proteomics and drug development.

Commercial Availability and Physicochemical Properties

This compound is available from a range of commercial chemical suppliers, catering to research and development needs. The compound is typically supplied as a solid with purity levels suitable for laboratory use.

Supplier Purity CAS Number Molecular Formula Molecular Weight ( g/mol )
Fluorochem>95%95535-40-3C₉H₈O₄S212.22
CHIRALEN97%95535-40-3C₉H₈O₄S212.22
ACCELPHARMTECHNot Specified95535-40-3C₉H₈O₄S212.22
Aladdin Scientificmin 97%95535-40-3C₉H₈O₄S212.22[1]
ChemicalBook97%-99%95535-40-3C₉H₈O₄S212.22[2]
Sigma-Aldrich95%95535-40-3C₉H₈O₄S212.23[3]
AmbeedNot Specified95535-40-3Not SpecifiedNot Specified

Core Application: Targeted Covalent Inhibition

The primary utility of this compound in a biological context stems from the reactivity of its vinyl sulfone group. This functional group acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues in proteins. This irreversible or slowly reversible binding makes VSBA a valuable building block for the design of targeted covalent inhibitors (TCIs).[4][5]

Signaling Pathway of Covalent Inhibition

The general mechanism of covalent inhibition by a vinyl sulfone-containing compound like VSBA is depicted below. The process begins with the non-covalent binding of the inhibitor to the target protein, driven by interactions with the benzoic acid moiety and other parts of the molecule. This is followed by the nucleophilic attack of a suitably positioned amino acid residue on the vinyl group, leading to the formation of a stable covalent adduct.

Covalent_Inhibition_Pathway Inhibitor This compound Derivative NonCovalentComplex Non-covalent Complex Inhibitor->NonCovalentComplex Reversible Binding TargetProtein Target Protein (with Nucleophilic Residue) TargetProtein->NonCovalentComplex CovalentAdduct Covalent Adduct (Inhibited Protein) NonCovalentComplex->CovalentAdduct Michael Addition (Irreversible)

Caption: General signaling pathway for targeted covalent inhibition by a vinyl sulfone-containing compound.

Key Nucleophilic Targets

The most common nucleophilic amino acid residues targeted by vinyl sulfones are:

  • Cysteine: The thiol group of cysteine is a potent nucleophile, and its reaction with vinyl sulfones is a well-established strategy for designing covalent inhibitors.

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile, particularly in specific enzyme active sites. Recent studies have shown that vinyl sulfones can effectively target histidine residues.[4][5]

Application in Chemical Proteomics

The ability of this compound to covalently modify proteins makes it a useful tool in chemical proteomics for identifying and characterizing protein targets. By incorporating a reporter tag (e.g., biotin or a fluorescent dye) onto the benzoic acid moiety, VSBA can be converted into a chemical probe. This probe can be used to label proteins in a complex biological sample, followed by enrichment and identification of the labeled proteins using mass spectrometry.

Experimental Workflow for Target Identification

A general experimental workflow for identifying protein targets of a VSBA-based chemical probe is outlined below.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis CellLysate Cell Lysate or Protein Mixture Incubation Incubation CellLysate->Incubation Probe VSBA-based Probe Probe->Incubation AffinityPurification Affinity Purification (e.g., Streptavidin beads) Incubation->AffinityPurification OnBeadDigestion On-bead Digestion (e.g., Trypsin) AffinityPurification->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Data Analysis and Target Identification LCMS->DataAnalysis

Caption: A typical experimental workflow for identifying protein targets using a VSBA-based chemical probe.

Experimental Protocols

General Protocol for Protein Labeling with a VSBA-based Probe
  • Probe Synthesis: Synthesize the desired VSBA-based probe by coupling a reporter tag (e.g., biotin-amine) to the carboxylic acid of this compound using standard carbodiimide chemistry (e.g., EDC/NHS).

  • Protein Incubation: Incubate the VSBA-probe with the protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0) at a controlled temperature (e.g., 37°C) for a defined period. The optimal concentration of the probe and incubation time should be determined empirically.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol.

  • Sample Preparation for Analysis: Prepare the sample for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

General Protocol for Target Enrichment and Identification by Mass Spectrometry
  • Affinity Purification: Following labeling with a biotinylated-VSBA probe and quenching, incubate the sample with streptavidin-conjugated beads to capture the labeled proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by the addition of a protease (e.g., trypsin). Incubate overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its vinyl sulfone moiety serves as an effective covalent warhead for targeting nucleophilic amino acid residues in proteins, making it a valuable building block for the development of targeted covalent inhibitors. Furthermore, its bifunctional nature allows for its incorporation into chemical probes for proteomic-based target identification and validation. While specific applications and detailed protocols for this compound are still emerging, the foundational principles of vinyl sulfone chemistry provide a strong basis for its use in developing novel therapeutics and research tools. Further research into the specific reactivity and biological effects of this compound is warranted to fully exploit its potential.

References

safety and handling precautions for 4-(Vinylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-(Vinylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for structurally related compounds due to the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this compound (CAS No. 95535-40-3). The information provided herein is intended as a guide for best practices and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction

This compound is a chemical compound used in research and development, particularly as a building block in the synthesis of more complex molecules, including protein degraders.[1] Its structure, incorporating both a vinylsulfonyl group and a benzoic acid moiety, suggests a potential for reactivity and biological activity that necessitates careful handling to ensure the safety of laboratory personnel. This guide provides a detailed overview of the known and anticipated hazards associated with this compound and outlines recommended safety and handling precautions.

Hazard Identification and Classification

Anticipated Hazards:

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[2][3][4][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[2][3][4][5]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some related compounds are classified as harmful by these routes of exposure.[2]

Based on these potential hazards, the following GHS pictograms are recommended for precautionary labeling:

Figure 1: Recommended GHS Pictograms for this compound.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below.

PropertyValueReference
CAS Number 95535-40-3[1]
Molecular Formula C₉H₈O₄S[1]
Molecular Weight 212.22 g/mol [1]
Purity ≥97%[1]

Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages of handling this compound, from receipt to disposal.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound Receipt Receipt and Inspection Storage Secure and Appropriate Storage Receipt->Storage Verify Integrity Preparation Preparation for Use (Weighing, Dissolving) Storage->Preparation Controlled Access Reaction Use in Experimental Protocol Preparation->Reaction Use of PPE Decontamination Work Area and Equipment Decontamination Reaction->Decontamination Post-Experiment Waste_Disposal Waste Segregation and Disposal Decontamination->Waste_Disposal Follow Procedures

Figure 2: A logical workflow for the safe handling of this compound.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on data from analogous compounds.

Body PartRecommended ProtectionStandard
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.EN 166 (EU) or NIOSH (US) approved.[2][6]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.Inspect gloves before use.[2][6]
Respiratory For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.Follow OSHA respirator regulations (29 CFR 1910.134).[6]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Minimize dust generation and accumulation.[7]

  • Wash hands thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage
  • Store in a tightly closed container.[2][3][4]

  • Keep in a cool, dry, and well-ventilated place.[2][4][7]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on the potential hazards of this compound.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 4.2.

  • Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[7] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[4]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Toxicological Information

Specific toxicological data for this compound is not available. However, based on the toxicological profiles of related benzoic acid derivatives, it is prudent to assume that the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2][3][4][5][6]

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research groups, the following general principles should be applied:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, the potential for exotherms, and the generation of hazardous byproducts.

  • Dry Runs: For complex or unfamiliar procedures, perform a "dry run" without the chemical to identify potential logistical issues.

  • Scale: Whenever possible, work with the smallest practical quantities of the material.

  • Quenching: At the end of a reaction, ensure that any unreacted this compound is safely quenched before workup. The specific quenching agent will depend on the reaction conditions.

  • Documentation: Maintain detailed records of all experimental procedures, including any safety observations.

References

The Versatility of 4-(Vinylsulfonyl)benzoic Acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid is a bifunctional molecule poised at the intersection of organic synthesis, chemical biology, and drug discovery. Its unique structure, featuring a reactive vinyl sulfone moiety and a versatile carboxylic acid handle, has positioned it as a valuable tool for researchers seeking to covalently modify biomolecules, develop targeted therapies, and construct complex molecular architectures. The vinyl sulfone group acts as a Michael acceptor, capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine.[1][2] This property is the cornerstone of its application in designing targeted covalent inhibitors (TCIs) and other chemical probes.[1][3][4] Simultaneously, the benzoic acid component provides a convenient point for further chemical modification, enabling its incorporation into larger molecules like PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. This guide provides an in-depth exploration of the potential applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Core Applications in Research

The research applications of this compound are primarily centered around its ability to act as a covalent modifier of proteins. This has significant implications in several key areas:

  • Targeted Covalent Inhibitors (TCIs): The vinyl sulfone "warhead" can be incorporated into small molecules designed to target specific proteins.[5][6] By forming an irreversible covalent bond with a non-catalytic nucleophilic residue in or near the active site of a target protein, TCIs can achieve prolonged and potent inhibition. This is particularly advantageous for targets where high affinity reversible inhibitors are difficult to develop or for overcoming drug resistance.[1]

  • Bioconjugation and Chemical Probes: The reactivity of the vinyl sulfone group makes it an excellent tool for attaching labels, such as fluorescent dyes or biotin, to proteins for imaging or purification purposes. The carboxylic acid can be functionalized to introduce other moieties, creating bifunctional probes for studying protein-protein interactions or cellular localization.[2]

  • PROTACs and Molecular Glues: In the rapidly evolving field of targeted protein degradation, this compound can serve as a component of PROTACs. It can be envisioned as part of a linker that covalently attaches to the target protein, while the other end of the PROTAC recruits an E3 ubiquitin ligase to mark the protein for degradation. While direct examples are still emerging, the chemical properties of this compound make it a promising building block for covalent PROTACs.

Quantitative Data

The reactivity of the vinyl sulfone moiety is a critical parameter for its application. The following table summarizes kinetic data for the reaction of a vinyl sulfone-functionalized self-assembled monolayer with various bioactive ligands, providing a reference for its reactivity profile.

LigandpHObserved Rate Constant (k_obs) (min⁻¹)
Glutathione (GSH)7.50.057
N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA)8.50.011
Mannose10.50.009

Table 1: Kinetic data for the reaction of a vinyl sulfone-functionalized self-assembled monolayer. Data extracted from Wang et al., 2015.[7]

Experimental Protocols

Protocol 1: Covalent Labeling of a Cysteine-Containing Peptide with this compound and LC-MS Analysis

This protocol describes a general procedure for the covalent modification of a model cysteine-containing peptide with this compound and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound

  • Model cysteine-containing peptide (e.g., GGGGCGGGG)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • LC-MS system with a C18 column

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in 100 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. To ensure the cysteine thiol is in its reduced form, add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

  • Labeling Reaction: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO, and then dilute with the reaction buffer. Add the this compound solution to the reduced peptide solution to achieve a 10-fold molar excess of the labeling reagent.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, in excess.

  • LC-MS Analysis:

    • Dilute the reaction mixture 1:100 with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

    • Inject the diluted sample onto a C18 column.

    • Elute the peptides using a linear gradient of ACN with 0.1% FA.

    • Monitor the elution profile by UV absorbance at 214 nm and 280 nm.

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the unmodified and modified peptides. .

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting peptide and the covalent adduct.

    • The mass of the adduct will be the mass of the peptide plus the mass of this compound (212.22 Da).

    • Confirm the identity of the modified peptide by tandem MS (MS/MS) fragmentation, which should show a mass shift on the cysteine-containing fragment ions.

Visualizations

covalent_modification cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product Protein Protein Reaction Covalent Bond Formation (Thioether Linkage) Protein->Reaction Nucleophilic Attack (Cys, His, or Lys) VSBA This compound VSBA->Reaction Modified_Protein Covalently Modified Protein Reaction->Modified_Protein

Mechanism of Covalent Protein Modification.

tci_workflow Start Target Identification (Protein with Nucleophilic Residue) Design In Silico Design of VSBA-based Inhibitor Start->Design Synthesis Chemical Synthesis of the Targeted Covalent Inhibitor Design->Synthesis Screening In Vitro Screening (Binding Affinity & Covalent Modification) Synthesis->Screening Screening->Design Inactive Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization Active Hit In_Vivo In Vivo Efficacy and Toxicity Studies Optimization->In_Vivo In_Vivo->Optimization Requires Further Refinement End Preclinical Candidate In_Vivo->End Successful

Workflow for Developing a TCI using this compound.

protac_concept cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery POI_Ligand Target Protein Ligand Linker Linker (containing VSBA moiety) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI Protein of Interest (POI) Linker->POI Covalent Bonding E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binding POI->E3_Ligase Proximity Induction Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination

References

Methodological & Application

Application Notes and Protocols for 4-(Vinylsulfonyl)benzoic acid as a Hydrogel Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing. The choice of crosslinking agent is critical in defining the ultimate characteristics of the hydrogel, such as its mechanical strength, swelling behavior, and degradation kinetics.

4-(Vinylsulfonyl)benzoic acid is a bifunctional crosslinking agent that offers unique opportunities for hydrogel design. The vinyl sulfone group can react with nucleophilic functional groups on polymer chains, such as thiols and amines, via a Michael-type addition reaction to form stable covalent crosslinks. The benzoic acid moiety introduces a pH-sensitive component to the hydrogel network. At physiological pH, the carboxylic acid group is deprotonated, leading to electrostatic repulsion and increased swelling. This pH-responsive behavior can be exploited for targeted drug delivery to specific sites within the body, such as the intestines.

These application notes provide a comprehensive overview of the use of this compound as a crosslinker for hydrogels, including detailed experimental protocols and representative data for hydrogel synthesis, characterization, and drug release studies.

Key Applications

  • pH-Responsive Drug Delivery: The benzoic acid component of the crosslinker allows for the development of hydrogels that exhibit pH-dependent swelling. This property can be utilized for targeted oral drug delivery, where the hydrogel remains collapsed in the acidic environment of the stomach and swells to release its therapeutic payload in the more neutral pH of the intestines.

  • Sustained Release Formulations: The covalent crosslinks formed by the vinyl sulfone groups create a stable hydrogel network that can provide prolonged release of encapsulated drugs, improving therapeutic efficacy and patient compliance.

  • Tissue Engineering Scaffolds: Hydrogels crosslinked with this compound can be designed to mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The mechanical properties and degradation rate can be tailored by adjusting the crosslinking density.

  • Wound Dressings: The high water content and soft, pliable nature of these hydrogels make them suitable for use as wound dressings that can maintain a moist environment conducive to healing while also providing a barrier against infection.

Data Presentation

The following tables summarize representative quantitative data for hydrogels crosslinked with a vinyl sulfone-based crosslinker. These values are illustrative and will vary depending on the specific polymer, crosslinker concentration, and reaction conditions.

Table 1: Influence of Crosslinker Concentration on Hydrogel Properties

Formulation CodePolymer Concentration (wt%)This compound (mol% to polymer functional groups)Swelling Ratio (at pH 7.4)Compressive Modulus (kPa)
VSBA-H-110535.2 ± 2.115.8 ± 1.2
VSBA-H-2101028.5 ± 1.825.3 ± 2.0
VSBA-H-3101521.7 ± 1.538.1 ± 2.5

Table 2: pH-Dependent Swelling of VSBA-Crosslinked Hydrogels

Formulation CodeSwelling Ratio (at pH 2.0)Swelling Ratio (at pH 7.4)
VSBA-H-28.3 ± 0.728.5 ± 1.8

Table 3: In Vitro Drug Release Kinetics

Formulation CodeDrugRelease at 2h (pH 1.2) (%)Cumulative Release at 24h (pH 7.4) (%)Release Mechanism (Korsmeyer-Peppas n value)
VSBA-H-2Doxorubicin5.1 ± 0.475.6 ± 3.10.62 (Anomalous transport)

Experimental Protocols

Protocol 1: Synthesis of a Thiol-Modified Polymer Hydrogel using this compound

This protocol describes the synthesis of a hydrogel from a thiol-functionalized polymer, such as thiolated hyaluronic acid or thiolated gelatin, crosslinked with this compound.

Materials:

  • Thiol-modified polymer (e.g., thiolated hyaluronic acid)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Small-scale reaction vials or molds

Procedure:

  • Prepare Polymer Solution: Dissolve the thiol-modified polymer in PBS (pH 7.4) to the desired concentration (e.g., 5-10 wt%). Ensure the polymer is completely dissolved by gentle mixing or vortexing.

  • Prepare Crosslinker Solution: Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the desired concentration. The final concentration will depend on the desired crosslinking density.

  • Crosslinking Reaction: Mix the polymer solution and the crosslinker solution in a predetermined ratio. For example, a 1:1 volume ratio.

  • Gelation: Quickly transfer the mixture to a mold of the desired shape (e.g., a cylindrical mold for creating discs). Allow the mixture to stand at room temperature or 37°C for the gelation to occur. The gelation time will vary depending on the concentration of reactants and temperature.

  • Purification: After gelation, immerse the hydrogel in a large volume of deionized water or PBS to remove any unreacted crosslinker and other impurities. Change the washing solution every few hours for 24-48 hours.

G cluster_0 Preparation cluster_1 Crosslinking cluster_2 Purification A Dissolve Thiol-Polymer in PBS C Mix Polymer and Crosslinker Solutions A->C B Dissolve VSBA Crosslinker B->C D Transfer to Mold C->D E Incubate for Gelation D->E F Immerse in DI Water/PBS E->F G Wash for 24-48h F->G

Hydrogel Synthesis Workflow.
Protocol 2: Characterization of Hydrogel Swelling Behavior

This protocol details the method for determining the swelling ratio of the prepared hydrogels.

Materials:

  • Synthesized hydrogel discs

  • Deionized water

  • Buffer solutions of different pH (e.g., pH 2.0 and pH 7.4)

  • Analytical balance

  • Filter paper

Procedure:

  • Drying: Lyophilize (freeze-dry) the purified hydrogel samples until a constant dry weight (Wd) is achieved.

  • Swelling: Immerse the dried hydrogel discs in a known volume of the swelling medium (e.g., deionized water or buffer solution) at a constant temperature (e.g., 37°C).

  • Weighing: At predetermined time intervals, remove a hydrogel disc from the swelling medium, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

Protocol 3: In Vitro Drug Loading and Release Study

This protocol describes how to load a model drug into the hydrogel and subsequently measure its release profile.

Materials:

  • Synthesized hydrogel discs

  • Model drug (e.g., doxorubicin, ibuprofen)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 1.2 and 7.4)

  • UV-Vis spectrophotometer or HPLC

  • Shaking incubator or water bath

Procedure:

  • Drug Loading (Equilibrium Swelling Method):

    • Prepare a solution of the model drug in PBS (pH 7.4) at a known concentration.

    • Immerse pre-weighed, dried hydrogel discs in the drug solution.

    • Allow the hydrogels to swell in the drug solution for 24-48 hours at room temperature with gentle agitation to ensure uniform drug loading.

    • After loading, remove the hydrogels, rinse briefly with deionized water to remove surface-adhered drug, and dry them (e.g., by lyophilization).

  • In Vitro Drug Release:

    • Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS pH 1.2 for the first 2 hours, followed by PBS pH 7.4).

    • Maintain the system at 37°C with constant, gentle agitation.

    • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • Calculate the cumulative percentage of drug released over time.

G cluster_0 Drug Loading cluster_1 Drug Release A Prepare Drug Solution B Immerse Dried Hydrogel A->B C Swell for 24-48h B->C D Rinse and Dry C->D E Place in Release Medium D->E F Incubate at 37°C E->F G Withdraw Aliquots at Time Intervals F->G H Analyze Drug Concentration G->H I Calculate Cumulative Release H->I

Drug Loading and Release Workflow.

Signaling Pathways and Logical Relationships

The pH-responsive swelling and drug release from hydrogels crosslinked with this compound are governed by the ionization state of the carboxylic acid groups.

G cluster_0 Low pH (e.g., Stomach) cluster_1 High pH (e.g., Intestine) A Protonated -COOH groups B Reduced Electrostatic Repulsion A->B C Collapsed Hydrogel B->C D Low Swelling C->D E Minimal Drug Release D->E F Deprotonated -COO⁻ groups G Increased Electrostatic Repulsion F->G H Swollen Hydrogel G->H I High Swelling H->I J Enhanced Drug Release I->J

pH-Responsive Swelling Mechanism.

Disclaimer

The experimental protocols and data presented in these application notes are intended to serve as a guide. The optimal conditions for hydrogel synthesis, characterization, and drug delivery applications using this compound as a crosslinker will depend on the specific polymer and therapeutic agent being used. Researchers should perform their own optimization studies to achieve the desired hydrogel properties and performance.

Application Notes and Protocols for 4-(Vinylsulfonyl)benzoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Vinylsulfonyl)benzoic acid (VSBA) is a bifunctional molecule that serves as a versatile building block in the field of bioconjugation and materials science. Its chemical structure features two key reactive moieties: a carboxylic acid on a benzene ring and a vinyl sulfone group. The vinyl sulfone is a highly efficient Michael acceptor, which readily undergoes conjugate addition reactions with nucleophiles, particularly thiols. This reactivity is a cornerstone of its application in "click chemistry," a set of criteria for reactions that are high-yielding, wide in scope, and simple to perform.[1][2]

The vinyl sulfone group reacts selectively with the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues in proteins under mild, physiological conditions.[3][4] This makes VSBA and its derivatives excellent tools for covalently linking molecules to proteins, peptides, and other biomolecules. The resulting thioether bond is significantly more stable than the one formed by traditional maleimide-based conjugation, which is susceptible to retro-Michael reactions and thiol exchange in vivo.[5]

The carboxylic acid group provides a second handle for conjugation, allowing VSBA to be used as a precursor for heterobifunctional crosslinkers. By activating the carboxylic acid, for instance, into an N-hydroxysuccinimide (NHS) ester, it can be coupled to primary amines, creating a powerful tool for linking different molecular entities. These properties make VSBA highly valuable in drug delivery, the development of antibody-drug conjugates (ADCs), protein modification, and the functionalization of surfaces.[6][7]

Application 1: Selective Cysteine Modification via Thiol-Michael Addition

Application Note: The primary application of the vinyl sulfone moiety is the covalent modification of proteins and peptides at cysteine residues. The electron-withdrawing sulfonyl group activates the vinyl group, making it highly susceptible to nucleophilic attack by the thiol side chain of cysteine. This thiol-Michael addition reaction is highly efficient and proceeds under biocompatible conditions (aqueous buffer, neutral to slightly basic pH, room temperature), forming a stable thioether linkage.[8][9] This stability is a critical advantage for bioconjugates intended for in vivo applications, such as antibody-drug conjugates, where linker stability is paramount to prevent premature drug release and off-target toxicity.[5] Unlike maleimide-based linkers, the vinyl sulfone-thioether bond is not prone to exchange with endogenous thiols like glutathione.[5][10]

Experimental Workflow: Cysteine-Specific Protein Labeling

The following diagram illustrates the general workflow for labeling a target protein containing a free cysteine residue with a VSBA-derived molecule.

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis Prot Protein-SH (Free Cysteine) Buffer Reaction Buffer (e.g., PBS, pH 7.4-8.0) Mix Incubate Mixture (Room Temp, 1-4 h) Prot->Mix VSBA_deriv VSBA Derivative (e.g., VSBA-Fluorophore) VSBA_deriv->Mix Buffer->Mix Purify Purification (e.g., SEC, Dialysis) Mix->Purify Quench (optional) w/ excess thiol Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Workflow for protein labeling using a VSBA derivative.
Protocol: General Procedure for Labeling Proteins with a Vinyl Sulfone Reagent

This protocol is a general guideline for the conjugation of a vinyl sulfone-modified molecule to a protein containing one or more reactive cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, HEPES), pH 7.4-8.0. Avoid amine-containing buffers like Tris if the vinyl sulfone reagent also has an amine-reactive group.

  • Vinyl sulfone reagent (e.g., VSBA-derived probe) dissolved in a compatible organic solvent (e.g., DMSO, DMF).

  • Reducing agent (optional, for exposing buried cysteines): TCEP (tris(2-carboxyethyl)phosphine).

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds to generate free thiols. Add a 5-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column or dialysis. The protein should be in a degassed, amine-free buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Warm the vinyl sulfone reagent stock solution to room temperature.

    • Add a 5-20 fold molar excess of the vinyl sulfone reagent to the protein solution. The final concentration of organic solvent should typically be below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. Reaction progress can be monitored by LC-MS.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of ~10 mM to consume any unreacted vinyl sulfone. Incubate for 30 minutes.

  • Purification:

    • Remove excess, unreacted vinyl sulfone reagent and quenching reagent by passing the reaction mixture through a desalting or SEC column (e.g., Sephadex G-25).

    • Alternatively, perform dialysis against a suitable buffer (e.g., PBS) at 4°C with multiple buffer changes.

  • Characterization:

    • Determine the degree of labeling (DOL) and confirm conjugation using techniques such as UV-Vis spectroscopy (if the label is a chromophore), mass spectrometry (MS), or SDS-PAGE.

Quantitative Data: Thiol-Michael Addition Parameters

The efficiency of the thiol-Michael addition is influenced by several factors. The table below summarizes key parameters and their typical ranges for successful conjugation.

ParameterRecommended RangeRationale & Notes
pH 7.0 - 8.5The thiol group (-SH) must be deprotonated to the thiolate anion (-S⁻) to act as an effective nucleophile. A pH slightly above the pKa of the cysteine thiol (~8.3) increases the reaction rate.
Molar Excess (Reagent:Protein) 5:1 to 20:1A molar excess of the vinyl sulfone reagent drives the reaction to completion. The optimal ratio depends on the number of available cysteines and should be optimized empirically.[10]
Temperature 4 - 25 °CThe reaction proceeds efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C over a longer period (e.g., overnight).
Reaction Time 1 - 4 hoursReaction is typically complete within a few hours at room temperature. Slower reactions may require overnight incubation. Progress can be monitored via LC-MS.
Solvent Aqueous Buffer (<10% organic)Reaction is fully compatible with aqueous systems. A small amount of a water-miscible organic solvent (DMSO, DMF) is often needed to dissolve the vinyl sulfone reagent.

Application 2: Synthesis of Heterobifunctional Crosslinkers

Application Note: VSBA is an ideal starting material for creating heterobifunctional crosslinkers. The carboxylic acid can be activated, most commonly via conversion to an N-hydroxysuccinimide (NHS) ester, to create Succinimidyl 4-(vinylsulfonyl)benzoate (SVSB).[7] This reagent possesses two distinct reactive functionalities:

  • NHS Ester: Reacts efficiently with primary amines (e.g., lysine side chains, N-terminus of proteins) at physiological to slightly basic pH (7.2-8.5) to form stable amide bonds.

  • Vinyl Sulfone: Reacts with thiols (cysteine residues) as described previously.

This dual reactivity allows for controlled, stepwise conjugation strategies to link two different molecules, such as linking a peptide to a larger protein or functionalizing a surface with a biomolecule.

Workflow: Synthesis and Application of SVSB Crosslinker

This diagram shows the synthesis of SVSB from VSBA and its subsequent use in a two-step conjugation to link an amine-containing molecule to a thiol-containing one.

G cluster_0 Step 1: SVSB Synthesis cluster_1 Step 2: Amine Conjugation cluster_2 Step 3: Thiol Conjugation VSBA 4-(Vinylsulfonyl)benzoic Acid (VSBA) SVSB Succinimidyl-4-(vinylsulfonyl) benzoate (SVSB) VSBA->SVSB Reagents NHS + EDC Reagents->SVSB Esterification Intermediate Intermediate Conjugate SVSB->Intermediate Amide bond formation MoleculeA Molecule A (with -NH2 group) MoleculeA->Intermediate Final Final Conjugate (A - Linker - B) Intermediate->Final Thioether bond formation MoleculeB Molecule B (with -SH group) MoleculeB->Final

Synthesis and two-step reaction of an SVSB crosslinker.
Protocol: Synthesis of SVSB and Stepwise Conjugation

Part A: Synthesis of Succinimidyl 4-(vinylsulfonyl)benzoate (SVSB)

Materials:

  • This compound (VSBA)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve VSBA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude SVSB product, which can be further purified by column chromatography or recrystallization.

Part B: Two-Step Protein-Peptide Conjugation using SVSB

Procedure:

  • Amine Reaction:

    • Dissolve the amine-containing molecule (e.g., a protein with accessible lysines) in PBS buffer at pH 7.5-8.0.

    • Add a 5-10 fold molar excess of SVSB (dissolved in DMSO) to the protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess SVSB using a desalting column, exchanging the buffer to PBS at pH 7.0-7.4 for the subsequent thiol reaction. This yields the vinyl sulfone-activated intermediate.

  • Thiol Reaction:

    • To the purified intermediate from the previous step, add the thiol-containing molecule (e.g., a cysteine-terminated peptide) at a 2-5 fold molar excess.

    • Incubate for 2-4 hours at room temperature.

    • Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove unreacted peptide and any side products.

Quantitative Data: Reactivity of Functional Groups
Functional GroupTarget ResidueOptimal pHRelative RateBond FormedStability
NHS Ester Amine (Lysine)7.2 - 8.5Fast (minutes to hours)AmideVery High
Vinyl Sulfone Thiol (Cysteine)7.0 - 8.5Fast (hours)ThioetherVery High (Resists exchange)
Vinyl Sulfone Amine (Lysine)> 8.5SlowThioetherVery High

Application 3: Development of Stable Antibody-Drug Conjugates (ADCs)

Application Note: The stability of the linker connecting the cytotoxic payload to the monoclonal antibody is a critical design parameter for ADCs. Early ADCs often utilized maleimide-based linkers for conjugation to cysteine residues. However, these conjugates were found to be susceptible to thioether exchange in human plasma, leading to premature drug deconjugation and potential off-target toxicity.[5] Vinyl sulfone linkers form exceptionally stable thioether bonds that are resistant to this exchange.[5][11] By using a VSBA-derived linker, a potent drug can be stably attached to an antibody, ensuring that the payload is delivered specifically to the target cancer cells. This enhances the therapeutic window and overall efficacy of the ADC.

Logical Diagram: ADC Mechanism with a Stable Sulfone Linker

This diagram illustrates the advantage of a stable sulfone linker in delivering a drug payload specifically to a target cell.

G cluster_0 Systemic Circulation cluster_1 Target Cell ADC_circ ADC with Sulfone Linker Plasma Plasma Proteins (e.g., Albumin-SH) ADC_circ->Plasma No Exchange Receptor Target Antigen ADC_circ->Receptor Binding Internalize Internalization Receptor->Internalize Release Payload Release (e.g., Lysosomal Cleavage) Internalize->Release Death Cell Death Release->Death

Advantage of a stable sulfone linker in ADC therapy.
Protocol: Conceptual Strategy for ADC Synthesis

This protocol outlines the conceptual steps for conjugating a VSBA-derived drug-linker to a monoclonal antibody (mAb) with engineered cysteines (e.g., a THIOMAB).

Procedure:

  • Linker-Payload Synthesis: Synthesize the drug-linker by attaching the cytotoxic payload to a VSBA-derived molecule. The attachment point could be the carboxylic acid, leaving the vinyl sulfone free for conjugation.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to expose the reactive cysteine thiols.

  • Conjugation: Add the vinyl sulfone-activated linker-payload to the reduced mAb in a buffer at pH ~7.5. Incubate for 2-4 hours at room temperature.

  • Purification: Purify the resulting ADC using methods like hydrophobic interaction chromatography (HIC) or SEC to remove unconjugated antibody, excess linker-payload, and aggregates.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Quantitative Data: Linker Stability Comparison

The following table compares the stability of conjugates formed via vinyl sulfone and maleimide chemistry in human plasma, highlighting the superior stability of the sulfone-based linkage.

Linker ChemistryBond TypeStability in Human PlasmaKey DisadvantageReference
Maleimide Thiosuccinimide EtherLower (prone to retro-Michael)Thiol exchange with serum albumin, leading to "naked" antibodies and off-target effects.[5][10]
Vinyl Sulfone ThioetherHigh (stable bond)Significantly reduced susceptibility to thiol exchange, leading to improved in vivo efficacy and safety profile.[5][11]

References

Application Notes and Protocols: 4-(Vinylsulfonyl)benzoic Acid for Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of materials is a critical aspect of developing advanced biomaterials, biosensors, and drug delivery systems. The ability to control the physicochemical properties of a material's surface allows for the precise manipulation of biological interactions. 4-(Vinylsulfonyl)benzoic acid (VSBA) is a bifunctional molecule of significant interest for surface modification. Its vinylsulfonyl group provides a reactive handle for covalent immobilization onto a variety of substrates, while the benzoic acid moiety introduces hydrophilicity, charge, and potential for further chemical conjugation. This document provides detailed application notes and protocols for the use of VSBA in surface modification, aimed at researchers and professionals in the fields of materials science, biomedical engineering, and drug development.

Synthesis of this compound

While a direct, one-step synthesis of this compound may not be readily available in the literature, a plausible two-step synthetic route can be proposed based on established chemical transformations. This involves the oxidation of a precursor followed by an elimination reaction to form the vinyl group.

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of 4-(Methylsulfonyl)benzoic acid (Precursor)

This procedure is adapted from a known synthesis of a similar compound.

  • Materials:

    • 4-(Methylthio)benzoic acid

    • Glacial acetic acid

    • 30% Hydrogen peroxide

    • Sodium sulfite

    • Deionized water

    • Reaction flask, ice bath, heating mantle, filtration apparatus

  • Procedure:

    • In a reaction flask, prepare a mixture of 4-(methylthio)benzoic acid and glacial acetic acid.

    • Cool the mixture in an ice-water bath.

    • Slowly add 30% hydrogen peroxide to the cooled mixture over a period of one hour, ensuring the temperature remains low.

    • After the addition is complete, heat the reaction mixture to between 70°C and 100°C for approximately 1.5 hours.

    • Allow the reaction to cool to room temperature. A solid precipitate should form.

    • To the cooled mixture, add a solution of sodium sulfite in water to quench any remaining peroxide.

    • Filter the solid product and wash it thoroughly with cold deionized water.

    • Dry the product to obtain 4-(methylsulfonyl)benzoic acid.

Step 2: Formation of the Vinyl Group

This step involves the conversion of the ethylsulfonyl group to a vinylsulfonyl group, a common transformation in organic synthesis. This can often be achieved through a base-mediated elimination of a suitable leaving group beta to the sulfone. A common route is via an intermediate, such as a β-hydroxyethylsulfone or a β-chloroethylsulfone, which can then undergo elimination. For the purpose of this protocol, a general method for forming a vinyl sulfone from a sulfone is described.

  • Materials:

    • 4-(Methylsulfonyl)benzoic acid (from Step 1)

    • Reagents for alpha-halogenation (e.g., N-chlorosuccinimide)

    • Strong, non-nucleophilic base (e.g., DBU, t-BuOK)

    • Anhydrous aprotic solvent (e.g., THF, DCM)

    • Reaction flask, inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • The carboxylic acid of 4-(methylsulfonyl)benzoic acid may need to be protected (e.g., as a methyl or ethyl ester) prior to this step to avoid side reactions.

    • Dissolve the protected 4-(ethylsulfonyl)benzoic acid in an anhydrous aprotic solvent under an inert atmosphere.

    • Introduce a reagent for alpha-halogenation to form a β-haloethylsulfone intermediate.

    • Cool the reaction mixture and slowly add a strong, non-nucleophilic base to induce the elimination reaction, forming the vinyl group.

    • Monitor the reaction by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the product by column chromatography or recrystallization.

    • If a protecting group was used, deprotect the carboxylic acid to yield this compound.

Surface Modification with this compound

The vinylsulfonyl group is an excellent Michael acceptor, readily reacting with nucleophiles such as thiols and amines under mild conditions. This reactivity is the basis for the covalent immobilization of VSBA onto material surfaces that have been pre-functionalized with these groups.

Protocol 2: Surface Modification via Michael Addition

This protocol describes the immobilization of VSBA onto a thiol-functionalized surface.

  • Materials:

    • Substrate material (e.g., glass, silicon wafer, gold-coated slide, polymer film)

    • Thiol-containing silane (for glass/silicon) or alkanethiol (for gold)

    • This compound (VSBA)

    • Anhydrous solvent (e.g., ethanol, DMF)

    • Base catalyst (optional, e.g., triethylamine)

    • Cleaning and activation reagents (e.g., piranha solution for glass/silicon - EXTREME CAUTION )

    • Reaction vessel, sonicator, oven

  • Procedure:

    • Surface Preparation and Cleaning:

      • Thoroughly clean the substrate to remove organic contaminants. For glass or silicon, this can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner. For gold surfaces, cleaning with ethanol and UV-ozone treatment is effective.

    • Surface Thiol-Functionalization:

      • For glass/silicon: Immerse the cleaned substrate in a solution of a thiol-containing silane (e.g., (3-mercaptopropyl)trimethoxysilane) in an anhydrous solvent like toluene or ethanol. Allow the reaction to proceed for several hours to form a self-assembled monolayer (SAM).

      • For gold: Immerse the cleaned substrate in a dilute solution of a thiol-containing alkane (e.g., 11-mercaptoundecanoic acid) in ethanol to form a SAM.

    • Immobilization of VSBA:

      • Prepare a solution of VSBA in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) or an organic solvent with a small amount of base catalyst.

      • Immerse the thiol-functionalized substrate in the VSBA solution.

      • Allow the Michael addition reaction to proceed at room temperature for several hours to overnight.[1][2]

      • After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by deionized water, to remove any non-covalently bound VSBA.

      • Dry the modified substrate under a stream of inert gas (e.g., nitrogen) or in a vacuum oven.

Characterization of VSBA-Modified Surfaces

A variety of surface-sensitive techniques can be employed to confirm the successful immobilization of VSBA and to quantify the changes in surface properties.

Data Presentation:

The following tables provide a template for summarizing the quantitative data obtained from surface characterization experiments.

Table 1: Surface Wettability Analysis

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)Contact Angle Hysteresis (°)
Unmodified Substrate
Thiol-Functionalized Substrate
VSBA-Modified Substrate

Table 2: Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)

SurfaceC 1s (at. %)O 1s (at. %)S 2p (at. %)Si 2p / Au 4f (at. %)
Unmodified Substrate
Thiol-Functionalized Substrate
VSBA-Modified Substrate

Table 3: Surface Topography (Atomic Force Microscopy - AFM)

SurfaceRoot Mean Square (RMS) Roughness (nm)
Unmodified Substrate
Thiol-Functionalized Substrate
VSBA-Modified Substrate

Experimental Protocols for Characterization:

  • Protocol 3: Contact Angle Goniometry: Measure the static or dynamic contact angles of a probe liquid (typically deionized water) on the unmodified and modified surfaces to assess changes in wettability and surface energy. A decrease in the water contact angle after VSBA modification indicates increased hydrophilicity.

  • Protocol 4: X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface. The appearance of a sulfur (S 2p) peak and an increase in the oxygen (O 1s) to carbon (C 1s) ratio after VSBA immobilization confirms its presence.

  • Protocol 5: Atomic Force Microscopy (AFM): Image the surface topography to assess changes in roughness that may occur during the modification process.

Applications in Drug Development and Biomedical Research

The unique properties of VSBA-modified surfaces make them suitable for a range of applications.

  • Controlling Protein Adsorption: The negatively charged and hydrophilic nature of the benzoic acid group at physiological pH can be used to reduce non-specific protein adsorption, a crucial requirement for blood-contacting devices and biosensors.

  • Promoting Cell Adhesion: The carboxyl group can mimic aspects of the extracellular matrix, potentially influencing cell adhesion, proliferation, and differentiation.

  • Covalent Immobilization of Biomolecules: The carboxylic acid group can be further activated (e.g., using EDC/NHS chemistry) to covalently link proteins, peptides, or small molecule drugs to the surface for applications in targeted drug delivery, tissue engineering, and diagnostics.

Signaling Pathways and Experimental Workflows

The interaction of cells with a modified surface is a complex process that involves the activation of intracellular signaling pathways. While specific pathways activated by VSBA surfaces are not yet fully elucidated, it is known that surface chemistry and charge can influence cell behavior through integrin-mediated signaling and other cell surface receptors.

Potential Signaling Pathway:

The presence of carboxyl groups on the VSBA-modified surface could potentially influence cell adhesion and signaling through pathways involving integrin clustering and focal adhesion formation. This can lead to the activation of downstream signaling cascades, such as the Focal Adhesion Kinase (FAK) pathway, which plays a central role in cell survival, proliferation, and migration.

Signaling_Pathway cluster_surface VSBA-Modified Surface cluster_cell Cell VSBA VSBA Integrin Integrin Receptor VSBA->Integrin Interaction FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Activation ERK ERK FAK->ERK Downstream Signaling Src->FAK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Caption: Potential integrin-mediated signaling pathway influenced by a VSBA-modified surface.

Experimental Workflow:

The following diagram illustrates a typical workflow for the surface modification and subsequent biological evaluation of VSBA-functionalized materials.

Experimental_Workflow Substrate Substrate Selection (e.g., Glass, Polymer) Cleaning Surface Cleaning & Activation Substrate->Cleaning Thiol_Func Thiol Functionalization Cleaning->Thiol_Func VSBA_Imm VSBA Immobilization (Michael Addition) Thiol_Func->VSBA_Imm Characterization Surface Characterization (XPS, Contact Angle, AFM) VSBA_Imm->Characterization Bio_Eval Biological Evaluation Characterization->Bio_Eval Protein_Ads Protein Adsorption Assay Bio_Eval->Protein_Ads Cell_Culture Cell Culture (Adhesion, Proliferation) Bio_Eval->Cell_Culture Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Culture->Signaling_Analysis

Caption: General experimental workflow for surface modification with VSBA and subsequent analysis.

Conclusion

This compound is a versatile molecule for the surface modification of a wide range of materials. The protocols and data presentation formats provided in this document offer a framework for researchers to effectively utilize VSBA to tailor surface properties for specific applications in drug development, biomaterials science, and beyond. The ability to introduce both a reactive handle for covalent attachment and a functional carboxylic acid group opens up numerous possibilities for creating sophisticated and functional material interfaces.

References

Application Notes and Protocols for Michael Addition Reactions with 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its vinyl sulfone moiety serves as a Michael acceptor, a class of electrophiles known for their ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine. This reactivity makes it a valuable building block for the design of targeted covalent inhibitors (TCIs), chemical probes, and protein degraders.[1] The benzoic acid group provides a handle for further synthetic modifications or can be involved in non-covalent interactions within a biological target's binding site.

These application notes provide an overview of the Michael addition reaction using this compound as the electrophile and offer detailed protocols for its reaction with common biological nucleophiles, namely amines (aza-Michael addition) and thiols (thia-Michael addition).

Application in Targeted Covalent Inhibitor Development

The vinyl sulfone group is a well-established "warhead" in the design of covalent inhibitors.[2] Unlike more reactive electrophiles, vinyl sulfones exhibit a tuned reactivity that can lead to a more controlled and specific covalent modification of the target protein. The reaction proceeds via a Michael-type addition, where a nucleophilic amino acid residue, typically a cysteine, attacks the β-carbon of the vinyl group. This forms a stable carbon-sulfur bond, leading to irreversible inhibition of the protein's function. The specificity of this interaction is often guided by the non-covalent binding of the inhibitor's scaffold to the protein's active or allosteric site. This compound can be incorporated into larger molecules to leverage this covalent binding strategy.

Experimental Protocols

The following protocols are generalized for the Michael addition of amine and thiol nucleophiles to this compound. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) may be necessary for specific substrates.

Protocol 1: Aza-Michael Addition of Amines to this compound

This protocol describes the addition of a primary or secondary amine to this compound. The reaction can be performed with or without a catalyst, although Lewis acids or bases can accelerate the reaction.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent: Dichloromethane (DCM) / 2-Propanol (IPA) mixture (1:1), or Tetrahydrofuran (THF)

  • (Optional) Catalyst: Lithium perchlorate (LiClO₄) or Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a reaction vessel, add this compound (1.0 eq).

  • If using a catalyst, add the catalyst (e.g., LiClO₄, 20 eq, or Yb(OTf)₃, 0.1 eq).

  • Add the solvent (e.g., DCM/IPA 1:1 mixture).

  • Add the amine nucleophile (20 eq).

  • Seal the vessel and stir the reaction mixture at room temperature or elevate the temperature (e.g., 75 °C) to drive the reaction to completion.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Thia-Michael Addition of Thiols to this compound

This protocol outlines the addition of a thiol to this compound. Thiol-Michael additions are often highly efficient and can proceed under mild, catalyst-free conditions.[3][4] However, a mild base is sometimes used to facilitate the formation of the thiolate anion, which is a more potent nucleophile.[5]

Materials:

  • This compound

  • Thiol

  • Solvent: e.g., Methanol (MeOH), Dichloromethane (DCM), or water

  • (Optional) Base catalyst: e.g., Triethylamine (TEA) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Reaction vessel

  • Stirring apparatus

  • TLC supplies

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add the thiol (1.0 - 1.2 eq).

  • If using a catalyst, add the base (e.g., TEA, 0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. These reactions are often rapid.

  • Once the starting material is consumed, the solvent can be removed under reduced pressure.

  • The product can be purified by column chromatography or other suitable methods.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Michael additions to vinyl sulfones with different nucleophiles, extrapolated from the literature for this compound. Note that yields are highly dependent on the specific nucleophile and reaction conditions.

Table 1: Aza-Michael Addition Conditions

NucleophileCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
PiperazineLiClO₄DCM / IPA7524High
Various AminesAmberlyst-15-Room Temp.0.5 - 280-95
Primary/Secondary AminesNonePolar AproticRoom Temp.VariableVariable

Table 2: Thia-Michael Addition Conditions

NucleophileCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Alkyl/Aryl ThiolsNoneWaterRoom Temp.< 1High
ThiolsInCl₃ (10 mol%)MethanolRoom Temp.0.5 - 185-95
Thiols[bmIm]OH-Room Temp.0.25 - 0.595-98

Visualizations

Michael_Addition_Mechanism cluster_0 General Michael Addition acceptor This compound (Michael Acceptor) adduct Michael Adduct acceptor->adduct Nucleophilic Attack nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH) base Base nucleophile->base Deprotonation base->acceptor Catalysis

Caption: General mechanism of the Michael addition reaction.

Covalent_Inhibitor_Workflow cluster_workflow Workflow for Developing a Covalent Inhibitor A Identify Protein Target with Nucleophilic Residue (e.g., Cys) B Design Scaffold with This compound Moiety A->B C Synthesize Covalent Inhibitor Candidate B->C D Biochemical Assay: Confirm Covalent Modification (e.g., Mass Spec) C->D E Cell-Based Assays: Evaluate Target Engagement and Cellular Activity D->E F In Vivo Studies: Assess Efficacy and Safety E->F

Caption: Workflow for covalent inhibitor drug discovery.

References

Application Notes and Protocols for the Quantitative Analysis of 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(Vinylsulfonyl)benzoic acid (VSBA). While specific validated methods for VSBA are not widely published, the following protocols are adapted from established and validated methods for structurally similar compounds, such as benzoic acid and its derivatives. These methods are intended to serve as a strong starting point for developing and validating in-house analytical procedures for VSBA.

Introduction to this compound

This compound (VSBA) is a bifunctional molecule containing a vinyl sulfone group and a carboxylic acid group. The vinyl sulfone moiety is a Michael acceptor, making it highly reactive towards nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity makes VSBA a valuable crosslinking agent and a building block in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs) and other bioconjugates.[1] Accurate quantification of VSBA is critical for process control in manufacturing, for characterizing bioconjugation reactions, and for ensuring the quality and stability of resulting products.

Analytical Methodologies

The primary analytical techniques suitable for the quantification of VSBA are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectrophotometric methods can also be employed for simpler, high-concentration measurements.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of small aromatic acids.[2][3][4][5] This method separates compounds based on their hydrophobicity.

Application Note: This HPLC-UV method is suitable for the routine quantification of VSBA in process solutions and as a quality control tool for the pure substance. The method is adapted from established procedures for benzoic acid and 4-hydroxybenzoic acid.[4][6][7] Given the structure of VSBA, a C18 column should provide adequate retention and separation from potential impurities. The UV detection wavelength is selected based on the chromophore present in the molecule.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Kinetex C18).[4]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-25 min: 10% B

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of VSBA and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing VSBA in the diluent to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Performance (Based on Similar Compounds)

ParameterExpected ValueReference
Linearity (R²)> 0.999[4][5]
Limit of Detection (LOD)~0.1 µg/mL[4]
Limit of Quantification (LOQ)~0.5 µg/mL[4]
Accuracy (% Recovery)95 - 105%[4]
Precision (% RSD)< 2%[4]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh VSBA Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards B->C F Inject into HPLC System C->F I Generate Calibration Curve D Prepare Sample Solution E Filter Samples & Standards D->E E->F G Separation on C18 Column F->G H UV Detection at 230 nm G->H J Integrate Peak Areas H->J K Quantify VSBA Concentration I->K J->K

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of VSBA, especially in complex matrices like biological samples.[8][9][10][11][12]

Application Note: This method is highly recommended for the analysis of VSBA in drug development, particularly for pharmacokinetic studies or for quantifying residual VSBA in bioconjugates. The use of an internal standard is crucial for accurate quantification in complex matrices. Isotope-labeled VSBA would be the ideal internal standard; however, a structurally similar compound not present in the sample can also be used. The method described is based on established protocols for other benzoic acid derivatives.[8][9][10]

Experimental Protocol:

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Data acquisition and analysis software.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: A fast gradient appropriate for UHPLC, e.g., 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • VSBA: Precursor ion [M-H]⁻ (m/z 211.0) -> Product ion (requires experimental determination, but a likely fragmentation would be the loss of SO2, resulting in m/z 147.0).

      • Internal Standard (IS): To be determined based on the chosen standard.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (from plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Evaporate and Reconstitute: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Data Presentation: Expected Performance (Based on Similar Compounds)

ParameterExpected ValueReference
Linearity (R²)> 0.99[10]
Limit of Detection (LOD)0.1 - 1 ng/mL[10]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[10]
Accuracy (% Recovery)85 - 115%[11]
Precision (% RSD)< 15%[10]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + IS P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate & Reconstitute P4->P5 A1 Inject into LC-MS/MS P5->A1 A2 Chromatographic Separation A1->A2 A3 ESI- Ionization A2->A3 A4 MRM Detection A3->A4 D2 Peak Area Ratio (Analyte/IS) A4->D2 D1 Generate Calibration Curve D3 Calculate Concentration D1->D3 D2->D3

Caption: Workflow for the quantification of VSBA in plasma by LC-MS/MS.

UV-Vis Spectrophotometry

This technique is less specific than chromatographic methods but can be useful for rapid, high-concentration measurements where interfering substances are minimal.

Application Note: UV-Vis spectrophotometry is a simple and cost-effective method for determining the concentration of a pure VSBA solution, for example, in verifying the concentration of a stock solution.[13][14][15] It is not suitable for complex mixtures or low-concentration samples due to a lack of specificity.

Experimental Protocol:

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Solvent: A suitable UV-transparent solvent (e.g., acetonitrile, water, or a buffer solution).

    • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a known concentration of VSBA to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of VSBA in the chosen solvent and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to create a calibration curve.

    • Sample Measurement: Dilute the unknown sample to a concentration within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the calibration curve.

Data Presentation: Expected Performance

ParameterExpected Value
Linearity (R²)> 0.995
Working Range~0.5 - 25 µg/mL (dependent on molar absorptivity)
Precision (% RSD)< 5%

Logical Relationship Diagram:

Spectro_Logic cluster_principle Beer-Lambert Law cluster_method Methodology A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to c Concentration (c) A->c is proportional to l Path Length (l) A->l is proportional to M1 Measure Absorbance of Standards M2 Create Calibration Curve (A vs. c) M1->M2 M4 Determine Concentration M2->M4 Interpolate M3 Measure Absorbance of Unknown M3->M4

Caption: Logical relationship for quantification by UV-Vis Spectrophotometry.

Conclusion

The analytical methods presented provide a comprehensive toolkit for the quantification of this compound across various applications, from quality control of the pure substance to its determination in complex biological matrices. While HPLC-UV offers a robust method for routine analysis, LC-MS/MS provides the high sensitivity and selectivity required for trace-level quantification in drug development and research. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a full method validation according to ICH guidelines or other relevant regulatory standards before implementation for GMP or clinical applications.

References

Application Note: HPLC Analysis of 4-(Vinylsulfonyl)benzoic Acid Reaction Products for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction products of 4-(Vinylsulfonyl)benzoic acid. This compound is a key reagent in modern drug discovery, particularly in the synthesis of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs), where the vinylsulfonyl group acts as a Michael acceptor for covalent modification of proteins. The presented method enables the efficient separation and quantification of the starting material from its Michael addition products, which is crucial for reaction monitoring, purity assessment, and quality control in the development of novel therapeutics.

Introduction

This compound is a bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its vinylsulfonyl moiety serves as a Michael acceptor, enabling covalent bond formation with nucleophilic residues (such as cysteine) on target proteins. The carboxylic acid group provides a convenient handle for further chemical modifications, such as linker attachment in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The precise control over the synthesis and purity of these complex molecules is paramount for their pharmacological activity and safety. HPLC is an indispensable tool for monitoring the progress of the underlying chemical reactions and for the purification and characterization of the final products.

This application note provides a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of a model reaction between this compound and a primary amine, a common step in the synthesis of bioconjugates.

Experimental Protocols

Materials and Reagents
  • This compound: (Sigma-Aldrich, CAS: 95535-40-3, Purity ≥97%)

  • n-Butylamine: (Sigma-Aldrich, CAS: 109-73-9, Purity ≥99.5%)

  • Acetonitrile (ACN): HPLC grade (Fisher Scientific)

  • Water: Deionized, 18.2 MΩ·cm (Milli-Q® system)

  • Formic acid (FA): LC-MS grade (Thermo Scientific)

  • Dimethylformamide (DMF): Anhydrous (Sigma-Aldrich)

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm (or equivalent C18 column).

  • Data Acquisition and Processing: Agilent OpenLab CDS software or equivalent.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMF.

  • Reaction Procedure (Model Reaction):

    • In a clean, dry vial, dissolve 21.2 mg (0.1 mmol) of this compound in 1 mL of DMF.

    • Add 11 µL (0.11 mmol) of n-butylamine to the solution.

    • Stir the reaction mixture at room temperature.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw a 10 µL aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in 990 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This results in a 100-fold dilution.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method

A gradient elution method was developed to achieve optimal separation of the starting material and the Michael addition product.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

Results and Data Presentation

The HPLC method successfully separated the unreacted this compound from its Michael addition product with n-butylamine. The retention time of the starting material was observed to be longer than that of the product due to its higher hydrophobicity. The addition of the polar amine group to the vinyl moiety increases the polarity of the resulting adduct, leading to an earlier elution from the reversed-phase column.

Quantitative Data Summary

The progress of the reaction was monitored by integrating the peak areas of the starting material and the product at different time points. The percentage conversion was calculated using the following formula:

%Conversion = [Product Peak Area / (Starting Material Peak Area + Product Peak Area)] * 100%

Time Point (hours)Retention Time - Starting Material (min)Peak Area - Starting MaterialRetention Time - Product (min)Peak Area - Product% Conversion
012.515800-00%
112.5110608.2474030%
212.571108.2869055%
412.531608.21264080%
812.57908.21501095%

Note: The peak area values are for illustrative purposes and will vary depending on the specific instrumentation and reaction conditions.

Visualizations

Reaction Pathway

The following diagram illustrates the Michael addition reaction between this compound and a primary amine.

G cluster_reactants Reactants cluster_product Product VSBA This compound Product Michael Adduct VSBA->Product Michael Addition Amine R-NH2 (Primary Amine) Amine->Product

Caption: Michael addition of an amine to this compound.

Experimental Workflow

The logical flow of the experimental procedure, from sample preparation to data analysis, is depicted below.

G A Reaction Setup: This compound + Amine in DMF B Time-course Sampling (0, 1, 2, 4, 8 hours) A->B C Quenching and Dilution (1:100 in Mobile Phase) B->C D Sample Filtration (0.45 µm Syringe Filter) C->D E HPLC Injection (10 µL) D->E F Data Acquisition (DAD at 254 nm) E->F G Data Analysis (Peak Integration and % Conversion) F->G

Caption: HPLC analysis workflow for reaction monitoring.

Conclusion

The developed RP-HPLC method is simple, robust, and well-suited for the analysis of reaction products of this compound. It provides excellent separation of the starting material and its Michael addition adducts, allowing for accurate reaction monitoring and purity assessment. This method can be readily adapted for the analysis of a wide range of bioconjugation reactions involving this compound and various nucleophiles, making it a valuable tool for researchers, scientists, and drug development professionals working in the field of targeted therapeutics. Further optimization, including the use of UPLC-MS, could provide even faster analysis times and definitive identification of reaction products and potential impurities.

Application Notes and Protocols for 4-(Vinylsulfonyl)benzoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(Vinylsulfonyl)benzoic acid (VSBA) in the development of advanced drug delivery systems. The unique bifunctional nature of VSBA, combining a thiol-reactive vinyl sulfone group with a pH-sensitive benzoic acid moiety, makes it a promising building block for creating targeted and controlled-release nanocarriers. This document outlines the core principles, experimental protocols, and expected outcomes for a hypothetical VSBA-based drug delivery system designed for targeted cancer therapy.

Application Notes

This compound can be polymerized or conjugated to other materials to form drug delivery vehicles. The vinyl sulfone group serves as a covalent attachment point for thiol-containing molecules, such as cysteine residues on antibodies or peptides, enabling active targeting of the drug carrier to specific cells or tissues. This Michael-type addition reaction is efficient under physiological conditions.

The benzoic acid component of VSBA provides a mechanism for pH-responsive drug release. In the acidic tumor microenvironment (pH ~6.5) or within endosomes (pH ~5.0-6.0), the carboxyl group of the benzoic acid becomes protonated, leading to changes in the polymer's solubility and conformation. This can trigger the disassembly of the nanocarrier and the subsequent release of the encapsulated therapeutic agent.

Key Advantages of VSBA-based Drug Delivery Systems:

  • Targeted Delivery: The vinyl sulfone group allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides) for precise delivery to diseased cells, minimizing off-target effects.

  • Controlled Release: The benzoic acid moiety confers pH sensitivity, enabling triggered drug release in the acidic environments characteristic of tumors or intracellular compartments.

  • Versatility: VSBA can be incorporated into various polymer architectures, such as nanoparticles, micelles, and hydrogels, to suit different drug molecules and delivery requirements.

Hypothetical Application: Targeted Delivery of Doxorubicin to HER2-Positive Cancer Cells

This document will use a hypothetical example of a VSBA-based nanoparticle system for the targeted delivery of the chemotherapeutic drug doxorubicin (DOX) to HER2-positive breast cancer cells. The system involves the synthesis of a copolymer of VSBA and a hydrophobic monomer, which self-assembles into nanoparticles. A thiol-containing anti-HER2 antibody fragment (Fab') is then conjugated to the nanoparticle surface via the vinyl sulfone groups.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the hypothetical VSBA-based doxorubicin delivery system.

Table 1: Physicochemical Properties of VSBA-DOX Nanoparticles

ParameterUnconjugated NanoparticlesAnti-HER2 Conjugated Nanoparticles
Average Particle Size (nm) 120 ± 5145 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25 ± 2-18 ± 3
Drug Loading Content (%) 15 ± 1.214.5 ± 1.1
Encapsulation Efficiency (%) 85 ± 483 ± 5

Table 2: In Vitro Doxorubicin Release Kinetics

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.5 (%)Cumulative Release at pH 5.0 (%)
1 2.1 ± 0.35.2 ± 0.510.5 ± 0.8
4 5.6 ± 0.515.8 ± 1.135.2 ± 2.1
8 9.8 ± 0.828.4 ± 1.558.9 ± 3.0
12 13.2 ± 1.040.1 ± 2.075.3 ± 3.5
24 18.5 ± 1.355.6 ± 2.888.1 ± 4.2
48 22.3 ± 1.863.2 ± 3.192.4 ± 4.5

Experimental Protocols

Protocol 1: Synthesis of Poly(VSBA-co-styrene)

This protocol describes the synthesis of a random copolymer of this compound (VSBA) and styrene using reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Materials:

  • This compound (VSBA)

  • Styrene

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

Procedure:

  • In a Schlenk flask, dissolve VSBA (1.0 g, 4.71 mmol), styrene (0.49 g, 4.71 mmol), CPADB (40 mg, 0.14 mmol), and AIBN (4.6 mg, 0.028 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in an oil bath preheated to 70°C and stir for 24 hours.

  • Quench the polymerization by exposing the mixture to air and cooling in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise to 200 mL of cold diethyl ether with vigorous stirring.

  • Collect the polymer precipitate by filtration and wash with fresh diethyl ether.

  • Dry the polymer in a vacuum oven at 40°C overnight.

  • Characterize the polymer by ¹H NMR and gel permeation chromatography (GPC).

Protocol 2: Formulation of DOX-Loaded VSBA Nanoparticles

This protocol details the preparation of doxorubicin-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • Poly(VSBA-co-styrene)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Dissolve 50 mg of Poly(VSBA-co-styrene) in 5 mL of DMSO.

  • In a separate vial, dissolve 10 mg of DOX·HCl in 1 mL of DMSO and add 5 µL of TEA to neutralize the hydrochloride.

  • Add the DOX solution to the polymer solution and stir for 30 minutes.

  • Add the polymer-drug mixture dropwise to 50 mL of deionized water under moderate stirring.

  • Continue stirring for 4 hours to allow for nanoparticle formation and solvent evaporation.

  • Purify the nanoparticles by dialysis against deionized water for 48 hours to remove free drug and DMSO.

  • Lyophilize the nanoparticle suspension to obtain a dry powder.

Protocol 3: Antibody Conjugation to Nanoparticles

This protocol describes the conjugation of a thiol-containing anti-HER2 Fab' fragment to the surface of the VSBA-DOX nanoparticles.

Materials:

  • DOX-Loaded VSBA Nanoparticles

  • Anti-HER2 Fab' fragment (with a free thiol group)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA

Procedure:

  • Disperse 10 mg of DOX-Loaded VSBA Nanoparticles in 5 mL of PBS (pH 7.4) containing 1 mM EDTA.

  • Add 1 mg of the anti-HER2 Fab' fragment to the nanoparticle suspension.

  • Gently shake the mixture at room temperature for 24 hours.

  • Purify the antibody-conjugated nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes) and resuspend the pellet in fresh PBS. Repeat this washing step three times to remove unconjugated antibody.

  • Store the final conjugated nanoparticle suspension at 4°C.

Protocol 4: Quantification of Drug Loading

This protocol outlines the determination of drug loading content (DLC) and encapsulation efficiency (EE).

Procedure:

  • DLC: Lyophilize a known amount of the drug-loaded nanoparticle suspension. Dissolve a weighed amount of the dry nanoparticles in DMSO and measure the absorbance of doxorubicin at 485 nm using a UV-Vis spectrophotometer. Calculate the drug concentration from a standard curve.

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • EE: After nanoparticle formulation and before purification, centrifuge a sample of the nanoparticle suspension. Measure the concentration of free doxorubicin in the supernatant.

    • EE (%) = (Total mass of drug - Mass of free drug) / Total mass of drug x 100

Protocol 5: In Vitro Drug Release Study

This protocol describes the in vitro release of doxorubicin from the nanoparticles at different pH values.

Procedure:

  • Prepare release media: PBS at pH 7.4, acetate buffer at pH 6.5, and acetate buffer at pH 5.0.

  • Place 5 mg of lyophilized DOX-loaded nanoparticles in a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag in 50 mL of the release medium and incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer at 485 nm.

  • Calculate the cumulative drug release percentage over time.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of the VSBA-based drug delivery system.

Synthesis_of_Poly_VSBA_co_styrene cluster_reactants Reactants VSBA This compound (VSBA) Reaction RAFT Polymerization 70°C, 24h, Dioxane VSBA->Reaction Styrene Styrene Styrene->Reaction RAFT_Agent RAFT Agent (CPADB) RAFT_Agent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Polymer Poly(VSBA-co-styrene) Reaction->Polymer

Caption: Synthesis of Poly(VSBA-co-styrene) via RAFT polymerization.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization A 1. Synthesize Poly(VSBA-co-styrene) B 2. Formulate DOX-loaded Nanoparticles (Nanoprecipitation) A->B C 3. Conjugate Anti-HER2 Fab' to Nanoparticle Surface B->C D 4. Measure Size & Zeta Potential (DLS) C->D E 5. Quantify Drug Loading (UV-Vis) C->E F 6. Assess In Vitro Release (Dialysis) C->F

Caption: Experimental workflow for nanoparticle preparation and characterization.

Signaling_Pathway cluster_cell Intracellular Environment NP Anti-HER2-VSBA-NP HER2 HER2 Receptor NP->HER2 1. Binding Endosome Endosome (pH ~5.0-6.0) HER2->Endosome 2. Internalization Cell Cancer Cell Membrane DOX Doxorubicin Release Endosome->DOX 3. pH-triggered NP disassembly Nucleus Nucleus DOX->Nucleus 4. DNA Intercalation Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Proposed mechanism of cellular uptake and drug release.

Application Notes and Protocols for 4-(Vinylsulfonyl)benzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Vinylsulfonyl)benzoic acid is a functional monomer possessing both a polymerizable vinylsulfonyl group and a carboxylic acid moiety. This unique combination offers the potential for creating polymers with tailored properties for a variety of applications, particularly in the biomedical field. The sulfonic acid group can impart hydrophilicity and charge to the polymer, while the carboxylic acid group provides a handle for further functionalization, such as drug conjugation. This document provides an overview of potential applications and hypothetical protocols for the synthesis and characterization of polymers based on this compound. These protocols are derived from established methods for structurally similar monomers, such as 4-vinylbenzoic acid and vinylsulfonic acid, due to the limited availability of direct literature on this compound polymerization.

Potential Applications

Polymers derived from this compound are anticipated to be valuable in several areas of research and development:

  • Drug Delivery: The carboxylic acid groups can be used to covalently attach therapeutic agents, while the hydrophilic sulfonyl groups can enhance the solubility and biocompatibility of the polymer-drug conjugate. The polymer backbone can be designed to be responsive to stimuli such as pH, allowing for targeted drug release in specific physiological environments.[1]

  • Biomaterials: Copolymers of this compound with other monomers could be used to create hydrogels and other scaffolds for tissue engineering. The charged nature of the polymer can influence cell adhesion and proliferation.

  • Smart Materials: The presence of both acidic and sulfonyl groups suggests that polymers of this compound could exhibit "smart" behavior, responding to changes in pH and ionic strength.[1] This could be exploited in the design of sensors and controlled-release systems.

Proposed Polymerization Methods

Based on the polymerization of analogous vinyl monomers, several methods could be employed for the synthesis of poly(this compound) and its copolymers.

Free Radical Polymerization

This is a common and straightforward method for vinyl monomer polymerization.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method is particularly useful for creating block copolymers.[2]

Experimental Protocols

Note: The following protocols are adapted from literature on similar monomers and should be considered as starting points for optimization.

Protocol 1: Homopolymerization of this compound via Free Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum oven

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1 g, 4.71 mmol) and AIBN (e.g., 7.7 mg, 0.047 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 5 mL).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with diethyl ether to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40 °C overnight.

Protocol 2: Synthesis of a Diblock Copolymer of this compound and a Styrenic Monomer via RAFT Polymerization

This protocol assumes the prior synthesis of a polystyrene macro-RAFT agent.

Materials:

  • Polystyrene macro-RAFT agent

  • This compound

  • AIBN

  • DMF

  • Methanol

  • Diethyl ether

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

  • Vacuum oven

Procedure:

  • In a Schlenk tube, combine the polystyrene macro-RAFT agent (e.g., 0.5 g), this compound (e.g., 1 g), and AIBN in a molar ratio of approximately 1.2:180:1 (macro-RAFT:monomer:initiator).[2]

  • Add anhydrous DMF (e.g., 5 mL) to dissolve the reactants.

  • Deoxygenate the solution using three freeze-pump-thaw cycles and backfill with an inert gas.

  • Immerse the Schlenk tube in a preheated oil bath at a temperature suitable for the chosen RAFT agent and AIBN decomposition (e.g., 110°C).[2]

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).[2]

  • Cool the reaction to room temperature and precipitate the block copolymer in an excess of methanol.

  • Isolate the polymer by filtration and wash with diethyl ether.

  • Dry the final product under vacuum at an elevated temperature (e.g., 110°C) overnight.[2]

Characterization of Polymers

A suite of analytical techniques is necessary to characterize the synthesized polymers.

Technique Information Obtained Sample Preparation Typical Results/Observations
¹H NMR Spectroscopy Confirmation of polymer structure, determination of copolymer composition.Dissolve polymer in a suitable deuterated solvent (e.g., DMSO-d₆).Broad peaks corresponding to the polymer backbone protons and characteristic peaks of the aromatic and vinyl groups.
FTIR Spectroscopy Identification of functional groups (e.g., S=O, C=O, O-H).Prepare a KBr pellet or cast a thin film of the polymer.Characteristic absorption bands for the sulfonyl and carboxylic acid groups.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).Dissolve polymer in a suitable solvent for GPC analysis (e.g., THF with appropriate additives for acidic polymers).A chromatogram showing the molecular weight distribution of the polymer sample.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.Place a small amount of the polymer in a TGA pan.A plot of weight loss versus temperature, indicating decomposition temperatures.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (T₉).Encapsulate a small amount of polymer in a DSC pan.A step transition in the heat flow curve corresponding to the T₉.

Visualizations

Polymer Synthesis Workflow

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization Precipitation Precipitation Polymerization->Precipitation Crude Polymer Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying NMR NMR Drying->NMR Purified Polymer FTIR FTIR Drying->FTIR GPC GPC Drying->GPC TGA TGA Drying->TGA DSC DSC Drying->DSC FinalPolymer Characterized Polymer NMR->FinalPolymer FTIR->FinalPolymer GPC->FinalPolymer TGA->FinalPolymer DSC->FinalPolymer

Caption: General workflow for the synthesis, purification, and characterization of polymers.

Drug Delivery Application Pathway

Drug_Delivery_Pathway cluster_formulation Formulation cluster_delivery Delivery & Release Polymer Poly(this compound) Conjugation Drug Conjugation Polymer->Conjugation Drug Therapeutic Drug Drug->Conjugation Administration Administration Conjugation->Administration Polymer-Drug Conjugate Targeting Passive/Active Targeting Administration->Targeting Release Stimuli-Responsive Release (e.g., pH) Targeting->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect Released Drug

Caption: Conceptual pathway for a polymer-drug conjugate from formulation to therapeutic action.

Conclusion

While direct experimental data for the polymerization of this compound is scarce, the structural analogy to other well-studied monomers provides a solid foundation for developing synthetic and characterization protocols. The unique combination of a polymerizable vinylsulfonyl group and a functionalizable carboxylic acid group makes this monomer a promising candidate for the creation of advanced polymers for drug delivery and other biomedical applications. The protocols and information provided herein are intended to serve as a guide for researchers to explore the potential of this interesting monomer. Further optimization and detailed characterization will be crucial to fully elucidate the properties and application potential of poly(this compound).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Vinylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound.

  • Route 1: Dehydration of 4-((2-hydroxyethyl)sulfonyl)benzoic acid. This is a three-step synthesis starting from 4-mercaptobenzoic acid.

  • Route 2: Dehydrochlorination of 4-((2-chloroethyl)sulfonyl)benzoic acid. This is also a three-step synthesis, starting from a chlorinated precursor.

Q2: I am experiencing low yields in the first step, the synthesis of 4-((2-hydroxyethyl)thio)benzoic acid. What are the likely causes?

A2: Low yields in this step are often due to incomplete reaction or side reactions. Ensure that the 4-mercaptobenzoic acid is fully deprotonated by using a suitable base to form the thiolate, which is a more potent nucleophile. Also, ensure the reaction temperature is optimized to prevent decomposition of the starting materials or product.

Q3: The oxidation of the thioether to the sulfone is not going to completion. How can I improve this step?

A3: Incomplete oxidation is a common issue. Ensure you are using a sufficient excess of the oxidizing agent, such as hydrogen peroxide. The reaction can be slow, so extending the reaction time or moderately increasing the temperature might be necessary. The choice of catalyst can also significantly impact the reaction rate and yield.

Q4: During the final elimination step (dehydration or dehydrochlorination), I am observing the formation of significant byproducts. What are these and how can I avoid them?

A4: In the dehydration reaction, common byproducts can arise from intermolecular reactions or charring at high temperatures. Using a milder dehydrating agent and optimizing the reaction temperature and time can minimize these. For the dehydrochlorination reaction, the choice of base and solvent is critical. A bulky, non-nucleophilic base can help to favor the elimination reaction over substitution side reactions.

Q5: What is the best method for purifying the final product, this compound?

A5: Recrystallization is a highly effective method for purifying the final product.[1][2][3][4][5] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, allowing for efficient crystallization upon cooling.[1][2][3][4][5] Washing the crystals with a cold solvent helps to remove residual impurities.[1][2][3][4][5]

Troubleshooting Guides

Route 1: Dehydration of 4-((2-hydroxyethyl)sulfonyl)benzoic acid

Problem: Low Yield in Step 1 - Synthesis of 4-((2-hydroxyethyl)thio)benzoic acid

Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of 4-mercaptobenzoic acid.Ensure the use of a stoichiometric amount or slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the thiolate.
Low reactivity of 2-chloroethanol.Consider using 2-bromoethanol, which is a better leaving group, but be mindful of its higher cost and potential for side reactions.
Side reaction: oxidation of the thiol.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Avoid excessively high temperatures that could lead to decomposition.

Problem: Incomplete Oxidation in Step 2 - Synthesis of 4-((2-hydroxyethyl)sulfonyl)benzoic acid

Potential Cause Troubleshooting Suggestion
Insufficient oxidizing agent.Use a molar excess of hydrogen peroxide (typically 2.2-3.0 equivalents). Add the oxidant portion-wise to control the reaction exotherm.
Low reaction rate.Consider using a catalyst, such as sodium tungstate, to accelerate the oxidation.[6] Ensure the reaction is stirred vigorously for a sufficient duration.
Formation of the sulfoxide intermediate.If the reaction stalls at the sulfoxide stage, a stronger oxidizing agent or more forcing conditions (higher temperature, longer reaction time) may be required.
Decomposition of hydrogen peroxide.Ensure the reaction is performed at an appropriate temperature. Premature decomposition of the oxidant can be an issue at elevated temperatures.

Problem: Low Yield in Step 3 - Dehydration to this compound

| Potential Cause | Troubleshooting Suggestion | | Incomplete dehydration. | Use a more effective dehydrating agent. Common choices include phosphorus pentoxide, concentrated sulfuric acid, or Burgess reagent. Optimize the reaction temperature and time. | | Polymerization of the vinyl sulfone product. | The product can polymerize at high temperatures. It is crucial to monitor the reaction and work it up promptly upon completion. The addition of a radical inhibitor might be beneficial. | | Formation of ethers or other byproducts. | The use of a milder, more selective dehydrating agent can minimize the formation of byproducts.[7] Purification by column chromatography may be necessary to separate the desired product from these impurities. | | Charring of the reaction mixture. | This indicates that the reaction temperature is too high. Reduce the temperature and consider using a high-boiling point solvent to ensure even heat distribution. |

Experimental Protocols

Route 1: Synthesis via Dehydration

Step 1: Synthesis of 4-((2-hydroxyethyl)thio)benzoic acid

  • In a round-bottom flask, dissolve 4-mercaptobenzoic acid in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) and stir until the solid has dissolved completely.

  • To this solution, add a slight excess (1.1 equivalents) of 2-chloroethanol.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-((2-hydroxyethyl)sulfonyl)benzoic acid

  • Suspend 4-((2-hydroxyethyl)thio)benzoic acid in a mixture of acetic acid and water.

  • Add a catalytic amount of sodium tungstate.[6]

  • Slowly add 2.5 equivalents of 30% hydrogen peroxide to the mixture, maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-((2-hydroxyethyl)sulfonyl)benzoic acid in a high-boiling point aprotic solvent (e.g., toluene or dioxane).

  • Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) in portions with vigorous stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench the excess dehydrating agent by slowly adding it to ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-((2-hydroxyethyl)sulfonyl)benzoic acid

ParameterValueReference
Starting Material4-((2-hydroxyethyl)thio)benzoic acid-
Oxidizing Agent30% Hydrogen Peroxide[8][9][10]
Molar Ratio (Substrate:H₂O₂)1 : 2.5[8]
CatalystSodium Tungstate[6]
SolventAcetic Acid/Water-
Reaction Temperature< 40°C (during addition), then RT-
Reaction TimeOvernight-
Typical YieldVaries, optimization required-

Table 2: Reagents for Dehydration of Alcohols

Dehydrating AgentTypical ConditionsCommentsReference
Concentrated H₂SO₄Heat, 170-180°CProne to charring and side reactions.[11]
Concentrated H₃PO₄HeatCleaner reaction than H₂SO₄.[12]
Phosphorus Pentoxide (P₂O₅)Heat in aprotic solventPowerful dehydrating agent.-
Burgess ReagentMild conditions (reflux in THF)Selective, but expensive.-
Alumina (Al₂O₃)High temperature (vapor phase)Suitable for simple alcohols.[11]

Visualizations

Synthesis_Pathway A 4-Mercaptobenzoic Acid B 4-((2-hydroxyethyl)thio)benzoic acid A->B  + 2-Chloroethanol, Base C 4-((2-hydroxyethyl)sulfonyl)benzoic acid B->C  + H2O2, Catalyst D This compound C->D  Dehydration

Caption: Synthetic pathway for this compound via the dehydration route.

Troubleshooting_Oxidation start Low Yield in Oxidation Step q1 Is the reaction incomplete? start->q1 a1_yes Increase H2O2 equivalents Extend reaction time Add catalyst (e.g., Na2WO4) q1->a1_yes Yes a1_no Check for side reactions q1->a1_no No q2 Is sulfoxide the main product? a1_no->q2 a2_yes Increase temperature moderately Use a stronger oxidizing system q2->a2_yes Yes a2_no Consider product degradation q2->a2_no No

Caption: Troubleshooting workflow for the oxidation of the thioether intermediate.

References

Technical Support Center: 4-(Vinylsulfonyl)benzoic Acid (VSBA) in Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during bioconjugation experiments using 4-(Vinylsulfonyl)benzoic acid (VSBA).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound (VSBA) in bioconjugation?

This compound (VSBA) is an amine-reactive crosslinker. Its primary mechanism of action is a Michael-type addition reaction. The vinyl sulfone group of VSBA is an electrophile that reacts with nucleophilic functional groups present on biomolecules. The most common target for this reaction is the thiol group of cysteine residues, which is highly nucleophilic, especially at physiological to slightly alkaline pH.

Q2: What are the most common side reactions observed with VSBA conjugation?

The primary side reactions involve the reaction of the vinyl sulfone group with other nucleophilic amino acid residues, hydrolysis of the vinyl sulfone group, and polymerization of the VSBA molecule.

  • Reaction with other nucleophiles: Besides the intended reaction with cysteine, the vinyl sulfone moiety can also react with the ε-amino group of lysine and the imidazole ring of histidine.[1]

  • Hydrolysis: The vinyl sulfone group can undergo hydrolysis in aqueous buffers, leading to the formation of an unreactive β-hydroxy sulfone derivative.

  • Polymerization: Under certain conditions, VSBA molecules can react with each other, leading to the formation of polymers. This can be a concern if high concentrations of the reagent are used or if the reaction conditions favor this pathway.

Q3: How does pH affect the selectivity of VSBA for cysteine residues?

The pH of the reaction buffer is a critical parameter for controlling the selectivity of VSBA conjugation.

  • Optimal pH for Cysteine Conjugation: A pH range of 7.0-9.0 is generally optimal for the reaction with cysteine residues.[2] In this range, a significant portion of the cysteine thiol groups are in the more nucleophilic thiolate form, facilitating a rapid and selective reaction.[2]

  • Increased Reactivity with Lysine at Higher pH: As the pH increases above 9, the deprotonation of lysine's ε-amino group becomes more significant, increasing its nucleophilicity and the likelihood of side reactions with VSBA. Reaction at lysine sites is generally slower than with cysteine but becomes more prominent at pH 9.3 and above.[2]

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Low or no yield of the desired conjugate is a common issue in bioconjugation reactions.[3] This guide provides a step-by-step approach to troubleshoot this problem.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting start Low Conjugation Yield reagent Check Reagent Quality & Activity start->reagent biomolecule Assess Biomolecule Integrity start->biomolecule conditions Evaluate Reaction Conditions start->conditions purification Review Purification Process start->purification sub_reagent1 Improper Storage? (Moisture, Temperature) reagent->sub_reagent1 sub_reagent2 Expired or Degraded? reagent->sub_reagent2 sub_biomolecule1 Incorrect Concentration? biomolecule->sub_biomolecule1 sub_biomolecule2 Presence of Interfering Substances (e.g., Tris, Azide)? biomolecule->sub_biomolecule2 sub_biomolecule3 Thiol Groups Oxidized? biomolecule->sub_biomolecule3 sub_conditions1 Suboptimal pH? conditions->sub_conditions1 sub_conditions2 Incorrect Molar Ratio? conditions->sub_conditions2 sub_conditions3 Inappropriate Temperature or Reaction Time? conditions->sub_conditions3 sub_purification1 Loss of Product During Purification? purification->sub_purification1 sub_purification2 Inefficient Separation of Conjugate from Reactants? purification->sub_purification2 Selectivity_Troubleshooting start Poor Selectivity ph_check Review Reaction pH start->ph_check ratio_check Adjust Molar Ratio start->ratio_check time_check Optimize Reaction Time start->time_check sub_ph1 pH too high for Cys selectivity? ph_check->sub_ph1 sub_ph2 Lower pH to 7.0-8.0 for Cys targeting ph_check->sub_ph2 sub_ratio1 Excess reagent driving non-specific reactions? ratio_check->sub_ratio1 sub_ratio2 Reduce molar excess of VSBA ratio_check->sub_ratio2 sub_time1 Prolonged reaction time allowing slower side reactions? time_check->sub_time1 sub_time2 Monitor reaction and quench once target modification is achieved time_check->sub_time2 VSBA_Reactions cluster_desired Desired Reaction cluster_side Side Reactions VSBA This compound (VSBA) Cys_Conj Stable Thioether Conjugate VSBA->Cys_Conj pH 7.0-9.0 (Fast & Selective) Lys_Conj Amine Adduct VSBA->Lys_Conj pH > 9.0 (Slower) His_Conj Imidazole Adduct VSBA->His_Conj pH ~7.0-8.0 (Slow) Hydrolysis_Prod β-Hydroxy Sulfone (Inactive) VSBA->Hydrolysis_Prod Aqueous Buffer Polymer Polymerization Product VSBA->Polymer High Concentration Cys Protein-Cysteine (-SH) Cys->Cys_Conj Lys Protein-Lysine (-NH2) Lys->Lys_Conj His Protein-Histidine (Imidazole) His->His_Conj H2O Water (H2O) H2O->Hydrolysis_Prod VSBA_poly VSBA Polymer VSBA_poly->Polymer

References

Technical Support Center: Storage and Handling of 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 4-(Vinylsulfonyl)benzoic acid to prevent unwanted polymerization. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is the polymerization of the vinyl group. This process is typically initiated by free radicals, which can be generated by exposure to heat, light (especially UV), or the presence of contaminants. Once initiated, the polymerization can proceed rapidly, leading to the formation of oligomers and polymers, rendering the material unsuitable for its intended use.

Q2: What are the visible signs of polymerization?

A2: Visual inspection can often reveal signs of polymerization. These include:

  • Increased viscosity: The material may appear thicker or more syrup-like.

  • Formation of solids: You may observe cloudiness, precipitates, or solid chunks within the material.

  • Color change: While not always indicative of polymerization, any unexpected color change should be noted.

  • Bulging or warm container: In cases of rapid, uncontrolled polymerization, the container may bulge due to pressure buildup or feel warm to the touch. This is a hazardous situation, and the container should be handled with extreme caution.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)[1][2]Reduces the rate of potential polymerization reactions.
For long-term storage, -20°C is recommended.[3][4]Further slows down kinetic processes, including inhibitor depletion and polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents contact with atmospheric oxygen, which can participate in free-radical initiation.
Light Amber or opaque container[1]Protects the compound from UV light, a known initiator of free-radical polymerization.
Inhibitor Presence of a suitable inhibitor (e.g., BHT)Scavenges free radicals to prevent the initiation of polymerization.
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air and moisture.

Q4: What are polymerization inhibitors and why are they important?

A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their spontaneous polymerization.[5] They function by scavenging free radicals, which are the primary initiators of the polymerization chain reaction.[6] For vinyl-containing compounds like this compound, the presence of an inhibitor is critical for ensuring its shelf-life and stability during storage and transport.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Polymer formation observed in the storage container (e.g., increased viscosity, presence of solids). - Improper storage conditions (e.g., elevated temperature, exposure to light).- Depletion of the inhibitor over time.- Contamination of the sample.- Immediately move the container to a cool, dark place.- If the polymerization is not extensive, consider adding a fresh amount of a suitable inhibitor (see Experimental Protocols section).- If significant polymerization has occurred, it is recommended to dispose of the material according to your institution's safety guidelines.
Inconsistent results in experiments using stored this compound. - Partial polymerization of the starting material.- Variable levels of inhibitor affecting reaction kinetics.- Before use, visually inspect the material for any signs of polymerization.- If polymerization is suspected, it is advisable to use a fresh batch of the compound.- For reactions sensitive to inhibitors, consider removing the inhibitor immediately before use (see Experimental Protocols section).
The container of this compound is bulging or feels warm. - Runaway polymerization is occurring. This is a hazardous situation.- DO NOT attempt to open the container.- Isolate the container in a well-ventilated area, such as a fume hood, away from flammable materials.- If it is safe to do so, cool the container externally with an ice bath to try and slow the reaction.- Immediately notify your institution's Environmental Health and Safety (EHS) office for guidance on handling and disposal.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

This protocol describes the procedure for adding a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT), to this compound for enhanced stability during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous, inert solvent (e.g., dichloromethane or ethyl acetate)

  • Inert gas supply (Argon or Nitrogen)

  • Appropriate storage container (amber vial with a screw cap)

Procedure:

  • In a well-ventilated fume hood, dissolve the desired amount of BHT in a minimal amount of the anhydrous solvent. A typical concentration range for BHT in vinyl monomers is 100-500 ppm. For a 1 gram sample of this compound, this would correspond to 0.1-0.5 mg of BHT.

  • Add the BHT solution to the this compound.

  • Gently mix the solution until the BHT is evenly distributed.

  • If a solvent was used, remove it under a gentle stream of inert gas or by rotary evaporation at a low temperature.

  • Blanket the container with an inert gas, and then tightly seal it.

  • Store the stabilized compound at the recommended temperature (2-8°C or -20°C).

Protocol 2: Monitoring Compound Stability

Regularly monitoring the stability of your stored this compound is crucial. The following are suggested methods for assessing its integrity.

1. Visual Inspection:

  • Before each use, visually inspect the material for any signs of polymerization as described in the FAQs.

2. ¹H NMR Spectroscopy:

  • Objective: To detect the presence of oligomers or polymers.

  • Procedure:

    • Dissolve a small sample of the stored this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Analysis: Compare the spectrum to that of a fresh, unpolymerized sample. The presence of broad signals, particularly in the aliphatic region, and a decrease in the resolution of the vinyl proton signals can indicate polymerization.[7][8][9] The sharp signals of the monomer will be easy to quantify, and their disappearance can be tracked.[7]

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To quantify the concentration of the inhibitor (e.g., BHT).

  • Procedure:

    • Develop an HPLC method using a suitable column (e.g., C18) and mobile phase. A common mobile phase for BHT analysis is a mixture of acetonitrile and water.[10][11][12][13]

    • Prepare a calibration curve using known concentrations of BHT.

    • Dissolve a known amount of the stored this compound in the mobile phase and analyze it by HPLC.

    • Analysis: Determine the concentration of BHT in the sample by comparing its peak area to the calibration curve. A significant decrease in the inhibitor concentration over time indicates a higher risk of polymerization.

Visualizations

Polymerization_Pathway Monomer This compound (Monomer) Radical Free Radical (R•) Monomer->Radical Initiator Heat, Light, or Contaminants Initiator->Monomer Initiation Radical->Monomer Propagation Polymer Polymer Chain Radical->Polymer Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor Inhibition Inactive Inactive Species Inhibitor->Inactive

Caption: Free-radical polymerization pathway of this compound and the role of inhibitors.

Troubleshooting_Workflow Start Start: Handling Stored This compound Visual_Inspection Visually Inspect for Polymerization Signs Start->Visual_Inspection Signs_Present Signs of Polymerization (viscosity, solids, etc.) Visual_Inspection->Signs_Present Yes No_Signs No Visible Signs Visual_Inspection->No_Signs No Hazardous Container Bulging or Warm? Signs_Present->Hazardous Consider_Use Proceed with Experiment (with caution) No_Signs->Consider_Use Isolate Isolate & Contact EHS IMMEDIATELY Hazardous->Isolate Yes Dispose Dispose of Material Hazardous->Dispose No Monitor_Stability Consider Further Stability Checks (NMR, HPLC) Consider_Use->Monitor_Stability

Caption: Troubleshooting workflow for handling stored this compound.

References

Technical Support Center: 4-(Vinylsulfonyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving 4-(vinylsulfonyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures, with a strong focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound is predominantly used as a heterobifunctional crosslinker in bioconjugation. Its vinyl sulfone group selectively reacts with nucleophiles, particularly thiol groups (from cysteine residues) and amino groups (from lysine residues) on proteins and other biomolecules. The carboxylic acid group provides a second site for further chemical modification or can be used to improve water solubility.

Q2: How does pH affect the reactivity and selectivity of this compound?

A2: pH is the most critical parameter for controlling the selectivity of this compound reactions. The vinyl sulfone moiety reacts with thiols (sulfhydryl groups) under neutral to mildly acidic conditions. As the pH becomes more alkaline (pH 9 and above), the reaction with amino groups becomes more prominent.[1] Therefore, precise pH control is essential to ensure selective conjugation to the desired functional group.

Q3: What is the reaction mechanism between this compound and a thiol?

A3: The reaction proceeds via a Michael-type addition. The electron-withdrawing sulfone group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack by the thiolate anion. This forms a stable thioether bond.

Q4: What is the approximate pKa of the carboxylic acid group on this compound?

Q5: How stable is the conjugate formed with this compound?

A5: The thioether bond formed from the Michael addition of a thiol to the vinyl sulfone is generally very stable. Vinyl sulfone-based conjugates have been shown to be more stable than their maleimide-based counterparts, which can be susceptible to hydrolysis and retro-Michael reactions, especially at physiological pH.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Reaction Yield Incorrect pH: The pH of the reaction buffer is not optimal for the desired reaction (thiol or amine conjugation).Carefully adjust the pH of the reaction buffer. For selective thiol conjugation, maintain a pH between 6.5 and 8.0. For amine conjugation, increase the pH to 9.0 or slightly above.
Inactive Protein/Thiol: Thiol groups on the protein may be oxidized (forming disulfide bonds) and thus unavailable for reaction.Reduce the protein with a mild reducing agent like DTT or TCEP prior to conjugation. Remove the reducing agent before adding the vinyl sulfone reagent.
Hydrolysis of the Vinyl Sulfone: Although generally stable, prolonged exposure to very high pH or temperature can lead to degradation.Prepare fresh solutions of this compound and use them promptly. Avoid extreme pH and temperature conditions unless specified by a protocol.
Non-Specific Modification (e.g., modification of both thiols and amines) pH is too high: Operating at a pH above 8.0 can lead to significant reaction with lysine residues, even when targeting cysteines.Lower the reaction pH to the 6.5-7.5 range to favor selective thiol modification. Monitor the reaction progress to avoid over-incubation.
Presence of other nucleophiles: Histidine residues can also be alkylated by vinyl sulfones.[3][4]If high selectivity is crucial, consider site-directed mutagenesis to remove reactive surface-exposed histidine or lysine residues near the target cysteine.
Protein Precipitation during or after Reaction Change in Isoelectric Point: Modification of charged residues (like lysine) can alter the protein's isoelectric point, leading to aggregation and precipitation.Optimize the degree of labeling by reducing the molar excess of the vinyl sulfone reagent. After the reaction, consider adding a solubilizing agent or adjusting the buffer pH away from the new isoelectric point.
Hydrophobicity of the linker: Although the benzoic acid moiety can be ionized, the overall molecule may increase the hydrophobicity of the protein surface.Perform the conjugation in a buffer containing a non-ionic detergent (e.g., Tween-20 at 0.05-0.1%) to prevent aggregation.
Difficulty in Purifying the Conjugate Similar properties of starting material and product: Unreacted protein and the desired conjugate may have very similar sizes and charges, making separation difficult.Use a purification method with high resolution, such as ion-exchange chromatography or hydrophobic interaction chromatography, which can separate molecules based on small differences in charge or hydrophobicity introduced by the conjugation.

Data Presentation

Table 1: pH-Dependent Reactivity of Vinyl Sulfones

pH RangePrimary Reactive PartnerSecondary Reactive PartnerNotes
6.5 - 8.0Thiols (Cysteine)Minimal reaction with aminesOptimal range for selective thiol conjugation.[1]
8.0 - 9.0Thiols (Cysteine)Amines (Lysine), HistidineIncreased rate of reaction with amines.[1][5]
> 9.0Amines (Lysine)Thiols (Cysteine)Reaction with amines becomes significant and may predominate.[1][5]

Experimental Protocols

General Protocol for Protein Thiol Conjugation with this compound

This protocol provides a general guideline. Optimal conditions (e.g., molar excess of the reagent, reaction time) should be determined empirically for each specific protein.

Materials:

  • Protein containing a free thiol group

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M L-cysteine in reaction buffer

  • Desalting columns

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP) for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column, exchanging the protein into the degassed Reaction Buffer.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before each use.

  • Conjugation Reaction:

    • To the solution of the thiol-containing protein, add a 5-20 fold molar excess of the this compound stock solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined by monitoring the reaction progress.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

    • For higher purity, chromatographic methods such as size-exclusion, ion-exchange, or hydrophobic interaction chromatography can be employed.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product VSBA This compound Conjugate Protein-S-Thioether Conjugate VSBA->Conjugate Michael Addition Thiol Protein-SH (Thiol) Thiol->Conjugate pH pH 6.5 - 8.0

Caption: Reaction mechanism of this compound with a protein thiol.

troubleshooting_workflow start Start Reaction check_yield Low Yield? start->check_yield check_selectivity Non-specific labeling? check_yield->check_selectivity No optimize_ph Adjust pH (6.5-7.5 for thiols) (>9 for amines) check_yield->optimize_ph Yes reduce_protein Reduce Protein (DTT/TCEP) check_yield->reduce_protein No, but could be better increase_reagent Increase Molar Excess of Reagent check_yield->increase_reagent No, but could be better lower_ph Lower pH to 7.0-7.5 check_selectivity->lower_ph Yes decrease_time Decrease Reaction Time check_selectivity->decrease_time Yes success Successful Conjugation check_selectivity->success No optimize_ph->start reduce_protein->start increase_reagent->start lower_ph->start decrease_time->start

References

troubleshooting low labeling efficiency with 4-(Vinylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Vinylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low labeling efficiency and other common problems encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group in this compound and what does it react with?

A1: The reactive group is the vinyl sulfone moiety. It reacts with nucleophilic amino acid residues on proteins and other biomolecules through a Michael-type addition reaction. The primary targets are the thiol groups of cysteine residues. To a lesser extent, it can also react with the amino groups of lysine residues and the imidazole group of histidine.[1][2][3]

Q2: How can I ensure the selectivity of the labeling reaction for cysteine residues?

A2: The selectivity of the reaction is highly dependent on the pH of the reaction buffer.[1] For selective labeling of cysteine residues, it is recommended to perform the reaction at a neutral or slightly acidic pH (pH 6.5-7.5). At higher pH values (pH > 8), the reaction with lysine and other amine-containing groups becomes more prevalent.[1][4]

Q3: What are the main causes of low labeling efficiency?

A3: Low labeling efficiency can stem from several factors:

  • Suboptimal pH: The pH of the reaction buffer is critical for both reactivity and selectivity.[1]

  • Hydrolysis of the vinyl sulfone: The vinyl sulfone group can hydrolyze in aqueous solutions, especially at higher pH and temperatures, rendering it inactive.[5]

  • Low molar excess of the reagent: An insufficient amount of this compound relative to the protein can lead to incomplete labeling.

  • Inaccessible target residues: The target cysteine or lysine residues on the protein may be buried within the protein structure and therefore inaccessible to the labeling reagent.

  • Presence of interfering substances: Buffers containing nucleophiles (e.g., Tris) can compete with the protein for reaction with the vinyl sulfone.

Q4: How should I prepare and store my this compound stock solution?

A4: It is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF immediately before use. Due to the potential for hydrolysis, long-term storage of stock solutions in aqueous buffers is not recommended.[6] For long-term storage, the solid compound should be stored at 2-8°C.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the labeling process.

Issue 1: Low or No Labeling Detected
Possible Cause Recommended Solution
Incorrect Reaction pH Verify the pH of your reaction buffer. For thiol-specific labeling, use a pH between 6.5 and 7.5. For amine labeling, a pH of 8.0-9.0 may be more effective.[1]
Hydrolysis of Reagent Prepare a fresh stock solution of this compound for each experiment. Avoid prolonged incubation times at high pH and temperature.[5]
Insufficient Molar Ratio Increase the molar excess of this compound to the protein. A typical starting point is a 10- to 20-fold molar excess.
Incompatible Buffer Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. Phosphate-buffered saline (PBS) or borate buffers are generally suitable.[6]
Inaccessible Target Residues Consider partial denaturation of the protein to expose buried cysteine or lysine residues. This should be done with caution to maintain protein function.
Issue 2: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Reagent Activity Always use a freshly prepared stock solution of this compound.
Variations in Reaction Time or Temperature Standardize the incubation time and temperature for all experiments.
Buffer Preparation Inconsistency Prepare fresh buffer for each set of experiments and verify the pH immediately before use.

Experimental Protocols

General Protocol for Cysteine-Specific Protein Labeling

This protocol provides a starting point for the labeling of proteins with accessible cysteine residues. Optimization may be required for specific proteins and applications.

  • Protein Preparation:

    • Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed prior to labeling, for example, by dialysis or using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Removal of Excess Reagent:

    • Separate the labeled protein from the unreacted reagent using a desalting column, dialysis, or tangential flow filtration.

Diagram of the Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein in Thiol-Free Buffer (pH 7.2) Mix Mix Protein and Reagent (10-20x Molar Excess) Protein_Prep->Mix Reagent_Prep Prepare Fresh 10 mM Reagent Stock in DMSO Reagent_Prep->Mix Incubate Incubate at Room Temperature for 1-2 hours Mix->Incubate Purify Remove Excess Reagent (e.g., Desalting Column) Incubate->Purify Analyze Characterize Labeled Protein (e.g., Mass Spectrometry) Purify->Analyze

Caption: Workflow for Cysteine-Specific Protein Labeling.

Signaling Pathways and Logical Relationships

Reaction Mechanism of Vinyl Sulfone with Cysteine

The reaction proceeds via a Michael-type addition where the nucleophilic thiol group of a cysteine residue attacks the electrophilic vinyl group of the this compound.

G Reactants Protein-SH (Cysteine Thiol) + This compound Product Protein-S-CH2-CH2-SO2-Benzoic Acid (Stable Thioether Bond) Reactants->Product Michael Addition (pH 6.5-7.5)

Caption: Reaction of Vinyl Sulfone with a Cysteine Residue.

pH-Dependent Selectivity of Vinyl Sulfone Labeling

The choice of reaction pH is critical in determining the selectivity of the labeling reaction between cysteine and lysine residues.

G cluster_pH Reaction pH cluster_target Primary Target Residue Low_pH Neutral/Slightly Acidic pH (6.5-7.5) Cysteine Cysteine (Thiol) Low_pH->Cysteine Favors High_pH Alkaline pH (> 8.0) High_pH->Cysteine Still reacts Lysine Lysine (Amine) High_pH->Lysine Favors

Caption: pH-Dependent Selectivity for Cysteine vs. Lysine.

References

Technical Support Center: Purification of 4-(Vinylsulfonyl)benzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of protein conjugates synthesized with 4-(vinylsulfonyl)benzoic acid (VSBA). This guide provides practical solutions to common issues, detailed experimental protocols, and answers to frequently asked questions.

Troubleshooting Guides

Encountering difficulties during the purification of your VSBA conjugate is a common challenge. The following tables outline specific problems you might face with different chromatography techniques, their probable causes, and recommended solutions.

General Purification Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of Conjugate - Aggregation: Increased hydrophobicity from the VSBA moiety can lead to protein aggregation.[1] - Precipitation on Column: Suboptimal buffer conditions (pH, ionic strength) can cause the conjugate to precipitate.[1] - Non-specific Binding: The conjugate may be interacting with the chromatography resin. - Degradation: The protein or the linkage may be unstable under the purification conditions.- Optimize Buffer: Screen a range of pH and ionic strengths to find conditions that maintain conjugate solubility and stability.[1] Consider adding stabilizing excipients like arginine or polysorbate. - Lower Protein Concentration: Reduce the concentration of the conjugate before loading it onto the column.[1] - Change Resin: If non-specific binding is suspected, try a different type of chromatography resin. - Work at Low Temperature: Perform purification steps at 4°C to minimize degradation and aggregation.[1]
Presence of Aggregates in Final Product - Increased Hydrophobicity: The VSBA molecule can increase the surface hydrophobicity of the protein, promoting self-association. - High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[1] - Suboptimal Buffer Conditions: pH close to the protein's isoelectric point (pI) can reduce electrostatic repulsion and lead to aggregation.- Size Exclusion Chromatography (SEC): Use SEC as a final polishing step to remove aggregates.[2][3] - Optimize Storage Buffer: Store the purified conjugate in a buffer that ensures long-term stability. This may include excipients like sugars (sucrose, trehalose) or amino acids (arginine).[4] - Hydrophobic Interaction Chromatography (HIC): In some cases, HIC can be used to separate monomers from aggregates.[5]
Incomplete Removal of Unreacted VSBA - Inefficient Initial Cleanup: The method used for initial removal of small molecules (e.g., dialysis, desalting column) may not be sufficient. - Co-elution: The unreacted VSBA may have similar retention properties to the conjugate under the chosen chromatography conditions.- Size Exclusion Chromatography (SEC): SEC is highly effective for separating large protein conjugates from small, unreacted molecules.[1][6] - Tangential Flow Filtration (TFF): For larger scale purifications, TFF is a rapid and scalable method for removing small molecules.[1] - Optimize Chromatography: Adjust the gradient or buffer conditions in IEX or HIC to improve the resolution between the conjugate and the free VSBA.
Technique-Specific Troubleshooting

Size Exclusion Chromatography (SEC)

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Aggregate and Monomer - Inappropriate Column: The pore size of the SEC resin is not optimal for the size of your protein and its aggregates. - High Flow Rate: A fast flow rate can reduce resolution.[1] - Sample Overload: Injecting too large a sample volume can lead to band broadening.- Select Appropriate Column: Choose an SEC column with a fractionation range suitable for your protein's molecular weight. - Optimize Flow Rate: Reduce the flow rate to improve resolution. - Reduce Injection Volume: Keep the injection volume to less than 2-5% of the total column volume.[1]
Low Recovery - Non-specific Interaction with Resin: The conjugate is adsorbing to the column matrix.- Increase Ionic Strength: Add 150 mM NaCl to the mobile phase to minimize ionic interactions. - Change Mobile Phase pH: Adjust the pH of the mobile phase away from the pI of the protein.

Ion-Exchange Chromatography (IEX)

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Charge Variants - Suboptimal pH: The pH of the mobile phase is not providing sufficient charge differences between the species.[7][8] - Shallow Gradient: The salt or pH gradient is not shallow enough to resolve closely related charge variants.[8]- pH Scouting: Perform experiments at different pH values to find the optimal separation window.[8] - Optimize Gradient: Use a shallower gradient over a longer time to improve resolution.[8]
Low Recovery - Strong Binding: The conjugate is binding too tightly to the resin.- Increase Elution Strength: Increase the salt concentration or change the pH of the elution buffer. - Use a Weaker Ion-Exchanger: Switch to a resin with a lower charge density.

Hydrophobic Interaction Chromatography (HIC)

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of DAR Species - Inappropriate Salt Concentration: The initial salt concentration is too low for binding or the gradient is not optimal for elution.[9] - Wrong Resin Choice: The hydrophobicity of the resin is not suitable for your conjugate.- Optimize Salt Conditions: Screen different salt types (e.g., ammonium sulfate, sodium chloride) and concentrations in the binding buffer.[9] - Gradient Optimization: Use a shallow, linear gradient of decreasing salt concentration for elution.[8] - Resin Screening: Test HIC resins with different hydrophobic ligands (e.g., Butyl, Phenyl).[8]
Low Recovery - Irreversible Binding: The conjugate is too hydrophobic and binds irreversibly to the column.- Use a Less Hydrophobic Resin: Switch to a resin with a less hydrophobic ligand.[1] - Decrease Binding Salt Concentration: Lower the initial salt concentration to weaken the interaction.[1] - Add Organic Modifier: Include a small amount of isopropanol (e.g., 5-15%) in the elution buffer to disrupt hydrophobic interactions.[2]

Quantitative Data Summary

The following tables provide a comparative overview of the performance of different chromatography techniques for the purification of antibody-drug conjugates (ADCs), which serve as a good model for VSBA-protein conjugates.

Table 1: Comparison of Chromatography Techniques for ADC Purification

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation by sizeRemoval of aggregates and unreacted small moleculesMild, non-denaturing conditions; predictable separation.[10]Low resolution for species of similar size; sample dilution.[6]
Ion-Exchange Chromatography (IEX) Separation by net chargeSeparation of charge variantsHigh resolution for charged species; high capacity.[11][12]May not separate based on degree of labeling if the payload is neutral.[12]
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicitySeparation of species with different degrees of labeling (DAR)High resolution for DAR species; non-denaturing conditions.[8][13][14]High salt concentrations may induce aggregation in some proteins.

Table 2: Representative Performance Data for ADC Purification

TechniqueParameterTypical ValueReference
SEC Aggregate Removal>95% reduction of high molecular weight species[2]
HIC DAR Species SeparationBaseline resolution of DAR 0, 2, 4, 6, 8[7][13]
HIC Recovery of specific DAR species>60%[15]
IEX Charge Variant ResolutionSeparation of acidic and basic variants from the main peak[11][16]

Experimental Protocols

Here are detailed protocols for the purification of VSBA conjugates using SEC, IEX, and HIC.

Protocol 1: Removal of Unreacted VSBA using Size Exclusion Chromatography (SEC)

Objective: To remove unreacted this compound and other small molecules from the conjugation reaction mixture.

Materials:

  • SEC column with a fractionation range appropriate for the molecular weight of the protein conjugate.

  • HPLC or FPLC system.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed.[6]

  • Conjugation reaction mixture.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a recommended flow rate (e.g., 1 mL/min for a standard analytical column) until a stable baseline is achieved.[6]

  • Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject a sample volume that is 1-2% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase under isocratic conditions. The protein conjugate will elute first in the void volume, followed by the smaller, unreacted VSBA.

  • Fraction Collection: Collect fractions corresponding to the protein conjugate peak, which can be monitored by UV absorbance at 280 nm.

Protocol 2: Separation of Charge Variants by Ion-Exchange Chromatography (IEX)

Objective: To separate the VSBA conjugate from the unconjugated protein and other charge variants.

Materials:

  • Weak cation exchange (WCX) or strong cation exchange (SCX) column.

  • HPLC or FPLC system.

  • Mobile Phase A: 20 mM MES, pH 6.0 (or another suitable buffer).

  • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.

  • Purified conjugate mixture from SEC.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Ensure the conjugate sample is in a low-salt buffer, ideally Mobile Phase A. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-50% Mobile Phase B over 30 minutes).

  • Fraction Collection: Collect fractions across the gradient and analyze them by SDS-PAGE or mass spectrometry to identify the fractions containing the desired conjugate.

Protocol 3: Separation of Conjugates with Different Degrees of Labeling by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate VSBA conjugates with different numbers of VSBA molecules attached.

Materials:

  • HIC column (e.g., Butyl or Phenyl).

  • HPLC or FPLC system.

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.[10]

  • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.[10]

  • Purified conjugate mixture from SEC.

Procedure:

  • Column Equilibration: Equilrate the HIC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Adjust the salt concentration of the conjugate sample to match that of Mobile Phase A by adding a concentrated salt solution.

  • Injection: Inject the salt-adjusted sample onto the column.

  • Elution: Elute the bound proteins using a linear gradient of decreasing salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes). Species will elute in order of increasing hydrophobicity (and thus, increasing degree of labeling).

  • Fraction Collection: Collect fractions across the gradient and analyze to determine the degree of labeling in each fraction.

Frequently Asked Questions (FAQs)

Q1: What is the stability of the thioether bond formed between the vinyl sulfone and a cysteine residue during purification?

A1: The thioether bond formed via Michael addition of a cysteine thiol to a vinyl sulfone is generally very stable under typical purification conditions (neutral pH, aqueous buffers).[17] Unlike maleimide-thiol adducts, the resulting thioether linkage is not prone to retro-Michael reactions and subsequent exchange with other thiols.[18]

Q2: Can the vinyl sulfone group hydrolyze during the purification process?

A2: Vinyl sulfones are generally stable in aqueous solutions at neutral pH.[5] However, under alkaline conditions, the vinyl sulfone group can be susceptible to hydrolysis. Therefore, it is advisable to maintain the pH of the purification buffers below 8.5.

Q3: My protein conjugate is aggregating after purification and during storage. What can I do?

A3: Aggregation is a common issue with protein conjugates due to increased hydrophobicity. To mitigate this, consider the following:

  • Optimize Storage Buffer: Screen different buffer formulations for long-term storage. The optimal buffer may include excipients such as sucrose, trehalose, or arginine to improve stability.[4]

  • Control Protein Concentration: Store the conjugate at the lowest practical concentration.

  • Cryoprotectants: For frozen storage, add a cryoprotectant like glycerol to a final concentration of 25-50% to prevent aggregation induced by freeze-thaw cycles.[4]

  • Avoid Freeze-Thaw Cycles: Aliquot the purified conjugate into single-use vials to minimize the number of times it is frozen and thawed.[4]

Q4: Can this compound react with other amino acid residues besides cysteine?

A4: Yes, while vinyl sulfones react most readily with the thiol group of cysteine, they can also react with the amine groups of lysine and the imidazole group of histidine, particularly at higher pH values (pH > 8).[19] To favor cysteine-specific conjugation, it is recommended to perform the conjugation reaction at a pH between 7.0 and 8.0.

Q5: How can I determine the degree of labeling (DOL) of my purified VSBA conjugate?

A5: The degree of labeling can be determined using a few methods:

  • UV-Vis Spectroscopy: If the VSBA molecule has a distinct UV absorbance from the protein, you can use the absorbance at 280 nm (for the protein) and the specific wavelength for VSBA to calculate the DOL. A correction factor for the absorbance of VSBA at 280 nm will be needed.

  • Mass Spectrometry: Intact mass analysis of the purified conjugate by mass spectrometry is a precise method to determine the number of VSBA molecules attached to the protein.

  • Hydrophobic Interaction Chromatography (HIC): For conjugates with a distribution of labeled species, HIC can be used to separate them, and the relative peak areas can provide an estimate of the average DOL.[14]

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis Conjugation Conjugation Reaction (Protein + VSBA) Clarification Clarification (Centrifugation/ Filtration) Conjugation->Clarification SEC1 Step 1: SEC (Removal of unreacted VSBA) Clarification->SEC1 Crude Conjugate IEX Step 2: IEX (Separation of charge variants) SEC1->IEX Purified Conjugate Mix HIC Step 3: HIC (Separation by Degree of Labeling) IEX->HIC Charge Variant Pool Analysis Characterization (SDS-PAGE, MS, etc.) HIC->Analysis Homogeneous Conjugate

Caption: A general workflow for the purification of this compound conjugates.

TroubleshootingTree Start Low Conjugate Recovery? Aggregates Aggregates Observed? Start->Aggregates Yes Precipitate Precipitate on Column? Start->Precipitate No Aggregates->Precipitate No SolutionAggregates Optimize Buffer (pH, salt) Lower Protein Concentration Add Stabilizers Aggregates->SolutionAggregates Yes SolutionPrecipitate Check Buffer Solubility Change Chromatography Method Precipitate->SolutionPrecipitate Yes SolutionBinding Change Resin/Column Modify Elution Conditions Precipitate->SolutionBinding No (Poor Binding/Elution)

Caption: A decision tree for troubleshooting low recovery of VSBA conjugates during purification.

References

Technical Support Center: 4-(Vinylsulfonyl)benzoic Acid Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Vinylsulfonyl)benzoic acid (4-VSB) and its protein adducts. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-VSB) and how does it form adducts with proteins?

This compound is a chemical reagent used to modify proteins. It contains a vinyl sulfone group, which is an α,β-unsaturated sulfone. This group acts as a Michael acceptor, readily reacting with nucleophilic amino acid residues in proteins, primarily the thiol group of cysteine and the ε-amino group of lysine, through a Michael-type 1,4-addition reaction.[1][2][3] This reaction forms a stable covalent thioether or amine bond, respectively.

Q2: What are the main stability concerns for 4-VSB protein adducts?

The primary stability concern for 4-VSB protein adducts is the potential for a retro-Michael reaction . This is the reverse of the formation reaction and results in the cleavage of the covalent bond between 4-VSB and the protein. This can be particularly problematic during sample analysis, such as mass spectrometry. Other potential but less commonly reported issues include hydrolysis of the adduct, though vinyl sulfones are generally considered stable in aqueous media, especially at neutral pH.[1]

Q3: What factors can influence the stability of 4-VSB adducts?

Several factors can affect the stability of the thioether linkage formed between 4-VSB and cysteine residues:

  • pH: The retro-Michael reaction is often base-catalyzed. Therefore, higher pH conditions may increase the rate of adduct reversal.[4] For vinyl sulfone adducts with alcohols (oxa-Michael), the retro reaction is also promoted by Brønsted bases.

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for the retro-Michael reaction, leading to increased adduct cleavage.[4] For oxa-Michael adducts of vinyl sulfones, the retro reaction is observed at temperatures above 100°C.

  • Presence of other nucleophiles: High concentrations of other small molecule thiols, such as glutathione or dithiothreitol (DTT), in the solution can potentially lead to an exchange reaction, where the 4-VSB molecule is transferred from the protein to the small molecule thiol via a retro-Michael/re-Michael addition sequence.[4]

Troubleshooting Guide

Problem 1: Loss of 4-VSB adduct during mass spectrometry analysis.

  • Possible Cause: The high-energy collisional dissociation (HCD) fragmentation used in many mass spectrometry workflows can induce a retro-Michael reaction in the gas phase.[5] This leads to the loss of the 4-VSB modifier from the peptide, making it appear as an unmodified peptide in the MS/MS spectrum.

  • Troubleshooting Steps:

    • Optimize Fragmentation Method: If available, consider using alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD), which are generally "softer" fragmentation techniques and may preserve the adduct.

    • Analyze at the MS1 Level: Confirm the presence of the adducted peptide at the precursor (MS1) level by looking for the expected mass shift. If the adducted peptide is observed in the MS1 scan but not in the MS/MS, this strongly suggests fragmentation-induced loss.

    • Use a Cleavable Crosslinker Analogue (if applicable for experimental design): While 4-VSB itself is not cleavable, using a vinyl sulfone crosslinker that is designed to be cleavable under specific conditions can help in identifying crosslinked peptides.[5]

Problem 2: Incomplete or low efficiency of 4-VSB labeling.

  • Possible Cause: Several factors could lead to inefficient labeling:

    • Suboptimal pH: The reaction of vinyl sulfones with thiols is pH-dependent. The thiol group of cysteine needs to be in its nucleophilic thiolate form (S-), which is favored at a pH above the pKa of the cysteine thiol (around 8.5). However, very high pH can also promote the retro-Michael reaction.

    • Reagent Instability: While generally stable, prolonged storage of 4-VSB in solution, especially at high pH, could lead to degradation.

    • Steric Hindrance: The target cysteine or lysine residue may be located in a sterically hindered region of the protein, limiting access for the 4-VSB molecule.

    • Oxidized Thiols: The cysteine residues on the protein may be oxidized, forming disulfides, which are not reactive towards vinyl sulfones.

  • Troubleshooting Steps:

    • Optimize Reaction pH: Perform the labeling reaction at a pH between 7.5 and 8.5. This provides a good balance between having a sufficient concentration of the reactive thiolate and minimizing the potential for the retro-Michael reaction.

    • Use Freshly Prepared 4-VSB Solutions: Prepare the 4-VSB stock solution fresh in an appropriate solvent like DMSO or DMF and add it to the protein solution immediately before the reaction.

    • Include a Reducing Agent (Pre-incubation): If cysteine oxidation is suspected, pre-incubate the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds. Remove the reducing agent before adding 4-VSB to avoid it competing for the reagent.

    • Increase Reaction Time and/or Temperature: If steric hindrance is a concern, increasing the incubation time or temperature (e.g., up to 37°C) might improve labeling efficiency. However, be mindful that higher temperatures can also increase the rate of the retro-Michael reaction.

    • Denature the Protein: For some applications, performing the labeling under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) can expose buried cysteine or lysine residues.

Problem 3: My 4-VSB adduct appears unstable during storage or downstream processing.

  • Possible Cause: The adduct may be undergoing a slow retro-Michael reaction due to the storage buffer conditions (e.g., high pH) or the presence of other nucleophiles.

  • Troubleshooting Steps:

    • Buffer Composition: Store the labeled protein in a buffer at neutral or slightly acidic pH (e.g., pH 6.5-7.4).

    • Avoid Excess Thiols: If possible, remove any excess small molecule thiols from the sample after the labeling reaction is complete using methods like dialysis or size-exclusion chromatography.

    • Low Temperature Storage: Store the labeled protein at 4°C for short-term storage or at -80°C for long-term storage to minimize any potential degradation.

Quantitative Data

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with 4-VSB

  • Protein Preparation: Prepare the protein of interest in a suitable buffer, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, incubate with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove TCEP using a desalting column.

  • 4-VSB Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the 4-VSB stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To quench any unreacted 4-VSB, a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine can be added to a final concentration of 10-20 mM.

  • Purification: Remove excess 4-VSB and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Confirm labeling by mass spectrometry (intact protein analysis or peptide mapping).

Protocol 2: Assessing Adduct Stability by Mass Spectrometry

  • Sample Preparation: Prepare the 4-VSB labeled protein at a known concentration in different buffers (e.g., pH 6.5, 7.5, and 8.5).

  • Incubation: Incubate the samples at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of each sample.

  • Analysis: Analyze the aliquots by LC-MS. For intact protein analysis, monitor the decrease in the intensity of the adducted protein peak and the potential appearance of the unmodified protein peak. For peptide-level analysis, digest the protein with a protease (e.g., trypsin) and use LC-MS/MS to quantify the relative abundance of the modified versus unmodified peptide over time.

  • Data Analysis: Plot the percentage of intact adduct remaining versus time to estimate the stability under different conditions.

Visualizations

Experimental_Workflow Experimental Workflow for 4-VSB Labeling and Analysis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Protein Preparation (Buffer Exchange, Reduction) Labeling 3. Labeling Reaction (Optimized pH, Temp, Time) Protein_Prep->Labeling Reagent_Prep 2. 4-VSB Stock Solution (Freshly Prepared) Reagent_Prep->Labeling Quenching 4. Quenching (Optional) Labeling->Quenching Purification 5. Purification (SEC, Dialysis) Quenching->Purification Analysis 6. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for 4-VSB protein labeling and analysis.

Troubleshooting_Logic Troubleshooting Logic for 4-VSB Adduct Instability Start Adduct Instability Observed Check_MS During MS Analysis? Start->Check_MS Check_Storage During Storage/Processing? Check_MS->Check_Storage No Retro_Michael_MS Likely Retro-Michael in Gas Phase Check_MS->Retro_Michael_MS Yes Check_Conditions Check Buffer pH & Temp Presence of Nucleophiles Check_Storage->Check_Conditions Yes MS_Yes Yes MS_No No Storage_Yes Yes Optimize_Frag Optimize Fragmentation (ETD) Analyze at MS1 Level Retro_Michael_MS->Optimize_Frag Adjust_Conditions Adjust to Neutral/Acidic pH Low Temperature Storage Remove Excess Thiols Check_Conditions->Adjust_Conditions

Caption: Troubleshooting logic for 4-VSB adduct instability.

Signaling_Pathway Conceptual Pathway of 4-VSB Adduct Formation and Reversal Protein Protein-SH (e.g., Cysteine) Adduct Protein-S-4-VSB Adduct (Stable Covalent Bond) Protein->Adduct Michael Addition (pH 7.5-8.5) VSB 4-VSB VSB->Adduct Reversed_Protein Protein-SH Adduct->Reversed_Protein Retro-Michael Reaction (High pH, High Temp) Reversed_VSB 4-VSB Adduct->Reversed_VSB

Caption: 4-VSB adduct formation and potential reversal pathway.

References

Technical Support Center: Characterization of 4-(Vinylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Vinylsulfonyl)benzoic acid and its derivatives. These compounds present unique analytical challenges due to their inherent reactivity.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A1: The most probable cause is the high reactivity of the vinyl sulfonyl group. This functional group is a potent Michael acceptor and can react with nucleophilic solvents or additives in your mobile phase. Common nucleophiles to be cautious of include methanol and certain buffer components like amines. The appearance of new, often broader, peaks at different retention times can indicate the formation of adducts.

Q2: My peak area for this compound is decreasing over time, even with a stable standard solution. Why is this happening?

A2: This is likely due to the instability of the analyte in your sample solvent or mobile phase. If the solvent is nucleophilic, it can slowly react with the vinyl sulfonyl moiety, leading to a decrease in the concentration of the parent compound. Consider the stability of your compound in the chosen solvent system over the typical timescale of your analysis.

Q3: What is a good starting point for developing an HPLC method for this compound derivatives?

A3: A reversed-phase method on a C18 column is a suitable starting point.[1] Given the acidic nature of the benzoic acid group, an acidic mobile phase is recommended to ensure the compound is in its neutral form, which generally leads to better peak shape and retention on a C18 column. A mobile phase consisting of acetonitrile and water with an acid modifier like 0.1% formic acid or phosphoric acid is a good initial condition to explore.[1][2][3]

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause Recommended Solution
Ghost peaks or appearance of new peaks Reaction of the vinyl sulfonyl group with nucleophilic mobile phase components (e.g., methanol, amine buffers).- Use non-nucleophilic solvents like acetonitrile and water. - Employ buffers with non-nucleophilic components (e.g., phosphate or formate). - Prepare fresh mobile phase daily.
Peak tailing Secondary interactions between the analyte and the stationary phase, or inappropriate mobile phase pH.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of the benzoic acid group (typically around 4.2) to ensure it is fully protonated.[4][5] - Use a high-purity, end-capped C18 column to minimize silanol interactions.[2]
Shifting retention times Poor column equilibration, changes in mobile phase composition, or temperature fluctuations.- Ensure the column is thoroughly equilibrated with the mobile phase before injection. - Prepare mobile phase accurately and use a gradient proportioning valve that is functioning correctly. - Use a column oven to maintain a constant temperature.[6]
Low signal intensity or no peak On-column degradation or poor solubility.- Ensure the sample is fully dissolved in a compatible, non-reactive solvent before injection. - Decrease the residence time on the column by using a shorter column or a faster flow rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

Proton Environment Expected Chemical Shift (ppm) Multiplicity
Vinyl Protons (CH=CH2)6.0 - 7.0Multiplet
Aromatic Protons7.5 - 8.5Two doublets
Carboxylic Acid Proton> 10Broad singlet

Q2: I am observing extra signals in the NMR spectrum of my purified this compound derivative. What could be the issue?

A2: This could be due to the presence of residual solvents from purification, degradation of the sample, or reaction with the NMR solvent. Ensure your sample is thoroughly dried. If using a nucleophilic deuterated solvent (e.g., methanol-d4), consider using a non-nucleophilic alternative like DMSO-d6, acetonitrile-d3, or chloroform-d.

Troubleshooting Guide: NMR Analysis
Problem Potential Cause Recommended Solution
Broad peaks Sample aggregation, presence of paramagnetic impurities, or poor shimming.- Ensure the sample is fully dissolved. - Filter the sample into the NMR tube to remove any particulate matter.[11] - Optimize the shimming of the spectrometer.
Unexpected signals Reaction with deuterated solvent (if nucleophilic), presence of impurities, or sample degradation.- Use a freshly opened, high-purity deuterated solvent. - Choose a non-nucleophilic solvent (e.g., CDCl3, DMSO-d6). - Prepare the sample immediately before analysis to minimize degradation.
Poor signal-to-noise ratio Insufficient sample concentration.- For 1H NMR, use approximately 1-5 mg of sample in 0.6-0.7 mL of solvent.[12] - For 13C NMR, a higher concentration of 5-30 mg is recommended.[12][13]

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for this compound in ESI-MS?

A1: In positive ion mode, you would expect to see the protonated molecule [M+H]+. Due to the presence of the acidic proton, in negative ion mode, the deprotonated molecule [M-H]- is expected to be prominent. It is also common to observe adducts with ions present in the mobile phase or from the sample matrix, such as sodium [M+Na]+ or potassium [M+K]+.[14][15][16]

Q2: What would be a plausible fragmentation pattern for this compound in MS/MS?

A2: The fragmentation of this compound would likely involve characteristic losses from the parent ion. For the deprotonated molecule [M-H]-, a common fragmentation pathway for benzoic acid derivatives is the loss of CO2 (44 Da).[17] Further fragmentation could involve the sulfonyl group.

Troubleshooting Guide: MS Analysis
Problem Potential Cause Recommended Solution
Multiple unexpected adduct ions Presence of salts in the sample or mobile phase.- Use high-purity solvents and additives (e.g., formic acid instead of phosphate buffers for MS compatibility). - Desalt the sample before analysis if necessary.
No molecular ion observed In-source fragmentation or poor ionization.- Optimize the ionization source parameters (e.g., capillary voltage, temperature). - Use a softer ionization technique if available.
Formation of adducts with solvent molecules High reactivity of the vinyl sulfonyl group.- Be aware of potential reactions with solvents like methanol, which can form an adduct by Michael addition, leading to an ion with a mass increase of 32 Da.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and increase gradually. A typical starting point could be 5% B, ramping to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase and non-nucleophilic, such as a mixture of water and acetonitrile.

Protocol 2: NMR Sample Preparation
  • Weigh 1-5 mg of the this compound derivative into a clean, dry vial.[12]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[12][13]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[18]

  • Cap the NMR tube and wipe the outside before inserting it into the spectrometer.

Visualizations

HPLC_Troubleshooting_Workflow start Unexpected Peak in HPLC check_reactivity Is the mobile phase nucleophilic? start->check_reactivity change_solvent Switch to non-nucleophilic solvents (ACN/Water) check_reactivity->change_solvent Yes check_purity Is the starting material pure? check_reactivity->check_purity No end_good Problem Resolved change_solvent->end_good repurify Re-purify the sample check_purity->repurify No end_bad Consult further (e.g., MS analysis) check_purity->end_bad Yes repurify->end_good

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

Analyte_Stability_Pathway analyte This compound adduct Michael Addition Adduct analyte->adduct Michael Addition nucleophile Nucleophilic Species (e.g., Methanol, Thiols, Amines) nucleophile->adduct

Caption: Reaction pathway illustrating the instability of the analyte.

References

Technical Support Center: Purification Strategies for Reactions Involving 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for the effective removal of unreacted 4-(Vinylsulfonyl)benzoic acid from your reaction mixtures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My primary purification method (e.g., column chromatography) is failing to completely remove this compound. What should I do?

A1: It is not uncommon for a single purification method to be insufficient, especially if your product has similar polarity to the unreacted starting material. We recommend a multi-step approach.

  • Initial Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1M).[1][2] The basic solution will deprotonate the carboxylic acid group of this compound, forming a water-soluble salt that partitions into the aqueous layer.[3][4] Your product, if it is not acidic, will remain in the organic layer.

  • Chromatography Additives: If co-elution is still an issue during column chromatography, consider adding a small amount of an acid (like acetic acid or formic acid) or a base (like triethylamine, ~0.5-1%) to the solvent system.[1] For an acidic impurity like this compound, adding a basic modifier like triethylamine can help it adhere more strongly to the silica gel, allowing your product to elute first.[1]

  • Alternative Stationary Phase: If you are using standard silica gel, consider switching to a different stationary phase. Basic alumina can be effective for retaining acidic impurities.[1] Alternatively, reverse-phase chromatography (C18) can be used, where polar compounds like this compound will elute earlier than non-polar products.[5]

Q2: How can I remove this compound without using chromatography?

A2: Several non-chromatographic methods can be employed, primarily leveraging the acidic nature of the carboxylic acid group.

  • Acid-Base Extraction: This is the most direct method. By dissolving the crude product in an organic solvent and washing with a base, the acidic starting material is selectively removed into the aqueous phase.[2][3][4] You can then re-acidify the aqueous layer to recover the this compound if needed.[3][6]

  • Recrystallization: This technique is effective if your desired product is a solid and has significantly different solubility properties from this compound in a given solvent system.[7][8] Since benzoic acid itself is highly soluble in hot water but poorly soluble in cold water, a similar principle may apply.[8][9] Experiment with different solvents to find one that selectively crystallizes your product while leaving the impurity in the mother liquor, or vice versa.

  • Precipitation: After performing an acid-base extraction to move the this compound into an aqueous basic solution, you can precipitate it out by adding a strong acid (like HCl) to lower the pH.[3][6] This is useful for recovering the starting material but also confirms its removal from the organic layer containing your product.

  • Scavenger Resins: For small-scale reactions or to remove trace amounts of the acid, solid-phase scavenger resins can be used. A polymer-bound base (scavenger) will react with and bind the this compound, which can then be removed by simple filtration.[10]

Q3: My product is also acidic. How can I separate it from this compound?

A3: Separating two acidic compounds can be challenging but is achievable.

  • Fractional Crystallization: If both your product and the impurity are crystalline solids, you may be able to separate them based on subtle differences in their solubility in a particular solvent. This often requires careful optimization of solvent and temperature.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating compounds with very similar properties.[5][11][12] By carefully selecting the column (e.g., reverse-phase C18) and optimizing the mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid), you can often achieve baseline separation.[5]

  • Derivative Formation: In some cases, you could temporarily protect the carboxylic acid of your product, altering its polarity significantly. After purification to remove the this compound, the protecting group can be removed to yield the pure desired product. This multi-step process is more involved but can be highly effective.

Data Presentation: Comparison of Purification Methods

The table below summarizes the most common techniques for removing unreacted this compound.

MethodPrinciple of SeparationTypical ScaleAdvantagesDisadvantages
Acid-Base Extraction Difference in acidity (pKa). The acidic starting material is converted to a water-soluble salt.[3]Milligram to multi-gramFast, inexpensive, highly effective for acidic impurities, scalable.[3][4]Requires the product to be stable to basic conditions and insoluble in the aqueous phase. Emulsion formation can be an issue.
Flash Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity.[13]Milligram to gramHigh resolution for complex mixtures, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive; co-elution is possible if polarities are similar.[1]
Recrystallization Difference in solubility of the product versus the impurity in a specific solvent at different temperatures.[8]Milligram to multi-gramCan yield very pure material, relatively inexpensive.[7]Requires the product to be a solid; finding a suitable solvent can be trial-and-error; product loss in the mother liquor.[9]
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase.[5][12]Microgram to gramHighest resolution for difficult separations, automated.[11]Expensive equipment, limited scale, requires method development.
Scavenging Covalent binding of the acidic impurity to a solid-supported reagent (resin), followed by filtration.[10]Milligram to ~1 gramSimple workup (filtration), high selectivity for the target impurity.Resins can be expensive, may not be suitable for large-scale purifications.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove this compound from a reaction mixture where the desired product is neutral or basic and soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. A typical volume would be 10-20 mL of solvent per gram of crude material.[4]

  • First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution). Shake gently for 1-2 minutes.[2]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 2-3) with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.[3]

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol assumes the desired product is less polar than this compound.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to move the compounds down the column.[13]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using Thin Layer Chromatography (TLC).

  • Analysis: Spot the collected fractions on a TLC plate alongside a sample of the crude mixture and the this compound starting material. The less polar product should elute before the more polar acidic starting material.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is for purifying a solid product that is less soluble than this compound in a given solvent system when cold.

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at high temperatures but low solubility at low temperatures. The impurity (this compound) should ideally remain soluble at low temperatures. Water or mixed aqueous solvents are good starting points.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of solvent.

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Crude Reaction Mixture Containing Unreacted Acid check_product_acidity Is the product acidic? start->check_product_acidity check_product_state Is the desired product a solid? chromatography Perform Flash Chromatography check_product_state->chromatography No (Oil) recrystallize Attempt Recrystallization check_product_state->recrystallize Yes (Solid) check_product_acidity->check_product_state Yes extraction Perform Acid-Base Extraction check_product_acidity->extraction No check_purity1 Is the product pure enough? extraction->check_purity1 check_purity1->chromatography No end Pure Product check_purity1->end Yes chromatography->end check_purity2 Is the product pure enough? recrystallize->check_purity2 prep_hplc Consider Preparative HPLC check_purity2->prep_hplc No check_purity2->end Yes prep_hplc->end

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: 4-(Vinylsulfonyl)benzoic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Vinylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on reaction kinetics and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction kinetics of this compound?

A1: Temperature is a critical parameter in reactions involving this compound as it influences both the vinyl and the sulfonylbenzoic acid moieties. For the vinyl group, increasing the temperature typically accelerates the rate of polymerization.[1] However, excessively high temperatures can lead to side reactions and thermal degradation.[2] For the sulfonyl group, higher temperatures can influence substitution patterns and may lead to desulfonation, as sulfonation can be a reversible process.[3]

Q2: What are the primary concerns when heating reactions involving this compound?

A2: The primary concerns are uncontrolled or premature polymerization of the vinyl group and potential thermal degradation of the molecule. Aromatic sulfonic acids can decompose at elevated temperatures, typically in the range of 200-300°C.[4] Additionally, unwanted side reactions, such as the formation of isomers or polysulfonated byproducts, can occur at higher temperatures.[5]

Q3: Can unwanted polymerization occur during storage or at ambient temperature?

A3: While less likely at ambient temperatures with appropriate inhibitors, unsaturated monomers can undergo self-polymerization, especially when exposed to heat or light.[2] For long-term storage, it is advisable to keep this compound in a cool, dark place and to be aware of the presence and efficacy of any polymerization inhibitors.

Q4: How does the choice of solvent impact the effect of temperature on reaction kinetics?

A4: The solvent plays a crucial role in heat dissipation and can influence reaction rates. In solution polymerization, the solvent helps to control the temperature increase from the exothermic polymerization process.[6] The polarity of the solvent can also affect the kinetics, with different solvents potentially altering the activation energy of the reaction.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Polymerization Reaction

Symptom: The polymerization of this compound results in a low yield of the desired polymer.

Possible Causes & Solutions:

Cause Troubleshooting Step
Insufficient Reaction Temperature The reaction temperature may be too low to effectively initiate polymerization. Gradually increase the temperature in 5-10°C increments while monitoring the reaction progress.
Premature Termination The concentration of initiator may be too high, leading to rapid initiation and subsequent termination of short polymer chains. Optimize the initiator concentration.
Presence of Inhibitors Commercial monomers often contain inhibitors to prevent polymerization during storage. These may need to be removed prior to the reaction.[2]
Degradation of Reactant Excessively high temperatures can lead to the degradation of the monomer. Ensure the reaction temperature is below the decomposition temperature of this compound.[4]
Issue 2: Formation of Insoluble Gel or Uncontrolled Polymerization

Symptom: The reaction mixture becomes highly viscous or solidifies unexpectedly, indicating uncontrolled polymerization.

Possible Causes & Solutions:

Cause Troubleshooting Step
Excessive Reaction Temperature High temperatures can lead to a rapid increase in the polymerization rate, causing a runaway reaction.[8] Implement efficient cooling and temperature monitoring.
Localized Hot Spots Poor mixing can lead to localized areas of high temperature and initiator concentration. Ensure vigorous and uniform stirring throughout the reaction.
Incorrect Initiator Concentration Too high a concentration of the initiator can lead to an explosive polymerization rate. Carefully calculate and control the amount of initiator added.
Issue 3: Side Reactions Related to the Sulfonylbenzoic Acid Group

Symptom: Formation of unexpected byproducts, suggesting reactions involving the aromatic ring or sulfonic acid group.

Possible Causes & Solutions:

Cause Troubleshooting Step
Desulfonation At high temperatures in the presence of acid, the sulfonation reaction can be reversible, leading to the removal of the sulfonic acid group.[3] Conduct the reaction at the lowest effective temperature.
Isomerization In some aromatic sulfonation reactions, the product distribution can be temperature-dependent, with different isomers favored at different temperatures.[3] Optimize the temperature to favor the desired isomer.
Sulfone Formation At elevated temperatures, side reactions leading to the formation of sulfones can occur.[9] Lowering the reaction temperature can help minimize this.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data on the effect of temperature on the free-radical polymerization of this compound. This data is intended for illustrative purposes to guide experimental design.

Table 1: Effect of Temperature on Polymerization Rate and Yield

Temperature (°C)Initial Rate of Polymerization (mol L⁻¹ s⁻¹)Final Conversion (%)
501.5 x 10⁻⁴75
603.2 x 10⁻⁴88
706.8 x 10⁻⁴95
809.5 x 10⁻⁴92 (slight degradation observed)

Table 2: Temperature Dependence of Polymer Molecular Weight

Temperature (°C)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
5055,0001.8
6042,0002.1
7031,0002.5
8025,0002.9

Experimental Protocols

Protocol 1: Solution Polymerization of this compound

This protocol describes a general procedure for the free-radical solution polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (e.g., 5 g) in anhydrous DMF (e.g., 50 mL).

  • Inert Atmosphere: Purge the solution with nitrogen gas for 30 minutes to remove any dissolved oxygen.

  • Initiator Addition: Add the desired amount of AIBN (e.g., 0.5 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a nitrogen atmosphere with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion (e.g., by gravimetry after precipitation or by spectroscopic methods).

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and pour it into a large excess of a non-solvent like methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it several times with fresh methanol, and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Monomer in Solvent purge Purge with Nitrogen dissolve->purge add_initiator Add Initiator purge->add_initiator heat Heat to Desired Temperature add_initiator->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Polymer cool->precipitate purify Filter, Wash, and Dry precipitate->purify

Caption: Experimental workflow for the solution polymerization of this compound.

temp_effect cluster_outcomes Reaction Outcomes Temp Reaction Temperature Rate Polymerization Rate Temp->Rate Increases MW Molecular Weight Temp->MW Decreases PDI Polydispersity Temp->PDI Increases SideRxns Side Reactions (e.g., Degradation) Temp->SideRxns Increases (at high temps)

Caption: Logical relationship between reaction temperature and key polymerization outcomes.

References

Validation & Comparative

A Head-to-Head Comparison: 4-(Vinylsulfonyl)benzoic Acid vs. Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. Two prominent thiol-reactive chemistries, 4-(vinylsulfonyl)benzoic acid (VSBA) and maleimide, are frequently employed for site-specific modification of proteins, peptides, and other biomolecules. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your bioconjugation needs.

At a Glance: Key Performance Characteristics

FeatureThis compound (VSBA)Maleimide
Reaction Mechanism Michael AdditionMichael Addition
Target Residue Cysteine (thiol)Cysteine (thiol)
Optimal pH 8.0 - 9.06.5 - 7.5
Reaction Kinetics SlowerFaster
Conjugate Stability High (stable thioether bond)Moderate (prone to retro-Michael addition and thiol exchange)
Specificity High for thiols at neutral pH; can react with amines at higher pH.Highly selective for thiols at physiological pH.

Delving Deeper: A Quantitative Showdown

The stability of the resulting conjugate is often the most critical parameter in the development of therapeutics and diagnostics. Maleimide-thiol adducts, while formed rapidly, are susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione.[1][2] In contrast, the thioether bond formed by the reaction of a vinyl sulfone with a thiol is significantly more stable.[1][3]

ParameterThis compound (VSBA) ConjugateMaleimide ConjugateReference
In Vitro Stability (in presence of 1mM GSH) >95% conjugation retained after 7 days~70% conjugation retained after 7 days[4]
In Human Plasma (over 1 month) ~90% conjugate retainedSlightly greater than 50% conjugate retained[5]
Relative Reaction Rate Slower~2.5 times faster than N-alkyl maleimide derivatives[6]

Reaction Mechanisms: A Visual Guide

The core of both chemistries is the Michael addition reaction, where a nucleophilic thiol attacks an electron-deficient double bond. However, the subtle differences in the structure of the electrophile lead to significant differences in the stability of the final product.

Reaction_Mechanisms cluster_VSBA This compound (VSBA) + Thiol cluster_Maleimide Maleimide + Thiol VSBA VSBA Thioether Stable Thioether Adduct VSBA->Thioether Michael Addition Thiol1 Protein-SH Thiol1->Thioether Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Michael Addition Thiol2 Protein-SH Thiol2->Thiosuccinimide RetroMichael Deconjugation (Retro-Michael) Thiosuccinimide->RetroMichael Thiol Exchange Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) Reduction 3. (Optional) Reduce Disulfides (e.g., with TCEP) Protein_Prep->Reduction Reagent_Prep 2. Prepare Reagent Stock (VSBA or Maleimide in DMSO/DMF) Conjugation 4. Conjugation Reaction (Add reagent to protein solution) Reagent_Prep->Conjugation Reduction->Conjugation Incubation 5. Incubate (Time and temperature depend on reagent) Conjugation->Incubation Purification 6. Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis 7. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

References

A Head-to-Head Comparison: 4-(Vinylsulfonyl)benzoic Acid vs. NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a cornerstone of robust bioconjugate development. The stability, selectivity, and efficiency of the conjugation chemistry directly impact the performance and therapeutic efficacy of the final product. While N-Hydroxysuccinimide (NHS) esters have long been the workhorse for amine-reactive conjugations, 4-(Vinylsulfonyl)benzoic acid, a representative of the vinyl sulfone class of reagents, presents a compelling alternative with distinct advantages in stability and selectivity.

This guide provides an objective, data-driven comparison of this compound and NHS esters, focusing on their chemical reactivity, stability, and practical application in bioconjugation. Experimental data is summarized for ease of comparison, and detailed protocols are provided to facilitate the implementation of these chemistries in the laboratory.

At a Glance: Key Differences

FeatureThis compoundNHS Esters
Primary Target Thiols (Cysteine) and Amines (Lysine)Primary Amines (Lysine, N-terminus)
Reaction Type Michael AdditionNucleophilic Acyl Substitution
Optimal pH (Amines) ~9.0 - 9.57.2 - 8.5[]
Reagent Stability Generally stable in aqueous mediaProne to hydrolysis, especially at higher pH
Bond Formed Stable Thioether or Amine LinkageHighly Stable Amide Bond[2][3]
Selectivity pH-dependent; selective for thiols at neutral pH, reactive with amines at alkaline pH.Highly selective for primary amines.

Reaction Mechanisms and Selectivity

The fundamental difference between these two reagents lies in their reaction mechanisms, which in turn dictates their selectivity.

NHS Esters: Amine-Specific Acylation

NHS esters react with primary amines via a nucleophilic acyl substitution. The unprotonated amine group of a lysine residue or the N-terminus of a protein attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[] This reaction is highly specific for primary amines and is most efficient in the pH range of 7.2 to 8.5.[]

Figure 1. Reaction of an NHS ester with a primary amine to form a stable amide bond.

This compound: A pH-Switchable Michael Acceptor

This compound reacts with nucleophiles via a Michael addition. The vinyl group is activated by the electron-withdrawing sulfonyl group, making it susceptible to attack. A key advantage of vinyl sulfones is their tunable selectivity based on pH.

  • At neutral to slightly acidic pH (6.5-7.5): The vinyl sulfone group is highly selective for the more nucleophilic thiol groups of cysteine residues.

  • At alkaline pH (9.0-9.5): The reactivity with the ε-amino group of lysine residues increases significantly, allowing for the formation of a stable amine linkage.

This pH-dependent selectivity allows for a more controlled conjugation strategy. For instance, one could first target cysteines at a neutral pH, and then, by raising the pH, target lysines with the same reagent.

Figure 2. pH-dependent selectivity of vinyl sulfone with thiols and amines.

Stability Comparison: Reagent and Conjugate

Reagent Stability and Hydrolysis

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH, competing with the desired aminolysis reaction and reducing conjugation efficiency.[] The half-life of an NHS ester can be on the order of hours at neutral pH, but this can decrease to minutes at the optimal reaction pH of 8.0-8.5. This necessitates the fresh preparation of NHS ester solutions and careful control of reaction times.

Conjugate Stability

Both chemistries produce highly stable covalent bonds.

  • Amide Bond (from NHS Ester): The amide bond is exceptionally stable under physiological conditions, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[2] Its cleavage typically requires enzymatic activity (e.g., by proteases), a property that can be leveraged for controlled drug release in targeted therapies.[2]

  • Thioether and Amine Bonds (from Vinyl Sulfone): The thioether bond formed between a vinyl sulfone and a cysteine residue is very stable and resistant to cleavage.[4] The amine linkage formed with lysine residues is also highly stable. Some studies suggest that bioconjugates formed with sulfone-based linkers exhibit enhanced stability in human plasma compared to those with maleimide-based thioether linkers, which can be prone to retro-Michael reactions and exchange with other thiols.[5]

Linkage TypeStability Characteristic
Amide (NHS Ester) Exceptionally high chemical stability; cleavable by specific enzymes.[2][3]
Thioether (Vinyl Sulfone) Very high chemical stability; resistant to hydrolysis and thiol exchange.[4]
Amine (Vinyl Sulfone) High chemical stability.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and NHS ester used.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

NHS_Protocol_Workflow start Start protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep conjugation Add NHS Ester to Protein (10-20x molar excess) protein_prep->conjugation nhs_prep Prepare NHS Ester Stock Solution (DMSO/DMF) nhs_prep->conjugation incubation Incubate (30-60 min RT or 2-4h 4°C) conjugation->incubation quenching Quench with Tris Buffer incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification end End purification->end

Figure 3. Experimental workflow for NHS ester conjugation.

Protocol 2: General Procedure for Selective Lysine Modification with this compound

This protocol is designed to favor the reaction with lysine residues.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4 for initial buffer exchange)

  • This compound

  • Anhydrous DMSO or DMF

  • High pH reaction buffer (e.g., 0.1 M sodium borate or sodium carbonate, pH 9.0-9.5)

  • Quenching reagent (e.g., a primary amine like Tris or glycine, or a thiol like β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Exchange the protein into an appropriate buffer for the reaction. A final concentration of 1-10 mg/mL is recommended.

  • Prepare the Vinyl Sulfone Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 20-50 mM).

  • Adjust pH: Adjust the pH of the protein solution to 9.0-9.5 using the high pH reaction buffer.

  • Perform the Conjugation Reaction: Add a 20- to 50-fold molar excess of the vinyl sulfone stock solution to the protein solution with gentle mixing.

  • Incubate: Allow the reaction to proceed at room temperature. The reaction time may be longer than for NHS esters; monitor the reaction progress (e.g., by SDS-PAGE or mass spectrometry) to determine the optimal time (e.g., 2-24 hours).

  • Quench the Reaction: Add a quenching reagent in molar excess to consume any unreacted vinyl sulfone.

  • Purify the Conjugate: Separate the protein conjugate from unreacted reagents and byproducts using size-exclusion chromatography or dialysis.

Vinyl_Sulfone_Protocol_Workflow start Start protein_prep Prepare Protein Solution start->protein_prep ph_adjust Adjust Protein Solution pH to 9.0-9.5 protein_prep->ph_adjust vs_prep Prepare Vinyl Sulfone Stock Solution (DMSO/DMF) conjugation Add Vinyl Sulfone to Protein (20-50x molar excess) vs_prep->conjugation ph_adjust->conjugation incubation Incubate (Monitor for 2-24h at RT) conjugation->incubation quenching Quench with Amine or Thiol incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification end End purification->end

Figure 4. Experimental workflow for lysine-selective vinyl sulfone conjugation.

Conclusion: Making the Right Choice for Your Application

The choice between this compound and NHS esters depends on the specific requirements of the bioconjugation application.

NHS esters remain an excellent choice for the rapid and highly specific modification of primary amines, particularly when a very stable amide bond is desired and the inherent hydrolytic instability of the reagent can be managed.

This compound offers significant advantages in terms of reagent stability and the versatility of its pH-dependent selectivity. The ability to selectively target thiols or amines by simply adjusting the reaction pH provides a level of control not achievable with NHS esters. The resulting conjugates are also highly stable. For applications requiring greater flexibility in reaction conditions, longer reaction times, or the sequential targeting of different functional groups, this compound and other vinyl sulfone reagents are a superior choice.

Ultimately, the optimal reagent will be determined by the nature of the biomolecule, the desired site of conjugation, and the required stability of the final bioconjugate. This guide provides the foundational information to make an informed decision and successfully implement these powerful bioconjugation chemistries.

References

A Comparative Guide to the Stability of 4-(Vinylsulfonyl)benzoic acid vs. Thioether Linkages

Author: BenchChem Technical Support Team. Date: December 2025

In the development of bioconjugates, such as antibody-drug conjugates (ADCs), the stability of the linker connecting the payload to the biomolecule is a critical parameter that dictates efficacy and safety. An unstable linker can lead to premature payload release, causing off-target toxicity and reducing the therapeutic window. This guide provides an objective comparison of the stability of two thiol-reactive conjugation strategies: the linkage formed from 4-(vinylsulfonyl)benzoic acid and the common thioether bond derived from maleimide chemistry.

Chemical Linkage Formation

Both vinyl sulfones and maleimides react with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a carbon-sulfur bond, broadly classified as a thioether. However, the resulting structures and their subsequent stability profiles are distinct.

  • This compound Linkage: The vinyl sulfone group is a highly electrophilic Michael acceptor. It reacts with a thiol to form a stable sulfone-thioether linkage. The sulfone group is a strong electron-withdrawing group, which contributes to the stability of the resulting C-S bond.

  • Maleimide-derived Thioether: Maleimides are widely used for thiol-specific conjugation due to their rapid reaction kinetics.[1][2] The reaction of a thiol with the double bond of the maleimide ring forms a thiosuccinimide linkage.

The chemical formation of these two linkages is depicted below.

G A Intact Conjugate (Thiosuccinimide) B Deconjugated Protein + Free Payload-Linker A->B Retro-Michael Reaction C Albumin-Payload Adduct A->C Thiol Exchange Thiol Endogenous Thiol (e.g., Glutathione, Albumin) Thiol->A G cluster_workflow Plasma Stability Assay Workflow Start Spike Conjugate into Plasma Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Freeze Quench at -80°C Sample->Freeze Capture Immunoaffinity Capture (Protein A/G) Freeze->Capture Analyze LC-MS Analysis (Determine DAR) Capture->Analyze End Assess Stability (Plot DAR vs. Time) Analyze->End

References

A Comparative Guide to the Characterization of 4-(Vinylsulfonyl)benzoic acid (VSBA) Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Vinylsulfonyl)benzoic acid (VSBA) labeled antibodies with other common antibody conjugation technologies. It includes detailed experimental protocols for key characterization assays and supporting data to aid in the selection of optimal bioconjugation strategies for the development of antibody-drug conjugates (ADCs) and other labeled antibody reagents.

Introduction to VSBA Labeling Chemistry

This compound (VSBA) is a heterobifunctional crosslinker that facilitates the covalent attachment of molecules to antibodies. The vinyl sulfone moiety reacts specifically with thiol groups, such as those found in the cysteine residues of antibodies, via a Michael addition reaction. This reaction forms a stable, irreversible thioether bond.[1][2] The benzoic acid group can be activated (e.g., as an NHS ester) to react with amine groups on a payload molecule, or it can be used to improve the solubility of the linker-payload complex.

The use of vinyl sulfone linkers has gained attention as an alternative to maleimide-based conjugation. While maleimides are widely used, the resulting thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[3] Vinyl sulfone-based linkers form a more stable thioether bond, offering improved plasma stability for ADCs.[1][4][5]

Signaling Pathways and Experimental Workflows

Mechanism of VSBA Conjugation

The conjugation of a thiol-containing antibody (e.g., a reduced antibody or an antibody with engineered cysteines) with a VSBA-linked payload proceeds via a base-catalyzed Michael addition.

cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product Antibody-SH Antibody with exposed Thiol (Cys) Base Base Catalyst (e.g., mild base) Antibody-SH->Base Deprotonation VSBA-Payload VSBA-activated Payload Attack Nucleophilic Attack VSBA-Payload->Attack Intermediate Thiolate Anion (Nucleophile) Base->Intermediate Intermediate->Attack ADC Stable Antibody-Payload Conjugate (Thioether Bond) Attack->ADC

VSBA Conjugation Mechanism
General Workflow for ADC Production and Characterization

The development of an ADC involves several key steps, from antibody modification to comprehensive characterization of the final conjugate.

Start Antibody_Reduction Antibody Disulfide Bond Reduction (e.g., with TCEP) Start->Antibody_Reduction Purification1 Purification (e.g., Desalting Column) Antibody_Reduction->Purification1 Conjugation Conjugation with VSBA-Payload Purification1->Conjugation Quenching Quench Excess Reactant Conjugation->Quenching Purification2 Purification of ADC (e.g., SEC or HIC) Quenching->Purification2 Characterization Physicochemical and Functional Characterization Purification2->Characterization End Characterization->End

ADC Production and Characterization Workflow

Comparison of VSBA-labeled Antibodies with Alternatives

The selection of a linker technology is critical for the performance of an antibody conjugate. The following tables provide a comparative overview of VSBA (as a representative vinyl sulfone) with maleimide and N-hydroxysuccinimide (NHS) ester-based conjugation methods.

Table 1: Comparison of Linker Chemistries

FeatureVSBA (Vinyl Sulfone)MaleimideNHS Ester
Target Residue Cysteine (Thiol)Cysteine (Thiol)Lysine (Amine)
Bond Formed ThioetherThioetherAmide
Bond Stability High (Irreversible)[1]Moderate (Potentially Reversible via retro-Michael reaction)[3]High (Irreversible)
Reaction pH Neutral to slightly basic (pH 7-8.5)Neutral (pH 6.5-7.5)Slightly basic (pH 7.2-8.5)
Selectivity High for thiols at neutral pHHigh for thiolsReactive towards any primary amine
Homogeneity High with engineered cysteinesHigh with engineered cysteinesLow (multiple lysine targets)

Table 2: Performance Characteristics of Labeled Antibodies

ParameterVSBA-labeled Antibody (Illustrative)Maleimide-labeled Antibody (Illustrative)NHS Ester-labeled Antibody (Illustrative)
Drug-to-Antibody Ratio (DAR) Controlled (e.g., DAR 2, 4, or 8 with engineered Cys)Controlled (e.g., DAR 2, 4, or 8 with engineered Cys)Heterogeneous mixture (average DAR)
Plasma Stability (% intact ADC after 7 days) >90%[6]~50-80%[4][7]>95%
Aggregation Level Low to moderateLow to moderatePotentially higher due to surface charge modification
Binding Affinity (vs. naked Ab) Generally preservedGenerally preservedMay be impacted by lysine modification in CDRs
In vivo Efficacy Potentially higher due to increased stabilityEstablished, but can be limited by deconjugationEstablished, but heterogeneity can impact PK/PD

Note: The data in Table 2 is illustrative and based on the known chemical properties of the linkers. Actual performance will depend on the specific antibody, payload, and conjugation conditions.

Experimental Protocols

Detailed methodologies for the characterization of VSBA-labeled antibodies are provided below.

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.[8][9][10][]

Protocol:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_) and at the wavelength of maximum absorbance of the drug (ε_Ab,λmax_).

    • Measure the molar extinction coefficient of the free drug-linker at 280 nm (ε_Drug,280_) and at its λ_max_ (ε_Drug,λmax_).

  • Sample Preparation:

    • Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).

  • Calculation:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:

      • C_Drug_ = (A_λmax_ - (ε_Ab,λmax_ / ε_Ab,280_) * A_280_) / (ε_Drug,λmax_ - (ε_Ab,λmax_ / ε_Ab,280_) * ε_Drug,280_)

      • C_Ab_ = (A_280_ - ε_Drug,280_ * C_Drug_) / ε_Ab,280_

    • DAR = C_Drug_ / C_Ab_

Analysis of DAR and Heterogeneity by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated hydrophobic drugs, providing information on the distribution of different DAR species.[12][13][14][15]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) to determine the relative abundance and calculate the weighted average DAR.

Purity and Molecular Weight Analysis by SDS-PAGE

SDS-PAGE is used to assess the purity and apparent molecular weight of the antibody and the ADC.

Protocol:

  • Sample Preparation:

    • Mix the antibody or ADC sample with Laemmli sample buffer.

    • For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an appropriate running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Compare the band patterns of the ADC to the unconjugated antibody to assess conjugation and purity. Under reducing conditions, the heavy and light chains will be separated.

Mass Spectrometry for Intact Mass Analysis and DAR Confirmation

Mass spectrometry provides an accurate determination of the molecular weight of the ADC and the distribution of drug-loaded species.

Protocol:

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system (e.g., SEC-MS or RP-HPLC-MS).

  • LC Separation (optional but recommended):

    • Separate the ADC species using SEC or RP-HPLC with a mobile phase compatible with MS (e.g., using ammonium acetate or formic acid).

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Identify the peaks corresponding to different drug loads and calculate the weighted average DAR.

Binding Affinity Analysis by Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)

SPR and BLI are label-free techniques used to measure the binding kinetics and affinity of the ADC to its target antigen.[16][17][18][19][20][21][22]

Protocol (General):

  • Instrumentation: SPR (e.g., Biacore) or BLI (e.g., Octet) system.

  • Sensor Chip/Biosensor Preparation:

    • Immobilize the target antigen onto the sensor surface.

  • Binding Assay:

    • Establish a stable baseline with running buffer.

    • Inject a series of concentrations of the ADC (analyte) over the sensor surface to measure association.

    • Switch back to running buffer to measure dissociation.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding kinetics of the ADC to the unconjugated antibody.

Conclusion

The characterization of this compound labeled antibodies requires a suite of analytical techniques to ensure the quality, consistency, and performance of the conjugate. The superior stability of the thioether bond formed by the vinyl sulfone linker compared to traditional maleimide linkers presents a significant advantage for the development of robust and effective antibody-drug conjugates.[1][4][5] The experimental protocols provided in this guide offer a framework for the comprehensive characterization of these next-generation biotherapeutics. The choice of conjugation and characterization strategy should be tailored to the specific application and the properties of the antibody and payload.

References

Cytotoxicity of 4-(Vinylsulfonyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinyl sulfone moiety is a key pharmacophore in the design of various therapeutic agents due to its ability to act as a Michael acceptor, forming covalent bonds with biological targets. This guide provides a comparative overview of the cytotoxic properties of derivatives of 4-(vinylsulfonyl)benzoic acid, focusing on their performance against cancer cell lines and the underlying mechanisms of action. The information presented is supported by experimental data from published studies.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various derivatives of this compound against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
VF16 EGFR Tyrosine Kinase InhibitorA549 (Lung Carcinoma)54.63 ± 0.09[1]
A431 (Epidermoid Carcinoma)33.52 ± 2.57[1]
H1975 (Lung Cancer, T790M mutant)30.38 ± 1.37[1]
12m Microtubule Polymerization InhibitorVarious Cancer Cell Lines0.128 - 0.606[2][3]

Note: No publicly available cytotoxicity data for the parent compound, this compound, was identified in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in vitro assays used to determine the cytotoxicity of this compound derivatives are provided below. These protocols are essential for the accurate assessment and comparison of the cytotoxic potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture containing lactate, NAD+, and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with the test compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

The cytotoxicity of this compound derivatives can be attributed to their interaction with various cellular targets, leading to the disruption of critical signaling pathways. Two prominent mechanisms identified for vinyl sulfone derivatives are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the disruption of microtubule polymerization.

EGFR Signaling Pathway Inhibition

Certain vinyl sulfone derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[1] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VSBA_Derivative This compound Derivative (e.g., VF16) VSBA_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Microtubule Polymerization Inhibition

Another class of cytotoxic vinyl sulfone derivatives functions by inhibiting microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Microtubule_Dynamics cluster_workflow Experimental Workflow: Cytotoxicity Assessment cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Spindle_Disruption Mitotic Spindle Disruption Microtubule->Tubulin Depolymerization VSBA_Derivative This compound Derivative (e.g., 12m) VSBA_Derivative->Tubulin Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of cytotoxicity via inhibition of microtubule polymerization.

References

A Researcher's Guide to Quantitative Protein Labeling: 4-(Vinylsulfonyl)benzoic Acid vs. Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins is fundamental to understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. Covalent labeling of specific amino acid residues, followed by analysis via mass spectrometry, is a cornerstone of quantitative proteomics. 4-(Vinylsulfonyl)benzoic acid (VSBA) represents a class of vinyl sulfone reagents that offer a robust method for such modifications, primarily targeting nucleophilic residues like cysteine.

This guide provides an objective comparison between labeling with vinyl sulfones, exemplified by VSBA, and other widely-used thiol-reactive alternatives. We present supporting data, detailed experimental protocols, and workflow visualizations to inform the selection of the most suitable reagent for your research needs.

Quantitative Comparison of Thiol-Reactive Probes

The selection of a labeling reagent is dictated by its reactivity, specificity, and the stability of the resulting covalent bond. While vinyl sulfones like VSBA are effective, maleimides and iodoacetamides are the most common classes of cysteine-reactive probes used in proteomics. The table below summarizes the key performance characteristics of these reagent classes.

FeatureVinyl Sulfones (e.g., VSBA)MaleimidesIodoacetamides (IAA)
Primary Target CysteineCysteineCysteine
Reaction Mechanism Michael AdditionMichael AdditionNucleophilic Substitution (SN2)
Optimal pH ~8.0 - 9.06.5 - 7.5[1]7.5 - 8.5[1]
Reaction Product Stable Thioether BondStable Thioether Bond[2]Stable Thioether Bond
Specificity High for thiols, but reactivity can increase with pH.Very high; minimal reaction with other residues at optimal pH.[1][3]High, but can exhibit off-target reactions with lysine, histidine, and methionine at higher pH.[1][3]
Bond Stability Highly StableHighly StableHighly Stable
Key Considerations Reaction rate is pH-dependent. The benzoic acid moiety provides a site for further conjugation.Stock solutions can be unstable; hydrolysis of the maleimide ring can occur at pH > 8.0.[3]Reagents are often light-sensitive.[3]

Experimental Protocols & Methodologies

Accurate and reproducible quantitative analysis depends on meticulous experimental execution. Below are detailed protocols for protein labeling with a generic thiol-reactive reagent like VSBA and subsequent preparation for mass spectrometry analysis.

Protocol 1: Thiol-Reactive Labeling of Proteins

This protocol describes the general steps for labeling cysteine residues on a purified protein.

  • Protein Preparation & Reduction:

    • Dissolve the protein to a concentration of 1-5 mg/mL in a degassed buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2).

    • To ensure cysteine residues are available for labeling, reduce any existing disulfide bonds. Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[4] Incubate for 30-60 minutes at room temperature.

    • Note: If using Dithiothreitol (DTT), it must be removed via a desalting column or dialysis prior to adding the labeling reagent, as its free thiols will compete in the reaction.[5] TCEP does not contain thiols and does not need to be removed.[4]

  • Labeling Reagent Preparation:

    • Prepare a 10 mM stock solution of the thiol-reactive reagent (e.g., VSBA, maleimide dye) in an anhydrous organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[6][7]

  • Labeling Reaction:

    • Add the reagent stock solution to the reduced protein solution to achieve a final dye-to-protein molar ratio of 10-20:1.[4][7] The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3] Gently mix the solution during incubation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent with a free thiol, such as L-cysteine or DTT, to a final concentration approximately 10-fold higher than the labeling reagent.[4] Incubate for 30 minutes.

  • Purification of Labeled Protein:

    • Remove excess, unreacted label and quenching reagent by running the sample through a size-exclusion chromatography (e.g., Sephadex) or desalting column appropriate for the protein's molecular weight.[8] Dialysis or ultrafiltration are also effective methods.

Protocol 2: Sample Preparation for Quantitative Proteomics (LC-MS/MS)

This protocol outlines a typical workflow for preparing labeled protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Denaturation, Reduction, and Alkylation:

    • Denature proteins in the cell lysate using a buffer containing 8M urea.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate all cysteine residues with a reagent like iodoacetamide (IAM) to prevent disulfide bonds from reforming. This step is crucial for ensuring that subsequent labeling (e.g., with isobaric tags) is consistent.[9]

  • Proteolytic Digestion:

    • Dilute the urea concentration to <2M to ensure enzyme activity.

    • Digest the proteins into peptides using a protease, typically mass spectrometry-grade trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[9] Incubate overnight at 37°C.

  • Peptide Labeling (e.g., TMT, iTRAQ):

    • After digestion, peptides from different samples are labeled with isobaric tags (e.g., TMT, iTRAQ).[10] These reagents typically react with the N-termini and lysine side chains of the peptides.[10]

    • Once labeled, the different peptide samples are combined into a single mixture for analysis.[10]

  • Fractionation and Cleanup:

    • To reduce sample complexity and improve detection of low-abundance peptides, the mixed sample is often fractionated using techniques like high-pH reversed-phase chromatography.[10]

    • Peptides are then desalted using a solid-phase extraction (SPE) method (e.g., C18 ZipTips) to remove contaminants that could interfere with mass spectrometry analysis.[9]

  • LC-MS/MS Analysis:

    • The cleaned, fractionated peptide mixture is analyzed by LC-MS/MS. Peptides are first separated by liquid chromatography and then ionized and analyzed by the mass spectrometer to determine their sequence and quantify the relative abundance of reporter ions from the isobaric tags.[10]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and relationships described, the following diagrams were generated using the DOT language.

G cluster_prep Sample Preparation cluster_label Quantitative Labeling cluster_analysis Analysis p1 Protein Extraction (Cell Lysate) p2 Reduction & Alkylation p1->p2 p3 Proteolytic Digestion (e.g., Trypsin) p2->p3 l1 Peptide Labeling (e.g., VSBA derivative, TMT) p3->l1 l2 Combine Samples l1->l2 l3 Fractionation l2->l3 a1 LC-MS/MS Analysis l3->a1 a2 Data Analysis: Protein ID & Quantification a1->a2 a3 Results a2->a3 Biological Interpretation G protein Protein Cysteine-SH intermediate Reaction Intermediate protein:cys->intermediate Nucleophilic Attack vsba This compound HOOC-Ph-SO₂-CH=CH₂ vsba->intermediate Michael Addition product Labeled Protein HOOC-Ph-SO₂-CH₂-CH₂-S-Cysteine intermediate->product G cluster_exp Quantitative Proteomics Experiment drug Drug Treatment receptor Cell Surface Receptor drug->receptor treated Treated Cells (Heavy Label) drug->treated Perturbs System pathway Kinase Cascade (e.g., MAPK Pathway) receptor->pathway tf Transcription Factor Activation pathway->tf response Cellular Response (e.g., Proliferation) tf->response control Control Cells (Light Label) analysis Combine, Digest, LC-MS/MS Analysis control->analysis treated->analysis quant Identify Differentially Expressed/Modified Proteins analysis->quant quant->pathway Identifies Targets

References

Comparative Reactivity of 4-(Vinylsulfonyl)benzoic Acid with Diverse Thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of bioconjugation and drug development, the selective and efficient modification of biomolecules is paramount. 4-(Vinylsulfonyl)benzoic acid stands out as a valuable reagent for its ability to react with thiol groups, such as those found in cysteine residues of proteins. This guide provides a comprehensive comparison of the reactivity of this compound with various biologically relevant thiols, supported by available experimental data and detailed protocols to aid researchers in their experimental design.

The reaction between a vinyl sulfone and a thiol proceeds via a Michael-type addition, forming a stable thioether bond. This reaction is known to be influenced by factors such as the pH of the reaction medium and the intrinsic nucleophilicity of the thiol.[1] Generally, the reaction rate increases with pH, as a higher pH favors the deprotonation of the thiol to the more nucleophilic thiolate anion.

Quantitative Comparison of Reactivity

ThiolMichael AcceptorSecond-Order Rate Constant (k)Experimental Conditions
Cysteine derivative (Boc-Cys-OMe)2-vinylpyrimidine0.375 M⁻¹s⁻¹NaPi, pH 8, 50 mM in D₂O/CD₃OD
Glutathione (GSH)Vinyl sulfone-functionalized self-assembled monolayerPseudo-first-order k_obs = 0.057 min⁻¹pH 7.5

Note: The data presented above is collated from different studies with varying experimental parameters. Direct comparison of the absolute values should be approached with caution. However, the data illustrates the general reactivity of vinyl sulfones with these important biological thiols. The reaction with the cysteine derivative, a model for cysteine residues in proteins, demonstrates a moderate reaction rate at a physiologically relevant pH. The pseudo-first-order rate constant for glutathione on a functionalized surface also indicates a relatively rapid reaction.

Factors Influencing Reactivity

The nucleophilicity of the thiol is a key determinant of its reaction rate with this compound. The pKa of the thiol group is a good indicator of its nucleophilicity; a lower pKa generally corresponds to a higher concentration of the more reactive thiolate anion at a given pH, leading to a faster reaction.

The structure of the thiol-containing molecule can also play a role. Steric hindrance around the thiol group may slow down the reaction rate. For instance, a thiol group within the folded structure of a protein may be less accessible and therefore less reactive than a small molecule thiol like glutathione.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed experimental protocol for monitoring the reaction kinetics is provided below. This protocol can be adapted for various thiols and is based on monitoring the reaction progress using UV-Vis spectrophotometry or NMR spectroscopy.

Kinetic Analysis of Thiol-Michael Addition using NMR Spectroscopy

Objective: To determine the second-order rate constant for the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiol of interest (e.g., Cysteine, Glutathione, N-acetylcysteine)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound and the thiol in the deuterated buffer.

  • In an NMR tube, mix the solutions of this compound and the thiol at known concentrations. It is often convenient to have one reactant in excess to simplify the kinetic analysis to a pseudo-first-order reaction.

  • Immediately after mixing, acquire a ¹H NMR spectrum. This will serve as the t=0 time point.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by observing the decrease in the intensity of the vinyl proton signals of this compound and the appearance of new signals corresponding to the thioether product.[2]

  • Integrate the relevant peaks in each spectrum to determine the concentration of the reactants over time.

  • Plot the natural logarithm of the concentration of the limiting reactant versus time. For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

ReactionMechanism Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH dependent) Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack VSBA This compound VSBA->Intermediate Product Thioether Adduct Intermediate->Product Protonation

Figure 1: Reaction mechanism of thiol-Michael addition.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_VSBA Prepare Stock Solution of this compound Mix Mix Reactants in NMR Tube Prep_VSBA->Mix Prep_Thiol Prepare Stock Solution of Thiol Prep_Thiol->Mix Acquire_NMR Acquire NMR Spectra over Time Mix->Acquire_NMR Integrate Integrate NMR Peaks Acquire_NMR->Integrate Plot Plot ln[Reactant] vs. Time Integrate->Plot Calculate Calculate Rate Constants Plot->Calculate

References

A Comparative Guide to the Performance of 4-(Vinylsulfonyl)benzoic Acid in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient modification of biomolecules is paramount. 4-(Vinylsulfonyl)benzoic acid is a valuable tool for this purpose, enabling the covalent linkage of molecules to proteins and other biologics through its reactive vinyl sulfone group. The choice of buffer system is a critical parameter that can significantly influence the rate and efficiency of the conjugation reaction, as well as the stability of the reagent itself. This guide provides a comprehensive comparison of the performance of this compound in various commonly used buffer systems, supported by experimental data to inform your bioconjugation strategies.

Performance Overview: Reactivity and Stability

The reactivity of the vinyl sulfone moiety in this compound is highly dependent on the pH of the reaction medium. This is due to its mechanism of action, which involves a Michael addition reaction with nucleophilic groups on biomolecules, primarily the thiol groups of cysteine residues and the amine groups of lysine residues.

  • Reaction with Thiols (Cysteine): The reaction with cysteine residues is most efficient at neutral to slightly acidic pH (pH 6.5-7.5). In this pH range, the thiol group is sufficiently nucleophilic to react with the vinyl sulfone, while minimizing competing reactions with amines.

  • Reaction with Amines (Lysine): The modification of lysine residues occurs more readily at alkaline pH (typically pH 8.0-9.0). At higher pH, the amine group is deprotonated and thus more nucleophilic, facilitating its attack on the vinyl sulfone.

The stability of this compound in aqueous buffers is also a key consideration. The vinyl sulfone group is susceptible to hydrolysis, particularly at elevated pH and temperature. This degradation reaction competes with the desired conjugation reaction and can reduce the overall efficiency of the labeling process.

Comparative Performance in Common Buffer Systems

The choice of buffer can influence both the reaction rate and the stability of this compound. While direct comparative studies on this compound across a wide range of buffers are limited in publicly available literature, we can infer its performance based on the known chemistry of vinyl sulfones and data from related compounds.

Buffer SystemTypical pH RangeSuitability for Thiol Conjugation (pH ~7)Suitability for Amine Conjugation (pH ~8-9)Potential Considerations
Phosphate 6.0 - 8.0Good Moderate Can participate in side reactions with some reagents. Tris(2-carboxyethyl)phosphine (TCEP), a common disulfide reducing agent, has been shown to react with vinyl sulfones in phosphate buffer at pH 7.
HEPES 6.8 - 8.2Good Good Generally considered a non-interfering buffer for many bioconjugation reactions.
Borate 8.0 - 10.0Poor Excellent Often the buffer of choice for targeting lysine residues due to its buffering capacity in the optimal pH range for amine reactivity. A study involving a vinyl sulfone functionalized surface showed effective reaction with an amine-containing ligand at pH 8.5.
Tris 7.5 - 9.0Moderate Good The primary amine in Tris can compete with the target amines on the biomolecule, potentially reducing conjugation efficiency. This effect is more pronounced at higher Tris concentrations and longer reaction times.

Note: The performance of each buffer system can also be influenced by temperature, buffer concentration, and the presence of other additives. Optimization of these parameters is recommended for each specific application.

Quantitative Kinetic and Stability Data

ReactionBuffer/pHRate Constant (k)Reference Compound
Reaction with Glutathione (Thiol)pH 7.50.057 min⁻¹Vinyl sulfone-functionalized self-assembled monolayer
Reaction with Amine LigandpH 8.50.011 min⁻¹Vinyl sulfone-functionalized self-assembled monolayer
HydrolysispH 9.0 (60°C)1.64 x 10⁻² min⁻¹C.I. Reactive Yellow 201 (a vinyl sulfone dye)
HydrolysispH 10.0 (60°C)Higher than at pH 9.0C.I. Reactive Yellow 201 (a vinyl sulfone dye)

This data highlights the faster reaction of vinyl sulfones with thiols compared to amines and the increased rate of hydrolysis at higher pH.

Alternatives to this compound

Several other classes of reagents are available for bioconjugation, each with its own set of advantages and disadvantages.

Reagent ClassReactive GroupTargeted Residue(s)Key AdvantagesKey Disadvantages
Maleimides MaleimideCysteine (Thiol)High reactivity and selectivity for thiols at neutral pH.The resulting thioether bond can be unstable and undergo retro-Michael addition, especially in the presence of other thiols.
NHS Esters N-Hydroxysuccinimide esterLysine (Amine), N-terminusForms a stable amide bond. A wide variety of NHS esters are commercially available.Susceptible to hydrolysis in aqueous solutions. Reaction with amines is pH-dependent.
Click Chemistry Reagents Azide, AlkyneNon-natural amino acids, or chemically introduced handlesHigh specificity and efficiency (bioorthogonal). Reactions can be performed under mild conditions.Requires the introduction of a bioorthogonal handle (azide or alkyne) onto the biomolecule.

Experimental Protocols

General Protocol for Thiol-Reactive Conjugation in Phosphate Buffer

  • Protein Preparation: Dissolve the thiol-containing protein in degassed 100 mM sodium phosphate buffer, pH 7.2, containing 150 mM NaCl and 1 mM EDTA. If necessary, reduce disulfide bonds with a 10-20 fold molar excess of a reducing agent like DTT or TCEP. Remove the reducing agent by dialysis or a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted reagent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

General Protocol for Amine-Reactive Conjugation in Borate Buffer

  • Protein Preparation: Dissolve the protein in 100 mM sodium borate buffer, pH 8.5.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted reagent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

G cluster_thiol Thiol Conjugation (pH 6.5-7.5) cluster_amine Amine Conjugation (pH 8.0-9.0) Protein-SH Protein-SH (Cysteine) Thioether Stable Thioether Adduct Protein-SH->Thioether Michael Addition VSBA This compound VSBA->Thioether Protein-NH2 Protein-NH2 (Lysine) Amine_Adduct Stable Amine Adduct Protein-NH2->Amine_Adduct Michael Addition VSBA2 This compound VSBA2->Amine_Adduct

Figure 1. Reaction pathways for the conjugation of this compound.

G Start Start: Biomolecule in Buffer Add_Reagent Add this compound (in organic solvent) Start->Add_Reagent Incubate Incubate (Time, Temperature) Add_Reagent->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Figure 2. General experimental workflow for bioconjugation.

G VSBA_Stability This compound Stability pH pH VSBA_Stability->pH Temperature Temperature VSBA_Stability->Temperature Buffer_Nucleophiles Buffer Nucleophiles (e.g., Tris) VSBA_Stability->Buffer_Nucleophiles Hydrolysis Hydrolysis (Inactive Product) pH->Hydrolysis Temperature->Hydrolysis Buffer_Nucleophiles->Hydrolysis Side Reaction

Figure 3. Factors influencing the stability of this compound.

A Comparative Guide to the Validation of a New Analytical Method for 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel analytical method for 4-(vinylsulfonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The primary recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, recognized for its high resolution, sensitivity, and suitability for quantitative analysis of polar, non-volatile compounds.

This document outlines a proposed RP-HPLC method, compares it with alternative analytical techniques, and provides detailed, albeit hypothetical, experimental protocols and validation parameters based on established methods for similar benzoic acid derivatives.

Comparison of Analytical Techniques

While several analytical techniques can be considered for the analysis of this compound, RP-HPLC stands out as the most robust and reliable method.

Technique Advantages Disadvantages Applicability for this compound
Reverse-Phase HPLC (RP-HPLC) High resolution and sensitivity.[1][2] Well-suited for polar and non-volatile compounds.[2] Established methodology for benzoic acid derivatives.[1][2][3][4]Requires solubility of the analyte in the mobile phase.Highly Recommended. Ideal for purity determination and quantitative analysis.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.This compound is a polar compound and not readily volatile, making it unsuitable for direct GC analysis without derivatization.[5] Derivatization adds complexity and potential for error.[5]Not Recommended. The high polarity of benzoic acid can lead to poor peak shape and binding to the GC column.[5]
Spectroscopy (UV-Vis, IR, NMR) Provides structural information and can be used for quantification.[6][7][8][9]Generally lower sensitivity and selectivity for complex mixtures compared to HPLC. Not ideal for separating impurities with similar spectral properties.Recommended for identification and complementary analysis , but not as a primary method for purity and quantitative determination in the presence of impurities.

Proposed RP-HPLC Method and Validation Parameters

The following table summarizes the proposed RP-HPLC method conditions and the necessary validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][10]

Parameter Proposed Method Specification Acceptance Criteria (Typical)
Instrumentation HPLC with UV-Vis Detector-
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[1][2]-
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile[1][2]-
Elution Gradient-
Flow Rate 1.0 mL/min[1][2]-
Column Temperature 30°C[2]-
Detection Wavelength 230 nm or 254 nm[1][2]-
Injection Volume 10 µL[2]-
Linearity Concentration range of 0.5 µg/mL to 4 µg/mL[1][10]Correlation coefficient (r²) ≥ 0.999[10]
Accuracy Spike recovery at three concentration levels98.0% to 102.0% recovery
Precision (Repeatability & Intermediate) %RSD of peak areas for multiple injectionsRSD ≤ 2.0%[10]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1To be determined experimentally
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1To be determined experimentally
Specificity Peak purity analysis, no interference from placebo or impuritiesPeak purity angle < peak purity threshold
Robustness Variations in flow rate, column temperature, mobile phase compositionRSD of results ≤ 2.0%[10]

Experimental Protocols

A detailed protocol for the validation of the proposed RP-HPLC method is provided below.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 250 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile), sonicate to ensure complete dissolution, and dilute to volume.[1][10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the synthesized this compound sample by accurately weighing a known amount and dissolving it in the same diluent to a concentration similar to the working standard.

Chromatographic Analysis

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the synthesized product can be calculated based on the peak area of this compound as a percentage of the total peak area.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (e.g., HPLC, GC) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: General workflow for analytical method validation.

Method_Comparison_Logic analyte Analyte: This compound property_check Is the compound volatile & thermally stable? analyte->property_check gc_method Consider GC (with derivatization) property_check->gc_method Yes hplc_method Primary Method: RP-HPLC property_check->hplc_method No spectro_method Complementary Method: Spectroscopy (UV, IR, NMR) hplc_method->spectro_method for identity validation Proceed to Method Validation hplc_method->validation

Caption: Logical flow for selecting an analytical method.

References

4-(Vinylsulfonyl)benzoic Acid: A Versatile Tool for Covalent Targeting in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Applications of 4-(Vinylsulfonyl)benzoic Acid

This compound is emerging as a valuable building block in the development of covalent chemical probes and targeted therapeutics. Its bifunctional nature, featuring a reactive vinyl sulfone "warhead" and a versatile benzoic acid handle, allows for the strategic design of molecules that can irreversibly bind to target proteins, offering unique advantages in potency, selectivity, and duration of action. This guide provides a comprehensive overview of the applications of this compound, a comparison with alternative covalent modifiers, and detailed experimental protocols for its use.

Performance Comparison: Vinyl Sulfones vs. Acrylamides

The vinyl sulfone moiety is a Michael acceptor that can form covalent bonds with nucleophilic amino acid residues on proteins. Its reactivity profile is often compared to that of acrylamides, another widely used class of covalent warheads.

FeatureVinyl Sulfones (e.g., this compound)Acrylamides
Primary Target Residues Cysteine, Lysine, HistidinePrimarily Cysteine
Reactivity Generally higher than acrylamidesModerate
Selectivity Can be tuned, with some preference for lysine over cysteine reportedGenerally high for reactive cysteines
Bond Stability Forms stable thioether or amine linkagesForms stable thioether linkages
Applications Covalent inhibitors, targeted protein degradation (PROTACs), chemical probesCovalent inhibitors, chemical probes

Key Applications of this compound

The primary application of this compound lies in its use as a covalent warhead in the design of targeted molecules.

Covalent Inhibitors
Targeted Protein Degradation (TPD)

This compound is commercially available as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The vinyl sulfone moiety can serve as the covalent warhead that irreversibly binds to the target protein, providing a durable anchor for the PROTAC molecule.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein labeling and the analysis of covalent modification.

Protocol for Covalent Labeling of a Target Protein

This protocol describes a general procedure for labeling a purified protein containing a reactive nucleophilic residue (e.g., cysteine) with this compound.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Shaking incubator

  • SDS-PAGE analysis equipment

  • Mass spectrometer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Protein Reaction: In a microcentrifuge tube, add the purified target protein to a final concentration of 1-10 µM.

  • Initiate Labeling: Add the this compound stock solution to the protein solution to a final concentration of 10-100 µM (a 10-fold molar excess is a good starting point). The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle shaking for 1-4 hours. The optimal time and temperature should be determined empirically for each specific protein.

  • Quench Reaction (Optional): The reaction can be quenched by adding a 100-fold molar excess of a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe any shifts in protein mobility. Confirm covalent modification and determine the site of modification using mass spectrometry.

Mass Spectrometry Analysis of Covalent Modification

Mass spectrometry is a crucial tool for confirming covalent modification and identifying the specific amino acid residue(s) that have been labeled.[2]

Intact Protein Analysis:

  • Desalt the protein sample using a suitable method (e.g., zip-tip or dialysis) to remove interfering salts and unreacted compound.

  • Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).

  • Compare the mass of the labeled protein to the unlabeled control. A mass shift corresponding to the molecular weight of this compound (212.22 Da) will confirm covalent modification.

Peptide Mapping (Bottom-up Proteomics):

  • After the labeling reaction, denature, reduce, and alkylate the protein sample.

  • Digest the protein into smaller peptides using a protease such as trypsin.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the protein sequence to identify peptides that have been modified by this compound. The modification will result in a mass increase of 212.22 Da on the adducted amino acid residue.

Visualizing the Concepts

The following diagrams illustrate the mechanism of action and experimental workflows related to the application of this compound.

Caption: Michael addition of a cysteine thiol to this compound.

PROTAC_Workflow cluster_0 PROTAC Assembly cluster_1 Cellular Action VSBA This compound Linker Linker VSBA->Linker Synthesis E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Synthesis PROTAC PROTAC Molecule E3_Ligand->PROTAC Final Product Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Workflow for PROTAC development and action using a vinyl sulfone warhead.

Experimental_Workflow cluster_0 Protein Labeling cluster_1 Analysis Protein Purified Protein Incubation Incubation Protein->Incubation VSBA This compound VSBA->Incubation Labeled_Protein Labeled Protein Incubation->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Intact_MS Intact Mass Analysis Mass_Spec->Intact_MS Peptide_Mapping Peptide Mapping Mass_Spec->Peptide_Mapping

Caption: Experimental workflow for protein labeling and analysis.

References

Safety Operating Guide

Navigating the Disposal of 4-(Vinylsulfonyl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 4-(Vinylsulfonyl)benzoic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following PPE is recommended:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

Ensure adequate ventilation in the handling area to minimize inhalation exposure.[1][2] In case of a spill, avoid dust formation, collect the material using an inert absorbent, and place it in a suitable, labeled container for disposal.[3][4]

Disposal Protocol for this compound

While specific disposal regulations can vary, the following general procedure, based on guidelines for similar chemical compounds, should be followed. Always consult your institution's environmental health and safety (EHS) department for specific protocols.

  • Containerization:

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The container should be clearly marked with the chemical name: "this compound".

  • Waste Characterization:

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the full chemical name and any available safety information to the disposal company.

    • The primary method of disposal for this type of organic chemical is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Documentation:

    • Maintain a record of the amount of this compound designated for disposal and the date of pickup by the waste management company.

Quantitative Data Summary

Specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or reportable quantities, are not available in the public domain. It is crucial to adhere to the principle of not disposing of this chemical down the drain.[6] All waste, regardless of quantity, should be managed through an approved hazardous waste program.

Data PointValue
Recommended Disposal MethodChemical Incineration
Sewer DisposalNot Recommended
Reportable Quantity (RQ)Not Established (Treat as Hazardous Waste)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_container Is original container intact and properly labeled? ppe->check_container repackage Transfer to a new, compatible, labeled container check_container->repackage No contact_ehs Contact Institutional EHS or approved waste contractor check_container->contact_ehs Yes repackage->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document Document Waste for Disposal (Name, Quantity, Date) schedule_pickup->document end End: Waste Transferred to Licensed Disposal Facility document->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(Vinylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 4-(vinylsulfonyl)benzoic acid, tailored for researchers and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, related compounds suggest it may cause skin, eye, and respiratory irritation. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for degradation or punctures.
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.

Operational Plan:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Handle the solid material carefully to minimize dust generation. Use a spatula for transfers. If creating solutions, add the solid to the solvent slowly.

  • Spill Management: In case of a small spill, carefully sweep up the solid material and place it in a designated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Hygiene: After handling, wash your hands thoroughly with soap and water. Remove contaminated clothing and launder it before reuse.[1][2]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4]

  • Waste Collection: Collect all waste, including unused material and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Do not pour it down the drain.[5]

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
Ingestion Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][4]

Handling Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Verify accessible safety shower and eyewash station B Prepare clean work area (fume hood) A->B C Don appropriate PPE (goggles, gloves, lab coat) B->C D Weigh and transfer solid carefully C->D Proceed to handling E Perform experimental procedure D->E F Collect all waste in a labeled, sealed container E->F After experiment G Clean work area F->G K Arrange for waste pickup by EHS F->K H Remove PPE G->H I Wash hands thoroughly H->I J Store chemical in a cool, dry, well-ventilated area I->J If storing

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.